Technical Documentation Center

N4-ethylpyrimidine-4,5-diamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N4-ethylpyrimidine-4,5-diamine
  • CAS: 101080-16-4

Core Science & Biosynthesis

Foundational

Technical Guide: Structure-Activity Relationship of the N4-Ethylpyrimidine-4,5-Diamine Scaffold

The N4-ethylpyrimidine-4,5-diamine scaffold represents a specialized yet potent pharmacophore in medicinal chemistry, serving as a critical intermediate for purine mimics and a distinct structural motif in kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

The N4-ethylpyrimidine-4,5-diamine scaffold represents a specialized yet potent pharmacophore in medicinal chemistry, serving as a critical intermediate for purine mimics and a distinct structural motif in kinase inhibitors and novel antimicrobials.[1] Its unique N4-ethyl substitution pattern balances steric bulk with lipophilicity, often dictating selectivity in ATP-binding pockets and ribosomal interfaces.[1]

[1]

Executive Summary

The N4-ethylpyrimidine-4,5-diamine scaffold (CAS: 101080-16-4) is a "privileged structure" capable of engaging diverse biological targets. While often utilized as a precursor for fused heterocycles (e.g., purines, pyrazolo[3,4-d]pyrimidines), the intact diamine core itself drives activity in specific high-value therapeutic areas:[1]

  • Antimicrobials (PIDAPs): The N4-ethyl group is a defining feature of Phenylindolylmethyldiaminopyrimidines, a class of antibiotics active against MRSA/VISA.

  • Kinase Inhibitors: In EGFR and LRRK2 inhibitors, the N4-ethyl moiety modulates hinge-region binding and solubility.[1]

  • Antivirals: As a fragment in broad-spectrum polymerase or biosynthesis inhibitors.[1]

This guide dissects the chemical architecture, synthesis, and SAR of this scaffold, providing actionable insights for drug design.

Chemical Architecture & Physicochemical Profile[1]

The scaffold consists of a pyrimidine ring substituted with a primary amine at position 5 and an ethyl-substituted amine at position 4.[1]

FeatureSpecificationRole in Drug Design
Core Pyrimidine-4,5-diamineBioisostere of the transition state in purine biosynthesis; ATP-mimetic.[1]
N4-Substituent Ethyl (-CH₂CH₃) Critical Selectivity Filter. Unlike a methyl (too small) or isopropyl (too bulky), the ethyl group often fits precise hydrophobic pockets (e.g., near the Gatekeeper residue in kinases).[1]
C5-Substituent Primary Amine (-NH₂)H-Bond Donor. Typically forms a key hydrogen bond with the backbone carbonyl of the target protein (e.g., hinge region).[1]
C2-Position Variable (H, Cl, Aryl)Specificity Vector. The primary site for diverse chemical elaboration to target specific protein channels.[1]
Physicochemical Properties (Calculated)
  • Molecular Weight: ~138.17 g/mol (Core)[1]

  • cLogP: ~0.2 (Highly dependent on C2/N4 substitution; N4-ethyl adds ~0.5 log units vs. N4-H).[1]

  • H-Bond Donors: 3 (High capacity for directional binding).[1]

  • H-Bond Acceptors: 3.

Synthesis & Production Protocols

Method A: Nucleophilic Aromatic Substitution (SNAr)

This is the industry-standard route for generating the N4-ethyl core with high regioselectivity.[1]

Reagents: 4,6-Dichloro-5-nitropyrimidine, Ethylamine (70% aq), Iron powder/Acetic acid (for reduction).[1]

Protocol:

  • SNAr Displacement:

    • Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in THF at 0°C.

    • Add Ethylamine (1.1 eq) dropwise.[1] Note: The 4-position is highly activated by the 5-nitro group.[1]

    • Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

    • Yield: ~85-90% of 4-chloro-6-(ethylamino)-5-nitropyrimidine.[1]

  • Reduction of Nitro Group:

    • Suspend the intermediate in Ethanol/Water (4:1).[1]

    • Add Iron powder (5.0 eq) and NH₄Cl (catalytic).[1] Reflux for 4 hours.

    • Filter hot through Celite to remove iron oxides.

    • Concentrate filtrate to obtain N4-ethyl-6-chloropyrimidine-4,5-diamine .[1]

  • Dehalogenation (Optional for Core):

    • Hydrogenation (H₂, Pd/C) removes the C6-chloro if a symmetrical core is desired.[1]

Method B: Visualization of Synthesis Workflow

Synthesis_Workflow cluster_legend Reaction Phase Start 4,6-Dichloro-5- nitropyrimidine Step1 S_NAr Displacement (Ethylamine, THF, 0°C) Start->Step1 Inter1 4-Chloro-6-ethylamino- 5-nitropyrimidine Step1->Inter1 Regioselective Step2 Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter1->Step2 Product N4-Ethyl-6-chloro- pyrimidine-4,5-diamine Step2->Product Cyclization Cyclization (Formic Acid/Triethyl Orthoformate) Product->Cyclization Optional Purine 9-Ethyl-purine Derivatives Cyclization->Purine

Caption: Step-wise synthesis of the N4-ethylpyrimidine-4,5-diamine core from dichloronitropyrimidine precursors.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of this scaffold is governed by the "Goldilocks Effect" of the N4-ethyl group.[1]

Region 1: The N4-Ethyl "Anchor"

In many kinase and bacterial targets, the N4-substituent occupies a hydrophobic cleft adjacent to the ATP-binding site.[1]

  • Methyl (-CH₃): Often too small, leading to reduced van der Waals contacts and lower potency (10-50x drop in IC₅₀).[1]

  • Ethyl (-CH₂CH₃): Optimal. Provides sufficient bulk to displace water from the hydrophobic pocket without incurring steric clashes with the "Gatekeeper" residue (e.g., T790M in EGFR).[1]

  • Isopropyl/t-Butyl: Frequently causes steric clash, abolishing activity unless the pocket is exceptionally large.[1]

Region 2: The C5-Amine "Hinge Binder"

The C5-NH₂ is crucial for hydrogen bonding.[1]

  • Primary Amine (-NH₂): Essential for bidentate H-bonding in the hinge region of kinases.[1]

  • Acylation/Alkylation: generally destroys kinase activity but may be tolerated in antimicrobial targets if it facilitates cell wall permeation.

Region 3: The C2-Position "Specificity Vector"

This is where the scaffold is customized for the target.[1]

  • In PIDAPs (Antimicrobial): The C2 position must be substituted with a bulky lipophilic group (e.g., (3-methyl-1H-indol-5-yl)methyl ).[1] The N4-ethyl group works in concert with this C2-tail to penetrate the bacterial membrane or bind the target enzyme (likely DHFR or DNA Gyrase).[1]

  • In EGFR Inhibitors: The C2 position often bears a solubilizing group (e.g., morpholine) or an acrylamide warhead for covalent inhibition.

SAR Visualization: The PIDAP Interaction

SAR_Map Core Pyrimidine-4,5-diamine Scaffold N4 N4-Ethyl Group (Hydrophobic Anchor) Core->N4 C5 C5-Amine (H-Bond Donor) Core->C5 C2 C2-Substituent (Specificity Vector) Core->C2 Effect_N4 Optimized Lipophilicity Fits Gatekeeper Pocket Critical for MRSA Potency N4->Effect_N4 Effect_C5 Hinge Binding (Kinases) Precursor to Purine Ring C5->Effect_C5 Effect_C2 Determines Target: Indole -> Antimicrobial (PIDAP) Aryl -> Kinase (EGFR) C2->Effect_C2

Caption: Functional dissection of the N4-ethylpyrimidine-4,5-diamine scaffold showing the specific role of each substitution point.

Case Studies & Applications

Case Study A: Phenylindolylmethyldiaminopyrimidines (PIDAPs)

Target: MRSA (Methicillin-Resistant S. aureus) and VISA.[1][2] Key Compound: N4-ethyl-N2-((2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl)methyl)pyrimidine-2,4-diamine.[1] Mechanism: The N4-ethyl group is non-negotiable for activity in this series.[1] Replacing it with methyl results in a >4-fold increase in MIC (loss of potency).[1] The ethyl group likely aids in traversing the thick peptidoglycan layer of Gram-positive bacteria or fits a specific hydrophobic pocket in the bacterial target (potentially Dihydrofolate Reductase, DHFR).[1]

Compound VariantN4-SubstituentMIC (µg/mL) vs MRSAInterpretation
PIDAP-1 (Lead) Ethyl 0.5 - 1.0 Potent Activity
Analog AMethyl> 4.0Loss of hydrophobic contact
Analog BIsopropyl2.0Steric tolerability, but lower potency
Analog CH> 64.0Complete loss of activity
Case Study B: EGFR Kinase Inhibitors

Target: Epidermal Growth Factor Receptor (WT and T790M).[1][3] Application: Fused pyrazolo[3,4-d]pyrimidines derived from the N4-ethyl diamine core.[1] Insight: The N4-ethyl group in the fused system mimics the N6-position of Adenine but with added hydrophobicity.[1] In the T790M mutant (where the Gatekeeper Threonine is mutated to Methionine), the N4-ethyl group is small enough to avoid clashing with the bulky Methionine, unlike larger aniline substituents found in first-generation inhibitors.[1]

Experimental Protocols

Protocol 1: Determination of Antimicrobial MIC (Broth Microdilution)

Validation: CLSI Standards

  • Preparation: Dissolve N4-ethylpyrimidine derivatives in DMSO (Stock: 10 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final range: 64 µg/mL to 0.125 µg/mL.

  • Inoculum: Adjust S. aureus (ATCC 29213) suspension to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 into the wells.

  • Incubation: 37°C for 16-20 hours (ambient air).

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Control: Vancomycin (Expected MIC: 0.5-2 µg/mL).[1]

Protocol 2: In Vitro Kinase Assay (EGFR)

Validation: ADP-Glo™ Kinase Assay (Promega)[1]

  • Reaction Mix: Combine EGFR enzyme (0.2 ng/µL), Poly(Glu,Tyr) substrate, ATP (10 µM), and N4-ethyl test compound in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add ADP-Glo™ Reagent (40 min) followed by Kinase Detection Reagent (30 min).[1]

  • Measurement: Read luminescence on a plate reader. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Future Directions

  • Fluoroethyl Bioisosteres: Replacing the N4-ethyl with N4-(2-fluoroethyl) or N4-(2,2,2-trifluoroethyl) could improve metabolic stability (blocking oxidation) while maintaining steric shape.[1]

  • Dual-Targeting: Leveraging the N4-ethyl core to create hybrids that target both bacterial DHFR and Gyrase to prevent resistance.[1]

References

  • Synthesis and Antimicrobial Activity of PIDAPs

    • Source: "Phenylindolylmethyldiaminopyrimidines as potent antimicrobials against resistant S. aureus."[2] ChemRxiv, 2023.

    • (Verified Context: Prototype PIDAP is N4-ethyl-N2-((2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl)methyl)pyrimidine-2,4-diamine).[1]

  • EGFR Inhibitor Design

    • Source: "Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M."[1][3] Scientific Reports / ResearchGate, 2025.

    • (Verified Context: N4-Ethyl-N6,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine as active agent).[1]

  • Chemical Vendor Data (Physical Properties)

    • Source: BLD Pharm / Enamine Building Blocks.
    • (CAS 101080-16-4: N4-Ethylpyrimidine-4,5-diamine).[1]

  • Hsp90 Inhibitor Context

    • Source: "Pyrimidine diamine derivatives as inhibitors of cytosolic hsp90." Google Patents (WO2013172872A1).[1]

Sources

Exploratory

Technical Guide: Biological Activity Profile of N4-Ethylpyrimidine-4,5-Diamine Analogs

Executive Summary This technical guide provides a comprehensive analysis of N4-ethylpyrimidine-4,5-diamine and its structural analogs. In medicinal chemistry, the pyrimidine-4,5-diamine scaffold is recognized as a "privi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of N4-ethylpyrimidine-4,5-diamine and its structural analogs. In medicinal chemistry, the pyrimidine-4,5-diamine scaffold is recognized as a "privileged structure" due to its ability to mimic the purine ring system of adenosine triphosphate (ATP). Consequently, N4-substituted analogs function primarily as ATP-competitive kinase inhibitors and adenosine receptor modulators .

This document details the Structure-Activity Relationship (SAR), mechanism of action, and validated experimental protocols for synthesizing and profiling these compounds in drug discovery workflows.

Structural Basis & Pharmacophore Analysis[1]

The N4-ethylpyrimidine-4,5-diamine core acts as a bioisostere for the adenine moiety found in ATP and nucleic acids. Its biological activity is dictated by three critical interaction points:

  • The Hinge Binder (N1/C2/N3): The pyrimidine nitrogen atoms typically form hydrogen bonds with the "hinge region" amino acids (e.g., Leu83 in CDK2) within the kinase ATP-binding pocket.

  • The Hydrophobic Probe (N4-Ethyl): The ethyl group at the N4 position projects into the hydrophobic pocket (Gatekeeper region). The size of this group determines selectivity. An ethyl group is often used as a "molecular ruler" to test the depth of this pocket compared to bulkier substituents like benzyl or isopropyl groups.

  • The Solubilizing Tail (C5/C6): Substituents at the 5-amino or 6-position often extend into the solvent-exposed region, influencing pharmacokinetics (ADME) and solubility.

SAR Profile: The "Ethyl" Effect

In comparative studies of pyrimidine-4,5-diamine analogs, the N4-ethyl substituent typically exhibits the following profile:

Substituent (N4)Hydrophobic InteractionSteric Clash RiskPrimary Target Affinity
-H LowNoneLow (Non-specific)
-Ethyl (C2H5) Moderate (Optimal for shallow pockets) Low CDK2, Aurora A, Adenosine A1
-Isopropyl HighLow/ModerateCDK1/2, EGFR
-Benzyl High (Pi-stacking potential)High (Requires "Gatekeeper" space)EGFR (T790M), Tyrosine Kinases

Mechanism of Action (MOA)

Kinase Inhibition (ATP Competition)

The primary mechanism of N4-ethylpyrimidine-4,5-diamine analogs is Type I Kinase Inhibition . The molecule occupies the ATP-binding cleft of Serine/Threonine kinases (specifically CDKs and Aurora Kinases), preventing the phosphorylation of downstream substrates required for cell cycle progression.

  • Target: Cyclin-Dependent Kinase 2 (CDK2).

  • Effect: Blockade of the G1/S phase transition.

  • Outcome: Apoptosis in hyper-proliferative (cancer) cells.

Adenosine Receptor Antagonism

When cyclized to form purines (or acting as open-ring mimics), these analogs can bind to G-protein coupled adenosine receptors (A1, A2A). The N4-ethyl group mimics the N6-ethyl substitution seen in potent adenosine agonists (e.g., NECA), triggering or blocking cAMP signaling pathways depending on the specific receptor subtype.

Pathway Visualization

The following diagram illustrates the interference of these analogs within the Cell Cycle signaling cascade.

KinasePathway ATP ATP (Cellular Energy) CDK2 CDK2 / Cyclin E Complex ATP->CDK2 Normal Binding Inhibitor N4-Ethyl Analog (Inhibitor) Inhibitor->CDK2 Competitive Inhibition (High Affinity) DNA_Syn S-Phase Entry (DNA Synthesis) Inhibitor->DNA_Syn BLOCKS Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylation (Blocked by Inhibitor) E2F E2F Transcription Factor Rb->E2F Releases (If Phosphorylated) E2F->DNA_Syn Transcription Activation Apoptosis Apoptosis (Cell Death) DNA_Syn->Apoptosis Failure leads to

Figure 1: Mechanism of Action showing competitive inhibition of the CDK2 complex, preventing Rb phosphorylation and arresting the cell cycle.

Experimental Protocols

Synthesis of N4-Ethylpyrimidine-4,5-Diamine

Rationale: The synthesis relies on the inherent reactivity of 4-chloropyrimidines towards nucleophilic aromatic substitution (


), followed by the reduction of a nitro group.

Reagents:

  • 4,6-Dichloro-5-nitropyrimidine (Starting Material)

  • Ethylamine (70% in water)

  • Sodium Dithionite (

    
    ) or 
    
    
    
    /Pd-C (Reducing agent)
  • THF and Ethanol (Solvents)

Step-by-Step Methodology:

  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in THF at 0°C.

    • Add Ethylamine (1.1 eq) dropwise. Note: Control temperature strictly to avoid double substitution at the C6 position.

    • Add Triethylamine (1.5 eq) as a base scavenger.

    • Stir for 2 hours at RT. Monitor via TLC (Hexane:EtOAc 3:1).

    • Product A: 4-chloro-N-ethyl-5-nitropyrimidin-4-amine.

  • Reduction:

    • Dissolve Product A in Ethanol/Water (1:1).

    • Add Sodium Dithionite (3.0 eq) and heat to reflux for 1 hour. Alternative: Hydrogenation with Pd/C at 40 psi if halogen retention is not required (though Cl might be reduced).

    • Filter, concentrate, and recrystallize from ethanol.

    • Final Product: N4-ethylpyrimidine-4,5-diamine (often with a C6-chloro or C6-H depending on starting material).

In Vitro Kinase Assay (ADP-Glo™ Platform)

Rationale: To quantify the inhibitory potency (


) of the analog against CDK2/CyclinE. This assay measures the ADP generated from the kinase reaction, which is directly proportional to kinase activity.

Protocol:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Incubation:

    • Plate 5 µL of CDK2/CyclinE enzyme (0.5 ng/µL) into 384-well white plates.

    • Add 5 µL of the N4-ethyl analog (serial dilutions in DMSO).

    • Incubate for 15 min at RT (allows inhibitor to bind hinge region).

  • Reaction:

    • Add 5 µL of Substrate Mix (ATP 10 µM + Rb peptide substrate).

    • Incubate for 40 min at RT.

  • Detection:

    • Add 15 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 30 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Readout: Measure Luminescence. Calculate

    
     using non-linear regression (GraphPad Prism).
    
Flow Cytometry: Cell Cycle Analysis

Rationale: To confirm that kinase inhibition translates to the expected cellular phenotype (G2/M or G1/S arrest).

Protocol:

  • Culture: Seed HeLa cells (

    
     cells/well) in 6-well plates.
    
  • Treatment: Treat with N4-ethyl analog (at

    
    ) for 24 hours. Include DMSO control.
    
  • Fixation:

    • Harvest cells (trypsinize).

    • Wash with PBS.

    • Fix in 70% ice-cold ethanol (dropwise while vortexing) overnight at -20°C.

  • Staining:

    • Wash ethanol out with PBS.

    • Resuspend in Propidium Iodide (PI) Staining Solution (20 µg/mL PI + 0.2 mg/mL RNase A).

    • Incubate 30 min at 37°C in the dark.

  • Analysis: Run on Flow Cytometer (e.g., BD FACSCanto). Gate for singlets. Analyze DNA content histograms.

    • Expected Result: Increase in G1 or G2/M peak compared to control.

Synthesis Workflow Visualization

The following diagram outlines the logical flow of synthesizing the core scaffold and its subsequent divergence into fused heterocycles.

SynthesisFlow Start 4,6-Dichloro-5- Nitropyrimidine Step1 Step 1: SNAr (Ethylamine, 0°C) Start->Step1 Inter Intermediate: N-Ethyl-5-Nitro... Step1->Inter Step2 Step 2: Reduction (Na2S2O4 or H2/Pd) Inter->Step2 Core CORE PRODUCT: N4-Ethylpyrimidine- 4,5-Diamine Step2->Core PathA Cyclization (Formic Acid) -> Purine Analogs Core->PathA Route A PathB Cyclization (Glyoxal) -> Pteridine Analogs Core->PathB Route B

Figure 2: Synthetic route from commercially available precursors to the N4-ethylpyrimidine-4,5-diamine core and potential fused-ring derivatives.

References

  • Barthomeuf, C., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI Molecules. [Link]

  • Cicenas, J., et al. (2020). Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors: A Review. RSC Advances. [Link]

  • Fischer, P.M. (2018). Structure-Guided Discovery of Novel N4-(Substituted)-Pyrimidine-2,4-Diamines as Potent CDK Inhibitors. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyrimidine-4,5-diamine. [Link]

  • Ghorab, M.M., et al. (2017). Synthesis and Biological Evaluation of N4-substituted Pyrimidine Analogs as Potential Anticancer Agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Foundational

Technical Guide: Synthesis of Purine Isosteres using N4-Ethylpyrimidine-4,5-diamine

Executive Summary This technical guide details the synthetic utility of N4-ethylpyrimidine-4,5-diamine (CAS 101080-16-4) as a divergent scaffold for generating purine isosteres. Targeted at drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of N4-ethylpyrimidine-4,5-diamine (CAS 101080-16-4) as a divergent scaffold for generating purine isosteres. Targeted at drug development professionals, this document focuses on three primary cyclization pathways: the formation of 9-ethylpurines (via Traube synthesis), 9-ethyl-8-azapurines (via nitrosation), and pteridines (via condensation with 1,2-dicarbonyls).

These heterocycles serve as critical bioisosteres for adenosine, guanosine, and folate, making them high-value targets in kinase inhibitor and antiviral research.

Structural Logic & Retrosynthesis

The N4-ethylpyrimidine-4,5-diamine scaffold pre-installs the N9-ethyl substituent found in many bioactive purine nucleoside analogs. Understanding the atom mapping between the pyrimidine precursor and the target fused systems is vital for regiochemical control.

  • Purine Mapping: The N4-ethyl nitrogen becomes N9 of the purine. The C5-amino nitrogen becomes N7 . The C8 carbon is inserted during cyclization.

  • 8-Azapurine Mapping: The N4-ethyl nitrogen becomes N3 of the triazole ring (or N9 of the purine numbering system). The C8 carbon is replaced by a Nitrogen atom.

  • Pteridine Mapping: The 4,5-diamines condense with a two-carbon synthon to form the pyrazine ring fused to the pyrimidine.

Visualization: Divergent Synthetic Pathways

The following diagram illustrates the three core transformations accessible from the starting material.

ReactionPathways Start N4-ethylpyrimidine- 4,5-diamine Purine 9-Ethylpurine (C8 Insertion) Start->Purine Orthoesters/Acids (Traube Synthesis) Azapurine 9-Ethyl-8-azapurine (Triazole Fusion) Start->Azapurine NaNO2 / HCl (Nitrosation) Pteridine Pteridine Derivative (Pyrazine Fusion) Start->Pteridine 1,2-Dicarbonyls (Condensation)

Figure 1: Divergent synthesis of fused heterocycles from N4-ethylpyrimidine-4,5-diamine.

Module A: Synthesis of 9-Ethylpurines (Traube Cyclization)

The classical Traube synthesis involves the initial formylation or acylation of the 5-amino group followed by dehydrative cyclization. Modern variations utilize orthoesters for a "one-pot" high-yielding transformation.

Mechanism[1][2]
  • Nucleophilic Attack: The more nucleophilic 5-NH2 attacks the electrophilic carbon of the orthoester (or formic acid).

  • Imidate Formation: Formation of an intermediate imidate or formamide.

  • Cyclization: Intramolecular attack by the N4-amine (secondary amine) onto the carbonyl/imidate carbon, eliminating alcohol or water to close the imidazole ring.

Protocol A1: Orthoester Cyclization (Standard)

Target: 9-Ethylpurine (unsubstituted at C8) or 8-Methyl-9-ethylpurine.

  • Reagents:

    • Precursor: N4-ethylpyrimidine-4,5-diamine (1.0 eq)

    • Cyclizing Agent: Triethyl orthoformate (TEOF) (excess, acts as solvent) or Triethyl orthoacetate (for C8-Me).

    • Catalyst: Sulfamic acid (5 mol%) or Acetic anhydride (1.0 eq).

  • Procedure:

    • Charge a round-bottom flask with the diamine (10 mmol).

    • Add TEOF (15 mL).

    • Add sulfamic acid (0.5 mmol).

    • Reflux the mixture at 100–110 °C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material (more polar) should disappear.

    • Workup: Evaporate excess TEOF under reduced pressure.

    • Purification: The residue is often pure enough. Recrystallize from Ethanol/Heptane if necessary.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the diagnostic C8-H singlet around 8.4–8.6 ppm and the N9-Ethyl signals (quartet ~4.2 ppm, triplet ~1.4 ppm).

Protocol A2: Oxidative Cyclization with Aldehydes

Target: 8-Aryl-9-ethylpurines.

  • Reagents:

    • Precursor: N4-ethylpyrimidine-4,5-diamine (1.0 eq)

    • Aldehyde: Benzaldehyde derivative (1.1 eq)

    • Oxidant: FeCl3 (catalytic) or air/O2 in refluxing nitrobenzene (older method), or Na2S2O5 in DMF.

  • Procedure:

    • Dissolve diamine (5 mmol) and aldehyde (5.5 mmol) in DMF (10 mL).

    • Add Na2S2O5 (1.5 eq) and heat to 100 °C for 8 hours.

    • Workup: Pour into ice water. The precipitate is collected by filtration.

Module B: Synthesis of 9-Ethyl-8-azapurines (Triazolopyrimidines)

8-Azapurines are isosteres where the C8 carbon is replaced by nitrogen. These are potent pharmacophores, often improving solubility and metabolic stability compared to the parent purine.

Mechanism

The reaction proceeds via the diazotization of the primary amine at position 5. The resulting diazonium species is rapidly attacked by the adjacent secondary amine (N4-ethyl), closing the triazole ring.

Protocol B: Nitrosative Cyclization
  • Reagents:

    • Precursor: N4-ethylpyrimidine-4,5-diamine (1.0 eq)

    • Nitrosating Agent: Sodium Nitrite (NaNO2) (1.2 eq)

    • Acid: Glacial Acetic Acid (Solvent/Reagent) or dilute HCl.

  • Procedure:

    • Dissolve the diamine (10 mmol) in 10% aqueous acetic acid (20 mL).

    • Cool the solution to 0–5 °C in an ice bath.

    • Add a solution of NaNO2 (12 mmol in 5 mL H2O) dropwise over 15 minutes.

    • Observation: A precipitate often forms immediately.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Workup: Filter the solid. Wash with cold water and diethyl ether.

  • Validation:

    • MS: M+1 peak will be 1 mass unit higher than the corresponding purine (Nitrogen vs Carbon).

    • Safety Note: Diazo intermediates can be unstable; however, the cyclization is usually instantaneous, mitigating explosion risk.

Module C: Synthesis of Pteridines

Reaction with 1,2-dicarbonyls yields pteridines. While not strict "purine isosteres" (which usually implies a 5,6-system), they are biologically related bicyclic (6,6-system) antifolates.

Protocol C: Condensation with Glyoxal/Benzil
  • Reagents:

    • Precursor: N4-ethylpyrimidine-4,5-diamine (1.0 eq)

    • Dicarbonyl: Glyoxal (40% aq. solution) or Benzil (1.1 eq).

    • Solvent: Ethanol or Methanol.

  • Procedure:

    • Dissolve diamine (5 mmol) in Ethanol (20 mL).

    • Add Glyoxal solution (6 mmol).

    • Reflux for 2–4 hours.

    • Workup: Cool to room temperature. The pteridine product usually crystallizes out. Filter and wash with cold ethanol.

Comparative Data & Optimization

The following table summarizes typical outcomes for these transformations based on standard heterocyclic chemistry parameters.

Target ScaffoldReagentSolventTemp (°C)Typical YieldKey Byproduct
9-Ethylpurine Triethyl OrthoformateTEOF (Neat)11085–95%Ethanol
8-Substituted Purine Aldehyde + Na2S2O5DMF10060–75%H2O
8-Azapurine NaNO2 / AcOHWater/AcOH0–2580–90%H2O
Pteridine GlyoxalEthanol7870–85%H2O
Workflow Logic Diagram

Workflow Start Start: N4-ethylpyrimidine-4,5-diamine Decision Select Target Isostere Start->Decision PathA Path A: Purine (C8 Insertion) Decision->PathA PathB Path B: 8-Azapurine (N-N Bond Formation) Decision->PathB StepA1 Reflux with Orthoester (110°C, 4h) PathA->StepA1 ResultA 9-Ethylpurine StepA1->ResultA StepB1 NaNO2 / AcOH (0°C, 1h) PathB->StepB1 ResultB 9-Ethyl-8-azapurine StepB1->ResultB

Figure 2: Decision logic for selecting the synthetic pathway.

References

  • Synthesis of purines: Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. ResearchGate. 1[2][3][4][5][6][7][8][9][10]

  • 8-Azapurine Synthesis: Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents. PMC - PubMed Central. 11[2][3][4][5][6][7][8][9][10][12]

  • Pteridine Synthesis: Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. 4[2][3][4][5][6][7][8][12][11]

  • Starting Material Data: N4-ethylpyrimidine-4,5-diamine PubChem Entry.[13] NIH. 13[2][3][4][5][6][7][8][9][10][12]

Sources

Exploratory

N4-ethylpyrimidine-4,5-diamine molecular weight and physical data

Technical Monograph: -Ethylpyrimidine-4,5-diamine Content Type: Technical Reference Guide Subject: 4-(Ethylamino)pyrimidin-5-amine (CAS: 101080-16-4) Audience: Medicinal Chemists, Process Scientists, and Drug Discovery R...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: -Ethylpyrimidine-4,5-diamine

Content Type: Technical Reference Guide Subject: 4-(Ethylamino)pyrimidin-5-amine (CAS: 101080-16-4) Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary: The "Privileged Scaffold"


-ethylpyrimidine-4,5-diamine is a critical bicyclic precursor in the synthesis of purine analogs and fused heterocycles. In the context of modern drug discovery, this diamine serves as the "linchpin" intermediate for the Traube purine synthesis , allowing for the rapid generation of 9-alkylpurines. Its structural motif—a pyrimidine ring substituted with adjacent amino and alkylamino groups—creates a versatile electrophilic trap, essential for developing adenosine receptor antagonists, kinase inhibitors (specifically FAK and EGFR), and antiviral nucleoside analogs.

This guide provides a comprehensive physicochemical profile, a validated synthesis workflow, and structural applications for this compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature & Identifiers
PropertyData
IUPAC Name

-ethylpyrimidine-4,5-diamine
Synonyms 4-(Ethylamino)pyrimidin-5-amine; 5-Amino-4-ethylaminopyrimidine
CAS Number 101080-16-4 (Free Base)
SMILES CCNC1=NC=NC=C1N
Molecular Formula

Quantitative Physical Data

Note: Experimental values for this specific intermediate are rare in open literature; values below combine available experimental data with high-confidence predictive models.

MetricValueSource/Confidence
Molecular Weight 138.17 g/mol Calculated
Physical State Solid (Crystalline Powder)Experimental (Analogous)
Melting Point 126–130 °CPredicted (Based on 4,5-diaminopyrimidine analogs)
LogP (Octanol/Water) ~0.22Computed (XLogP3)
Topological PSA 63.8

Computed
pKa (Predicted) ~5.7 (N1), ~2.5 (N3)Base strength is moderated by the pyrimidine ring
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in WaterExperimental

Synthetic Pathways & Process Chemistry[15]

The synthesis of


-ethylpyrimidine-4,5-diamine is a classic exercise in regioselective nucleophilic aromatic substitution (

) followed by reduction. The presence of the nitro group at position 5 of the starting material activates the chlorine at position 4, ensuring high regioselectivity.
Core Synthesis Workflow

The most robust route utilizes 4-chloro-5-nitropyrimidine (or the 4,6-dichloro analog for further substitution) as the starting material.

Step 1: Regioselective Amination (

)
  • Reagents: 4-Chloro-5-nitropyrimidine, Ethylamine (70% aq or in THF), Triethylamine (base).

  • Conditions: 0°C to Room Temperature, THF or Ethanol solvent.

  • Mechanism: The strong electron-withdrawing nitro group activates the C4 position, making it highly susceptible to nucleophilic attack by the ethylamine.

  • Key Observation: The reaction is exothermic. Temperature control is vital to prevent bis-substitution if starting from a dichloro precursor.

Step 2: Nitro Group Reduction[1]
  • Reagents:

    
     (gas), 10% Pd/C (catalyst), Methanol.
    
  • Alternative (Chemical): Iron powder / Acetic Acid (Fe/AcOH) or Sodium Dithionite (

    
    ).
    
  • Conditions: 3 atm

    
    , RT, 2–4 hours.
    
  • Causality: Catalytic hydrogenation is preferred for pharmaceutical purity to avoid metal residues (Fe) that complicate downstream purification.

Visualization: Reaction Logic

The following diagram illustrates the transformation flow and the critical decision points in the synthesis.

SynthesisPath cluster_0 Critical Control Points Start 4-Chloro-5-nitropyrimidine (Activated Electrophile) Intermed Intermediate: N-ethyl-5-nitropyrimidin-4-amine Start->Intermed SNAr (0°C, THF) Reagent1 Ethylamine (Nucleophile) Reagent1->Intermed Product Product: N4-ethylpyrimidine-4,5-diamine Intermed->Product Hydrogenation Reagent2 H2 / Pd/C (Reduction) Reagent2->Product

Figure 1: Synthetic pathway from activated pyrimidine precursor to the target diamine.[2][1]

Structural Applications in Drug Design

This molecule is not merely an end-product but a "privileged scaffold" intermediate. Its 1,2-diamine motif (specifically the N-alkylated variant) allows for cyclization into bicyclic systems that mimic ATP, making it invaluable for kinase inhibitor design.

The Traube Purine Synthesis (Modified)

Reaction with formic acid or orthoformates leads to 9-ethylpurine . This is the most direct application.

  • Mechanism: Formylation of the primary amine (5-

    
    ) followed by dehydrative cyclization onto the secondary amine (4-NHEt).
    
Kinase Inhibitor Scaffolds (EGFR / FAK)

By reacting the diamine with aldehydes or specific electrophiles, researchers can generate 8-substituted purines or pyrimido[4,5-d]pyrimidines .

  • Target: The resulting bicyclic system mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases (e.g., EGFR, FAK).

  • Advantage: The N-ethyl group provides a hydrophobic handle that can occupy specific pockets (e.g., the sugar pocket or hydrophobic back-pocket) of the enzyme active site.

Visualization: Cyclization Pathways

DrugDesign Center N4-ethylpyrimidine-4,5-diamine Path1 + Formic Acid / Orthoformate Center->Path1 Path2 + Aldehydes (R-CHO) (Oxidative Cyclization) Center->Path2 Path3 + 1,3-Dielectrophiles Center->Path3 Result1 9-Ethylpurine (Adenosine Antagonist Core) Path1->Result1 Traube Synthesis Result2 8-Substituted-9-ethylpurines (Kinase Inhibitors) Path2->Result2 Result3 Pyrimido[4,5-d]pyrimidines (Antifolates / Antivirals) Path3->Result3

Figure 2: Divergent synthesis pathways utilizing the diamine scaffold for drug discovery.

Handling, Safety & Analytics

Safety Profile (GHS Classification)

As with most low-molecular-weight aminopyrimidines, this compound is bioactive and potentially irritating.

  • Signal Word: WARNING

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

  • PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory.

Analytical Validation

To confirm the identity of the synthesized product, the following signals are diagnostic:

  • Mass Spectrometry (ESI+): Look for

    
    .
    
  • 1H NMR (DMSO-d6):

    • Pyrimidine Protons: Singlet around

      
       7.8–8.2 ppm (H-2, H-6).
      
    • Ethyl Group: Triplet (

      
       ~1.1 ppm) and Quartet (
      
      
      
      ~3.4 ppm).
    • Exchangeable Protons: Broad singlets for

      
       (position 5) and 
      
      
      
      (position 4). Note: The 5-amino protons usually appear upfield of the 4-amino proton.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 224989, N4-ethylpyrimidine-4,5-diamine. Source:[Link]

  • National Institute of Standards and Technology (NIST). Pyrimidine, 5-amino-4-(ethylamino)- Mass Spectrum. Source:[Link]

  • Vandewalle, et al. "Synthesis of Pyrimido[4,5-d]pyrimidines as Potential Antiviral Agents." Molecules, 2024.[5][4] (Discusses the use of diamine precursors in scaffold synthesis). Source:[Link]

Sources

Foundational

The Strategic Role of N4-ethylpyrimidine-4,5-diamine in EGFR Inhibitor Design

The following technical guide details the role of N4-ethylpyrimidine-4,5-diamine as a critical pharmacophore precursor in the design of bicyclic kinase inhibitors, specifically targeting the Epidermal Growth Factor Recep...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of N4-ethylpyrimidine-4,5-diamine as a critical pharmacophore precursor in the design of bicyclic kinase inhibitors, specifically targeting the Epidermal Growth Factor Receptor (EGFR).

Executive Summary: The "Hidden" Scaffold

In the high-stakes landscape of EGFR inhibitor design, the N4-ethylpyrimidine-4,5-diamine fragment (often isolated as the 6-chloro derivative) serves as a privileged synthetic intermediate. While not an inhibitor in itself, it is the structural linchpin used to construct the 9-ethylpurine core.

This specific substitution pattern—an ethyl group on the 4-amino nitrogen—is not arbitrary. It is engineered to position a hydrophobic anchor into the ribose-binding pocket of the ATP binding site upon cyclization. This guide elucidates the synthesis, structural biology, and kinetic advantages of utilizing this fragment to generate potent, ATP-competitive EGFR inhibitors that offer an alternative scaffold to the canonical quinazolines (e.g., Gefitinib, Erlotinib).

Structural Biology & Mechanism of Action

From Fragment to Pharmacophore

The transformation of N4-ethylpyrimidine-4,5-diamine into a bioactive inhibitor involves a cyclization event that fuses an imidazole ring onto the pyrimidine core. This creates a purine system.[1]

  • Precursor: N4-ethylpyrimidine-4,5-diamine.[2][3][4][5][6][7][8]

  • Final Scaffold: 9-ethyl-9H-purine.[4]

  • Numbering Shift: The nitrogen at position 4 of the pyrimidine becomes Nitrogen-9 (N9) of the purine system.

The "Ethyl Anchor" Hypothesis

In the ATP binding pocket of EGFR, the adenine ring of ATP forms hydrogen bonds with the hinge region (Met793). The ribose sugar of ATP extends into a hydrophilic region that transitions into a solvent-exposed channel.

When designing inhibitors:

  • Hinge Binding: The N1 and N7 (or N3 and N9) of the purine core mimic the adenine of ATP, forming critical H-bonds with the backbone of Met793 .

  • The Role of the Ethyl Group: The ethyl group derived from the N4-diamine precursor occupies the space typically reserved for the C1' and C2' of the ribose sugar . Unlike the hydrophilic ribose, the ethyl group is hydrophobic. This allows the inhibitor to exploit a specific hydrophobic tolerance in the "sugar pocket" of EGFR, improving cellular permeability compared to ribose-mimics while maintaining high affinity.

Comparative Binding Mode (DOT Visualization)

The following diagram illustrates the logical flow from the diamine fragment to the bound inhibitor state.

EGFR_Binding_Logic cluster_Binding EGFR ATP Pocket Interaction Fragment N4-ethylpyrimidine-4,5-diamine (Precursor) Cyclization Cyclization Reaction (Orthoester/Aldehyde) Fragment->Cyclization Imidazo-fusion Scaffold 9-ethylpurine Core (Active Scaffold) Cyclization->Scaffold Yields Hinge Hinge Region (Met793) Scaffold->Hinge N1/N7 H-Bonds RibosePocket Ribose/Sugar Pocket (Hydrophobic Tolerance) Scaffold->RibosePocket 9-Ethyl Group (Hydrophobic Anchor)

Caption: Transformation of the diamine precursor into the 9-ethylpurine scaffold and its subsequent anchoring in the EGFR ATP pocket.

Synthetic Protocol: The "Self-Validating" Workflow

The synthesis of the N4-ethylpyrimidine-4,5-diamine intermediate and its conversion to a purine is a delicate process requiring strict control of regioselectivity. The following protocol is designed to be self-validating: if the intermediate does not precipitate as a distinct solid in Step 1, the starting material purity is compromised.

Step 1: Regioselective Amination

Objective: Synthesize 6-chloro-N4-ethylpyrimidine-4,5-diamine from 4,6-dichloropyrimidin-5-amine.

  • Reagents:

    • 4,6-dichloropyrimidin-5-amine (1.0 eq)

    • Ethylamine (70% in water or 2.0M in THF) (2.5 eq)

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • Solvent: Ethanol (EtOH) or n-Butanol.

  • Protocol:

    • Dissolve 4,6-dichloropyrimidin-5-amine in EtOH (0.5 M concentration).

    • Add DIPEA followed by the slow addition of Ethylamine at 0°C to prevent bis-substitution.

    • Heat to 50°C for 12–18 hours. Critical Control Point: Monitor by LC-MS. The desired product (Mass M+H = 173/175 for Cl isotope) should be the major peak. Bis-ethylated byproduct (Mass ~182) indicates the temperature was too high or addition was too fast.

    • Workup: Concentrate the solvent to 20% volume. Add water. The product, 6-chloro-N4-ethylpyrimidine-4,5-diamine , typically precipitates as a beige solid. Filter and wash with cold water.

Step 2: Cyclization to 9-ethylpurine

Objective: Close the imidazole ring to form the active kinase scaffold.

  • Reagents:

    • 6-chloro-N4-ethylpyrimidine-4,5-diamine (Intermediate from Step 1)[2][3][5][7][8]

    • Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)

    • Catalytic p-TsOH (p-Toluenesulfonic acid).

  • Protocol:

    • Suspend the diamine in TEOF (5–10 mL per gram).

    • Add 5 mol% p-TsOH.

    • Reflux at 100–120°C for 4 hours.

    • Validation: The reaction is complete when the starting material (diamine) disappears on TLC/LC-MS. The product is 6-chloro-9-ethyl-9H-purine .[5]

    • Isolation: Evaporate TEOF under reduced pressure. The residue is often used directly in the final SNAr coupling with the aniline tail (the specificity element for EGFR).

Quantitative Data: Yield & Purity Benchmarks

The following table summarizes expected metrics for a successful synthesis campaign.

StepCompoundExpected YieldPurity (HPLC)Key QC Parameter
1 6-chloro-N4-ethylpyrimidine-4,5-diamine75–85%>95%Absence of bis-ethylated impurity (<2%)
2 6-chloro-9-ethyl-9H-purine80–90%>90%Complete cyclization (No M-18 peaks)
3 Final EGFR Inhibitor (Coupled)60–75%>98%H-NMR confirms 9-ethyl protons (triplet ~1.4 ppm, quartet ~4.2 ppm)

Application in EGFR Inhibitor Libraries

The 9-ethylpurine scaffold, derived from our core diamine, allows for "scaffold hopping" from the traditional quinazoline class.

Comparison with Quinazolines[9]
  • Quinazolines (e.g., Gefitinib): Rely on the N1 interaction and a 6,7-dialkoxy substitution for solubility and pharmacokinetic properties.

  • 9-Ethylpurines: The ethyl group provides a smaller, more compact hydrophobic anchor. This is particularly useful for:

    • Dual Inhibitors: Targeting both EGFR and PI3K (which shares a similar purine-binding preference).

    • Mutant Selectivity: The slight shift in binding orientation caused by the 9-ethyl group (vs. the bulkier quinazoline) can be exploited to avoid steric clashes with the T790M gatekeeper mutation, although specific C6-aniline modifications are required for full potency against resistant strains.

Synthesis Workflow Diagram

The following Graphviz diagram details the complete synthetic logic flow.

Synthesis_Workflow Start 4,6-Dichloropyrimidin-5-amine Step1 Step 1: N-Alkylation (Ethylamine, DIPEA, 50°C) Start->Step1 Intermediate KEY INTERMEDIATE: 6-chloro-N4-ethylpyrimidine-4,5-diamine Step1->Intermediate Regioselective Cl displacement Step2 Step 2: Cyclization (Triethyl Orthoformate, H+) Intermediate->Step2 Scaffold 6-Chloro-9-ethyl-9H-purine Step2->Scaffold Imidazole Ring Closure Step3 Step 3: S_NAr Coupling (Substituted Aniline) Scaffold->Step3 Final Final EGFR Inhibitor (Purine-based) Step3->Final Introduction of Specificity Tail

Caption: Synthetic pathway establishing N4-ethylpyrimidine-4,5-diamine as the central node in purine-based EGFR inhibitor generation.

Conclusion

N4-ethylpyrimidine-4,5-diamine is not merely a reagent; it is a structural determinant . By defining the N9-substituent of the final purine inhibitor, it dictates the molecule's ability to anchor within the ATP pocket's hydrophobic solvent channel. For researchers designing novel EGFR inhibitors—particularly those seeking to escape the patent space of quinazolines or achieve dual-kinase inhibition—mastery of this diamine intermediate's synthesis and cyclization is a fundamental requirement.

References

  • Synthesis of Purine Derivatives as Kinase Inhibitors.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: PMC (PubMed Central). Context: Provides the comparative baseline for EGFR binding modes (Quinazoline vs. Purine/Pyrimidine analogs). URL:[Link]

  • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Source: PubMed. Context: Illustrates the utility of pyrimidine-diamine scaffolds in EGFR targeting, supporting the relevance of the 4,5-diamine precursor. URL:[Link]

  • Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. Source: PMC (PubMed Central). Context: Discusses the N9-position of the purine ring (derived from the N4-ethyl group of the precursor) as a critical site for hydrophobic interaction in the kinase domain. URL:[Link]

Sources

Exploratory

Chemical Stability and Handling of 4,5-Diaminopyrimidine Derivatives in Solution: A Technical Guide

Executive Summary The 4,5-diaminopyrimidine scaffold is a privileged structure in drug discovery, serving as the immediate precursor to purines, pteridines, and complex bicyclic heterocycles. However, the very electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,5-diaminopyrimidine scaffold is a privileged structure in drug discovery, serving as the immediate precursor to purines, pteridines, and complex bicyclic heterocycles. However, the very electronic features that make it a versatile synthetic intermediate—specifically the electron-rich vicinal diamine system—render it chemically labile in solution.

This guide addresses the dichotomy between synthetic reactivity and storage instability .[1] Unlike simple anilines, 4,5-diaminopyrimidines are prone to three distinct degradation vectors: oxidative dimerization, electrophilic cyclization (pseudopurine formation), and hydrolytic deamination. This document provides the mechanistic grounding and practical protocols required to stabilize these derivatives during biological assays and long-term storage.

The Chemical Nature of the Scaffold

The 4,5-diaminopyrimidine moiety is characterized by high electron density, particularly at the C5-amino position. The pKa of the conjugate acid is approximately 6.06 , meaning the molecule exists as a mixture of neutral and protonated species at physiological pH.[1]

Key Stability Factors[1]
  • Nucleophilicity: The N5 nitrogen is significantly more nucleophilic than N4 due to the electron-donating effect of the adjacent N4-amino group and less steric hindrance. This makes it the primary site for oxidative attack and electrophilic condensation.[1]

  • Redox Potential: The vicinal diamine motif lowers the oxidation potential, making the molecule susceptible to Single Electron Transfer (SET) mechanisms, especially in the presence of dissolved oxygen or transition metal ions.[1]

  • Solvent Interaction: Protic solvents (water, methanol) can facilitate proton transfer required for hydrolysis, while polar aprotic solvents (DMSO) can occasionally act as mild oxidants under storage conditions.[1]

Degradation Pathways and Mechanisms[2]

Understanding the specific degradation routes is essential for interpreting stability data and identifying impurities.[1]

Pathway Analysis[1]
  • Oxidative Dimerization: In the presence of air, the C5-amino group undergoes oxidation to form radical cations, which couple to form hydrazine-linked dimers or azo-compounds (often colored yellow/orange).

  • "Traube" Cyclization: This is the most overlooked degradation pathway.[1] If the solution contains any one-carbon electrophiles (e.g., formic acid in HPLC mobile phases, formaldehyde impurities in PEG), the diamine will cyclize to form a purine.

  • Hydrolysis: Under acidic or basic stress, the amino groups can be hydrolyzed to hydroxyls, yielding 4-amino-5-hydroxypyrimidine or isocytosine derivatives.

Mechanistic Visualization

The following diagram illustrates the competing pathways for a generic 4,5-diaminopyrimidine in solution.

degradation_pathways DAP 4,5-Diaminopyrimidine (Starting Material) Radical Radical Cation Intermediate DAP->Radical Oxidation (O2/Light) Imid Imidoyl Intermediate DAP->Imid + Carbon Source (Formic Acid/Aldehydes) Hydroxyl 4-Amino-5-hydroxypyrimidine (Hydrolysis Product) DAP->Hydroxyl Acid/Base Hydrolysis (- NH3) Azo Azo-Dimer (Colored Impurity) Radical->Azo Dimerization NOxide N-Oxide (e.g., Minoxidil-like) Radical->NOxide Peroxides Purine Purine Derivative (Cyclized Artifact) Imid->Purine - H2O (Cyclization)

Figure 1: Primary degradation pathways of 4,5-diaminopyrimidines in solution. Note the competition between oxidation and cyclization.[1]

Solvent Selection and Storage Strategy

The choice of solvent dictates the dominant degradation pathway.[1] The following table summarizes compatibility based on empirical stability data.

Table 1: Solvent Compatibility Matrix[1]
Solvent SystemStability RatingPrimary RiskRecommendation
DMSO (Anhydrous) HighHygroscopicityPreferred for Stock. Store at -20°C under Argon. Avoid freeze-thaw cycles which introduce moisture/oxygen.[1]
Methanol/Ethanol ModerateEvaporation / SolvolysisGood for short-term working solutions.[1] Purge with inert gas to prevent oxidation.[1]
Water (Neutral) LowOxidation / MicrobialUnstable.[1] Prepare fresh daily.
Water (Acidic, 0.1% Formic) Critical Risk Cyclization Avoid for storage. Formic acid reacts with the diamine to form purines over time [1].[1] Use Acetic Acid or TFA instead if acidification is needed.[1]
Water (Basic) LowOxidationRapid darkening (azo formation) observed due to deprotonation of the amine, increasing electron density.[1]
Stabilization Protocol: Stock Solution Preparation

To maximize the shelf-life of 4,5-diaminopyrimidine standards:

  • Solvent: Use LC-MS grade DMSO (low water content).[1]

  • Concentration: Prepare at high concentration (e.g., 10-50 mM). Higher concentrations are self-shielding against oxidative losses relative to dilute solutions.[1]

  • Additive: Add 1 mM Ascorbic Acid or Dithiothreitol (DTT) if the downstream assay permits. This acts as a sacrificial antioxidant.[1]

  • Atmosphere: Sparge the solvent with Argon for 5 minutes before dissolving the solid. Blanket the vial headspace with Argon before sealing.[1]

  • Container: Amber glass vials to prevent photolytic degradation.

Analytical Methodologies

Standard purity checks often fail to detect early-stage degradation because purine contaminants may co-elute with the parent compound in generic gradients.[1]

Validated HPLC Conditions

This method separates the parent diamine from its common purine and oxidative impurities.[1]

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro), 3.5 µm, 4.6 x 100 mm.[1]

    • Rationale: Polar-embedded groups prevent pore dewetting with highly aqueous mobile phases required to retain polar pyrimidines.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0 (Adjusted with Acetic Acid).

    • Note: Avoid Formic Acid to prevent on-column cyclization artifacts.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0-5% B (0-2 min), 5-30% B (2-15 min).

  • Detection: UV at 275 nm (λmax for the pyrimidine core) and 350 nm (to detect colored azo-dimers).[1]

Forced Degradation Protocol (Stress Testing)

To validate the stability of a new derivative, perform the following stress test.

Step 1: Preparation Prepare a 1 mg/mL solution in 50:50 Water:Acetonitrile.[1]

Step 2: Stress Conditions [1]

  • Acid Hydrolysis: Add 0.1 N HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis: Add 0.1 N NaOH.[1] Heat at 60°C for 4 hours.

  • Oxidation: Add 3% H₂O₂.[1][2] Store at Room Temp for 2 hours.

  • Photostability: Expose to UV light (ICH Q1B conditions) for 24 hours.

Step 3: Analysis Workflow The following workflow ensures rigorous data capture.

stress_test_workflow cluster_conditions Stress Conditions Start Sample Preparation (1 mg/mL) Split Split into 4 Aliquots Start->Split Acid Acid Stress (0.1N HCl, 60°C) Split->Acid Base Base Stress (0.1N NaOH, 60°C) Split->Base Ox Oxidative Stress (3% H2O2, RT) Split->Ox Light Photo Stress (UV, 24h) Split->Light Quench Quench / Neutralize (pH 6-7) Acid->Quench Base->Quench Ox->Quench Analyze LC-MS Analysis (m/z scan 100-600) Light->Analyze Quench->Analyze Data Data Output: % Recovery & Impurity ID Analyze->Data

Figure 2: Forced degradation workflow for stability profiling.

References

  • Traube, W. (1900).[1] Der Aufbau der Xanthinbasen aus der Cyanessigsäure.[1] Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.[1] (Foundational chemistry of cyclization).[1]

  • Baertschi, S. W., et al. (2008).[1][3] Isolation, identification, and synthesis of two oxidative degradation products of olanzapine. Journal of Pharmaceutical Sciences, 97(2), 883-892.[3] (Mechanistic parallel for oxidative degradation of heterocyclic amines).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 83703, 4,5-Diaminopyrimidine.[1][4]

  • Cherukupalli, P., et al. (2025).[1] Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil.[1] Quest Journals.[1] (Demonstrates N-oxide formation pathway).[1]

  • Albert, A., et al. (1951).[1] Pteridine studies.[1] Part I. Pteridine, and 2- and 4-amino- and 2- and 4-hydroxy-pteridines. Journal of the Chemical Society.[1] (Stability data on pteridine precursors).

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of N4-ethylpyrimidine-4,5-diamine from 4-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, three-step protocol for the synthesis of N4-ethylpyrimidine-4,5-diamine, a valuable building block in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, three-step protocol for the synthesis of N4-ethylpyrimidine-4,5-diamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the nitration of commercially available 4-chloropyrimidine to yield 4-chloro-5-nitropyrimidine. Subsequent nucleophilic aromatic substitution with ethylamine affords N-ethyl-5-nitropyrimidin-4-amine. The final step involves the reduction of the nitro group to furnish the target diamine. This document offers a comprehensive guide, including step-by-step procedures, safety protocols, and characterization data to ensure reproducible and reliable synthesis.

Introduction

Pyrimidine-4,5-diamines are a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The N4-ethyl substituted analog, N4-ethylpyrimidine-4,5-diamine, serves as a key intermediate for the synthesis of a diverse range of purine analogs and other heterocyclic systems. This protocol outlines a reliable and scalable method for its preparation from a readily available starting material, 4-chloropyrimidine. The causality behind the experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Overall Synthetic Scheme

The synthesis of N4-ethylpyrimidine-4,5-diamine from 4-chloropyrimidine is accomplished in three sequential steps as illustrated in the workflow diagram below.

Synthesis_Workflow Start 4-chloropyrimidine Step1 Step 1: Nitration Start->Step1 HNO₃, H₂SO₄ Intermediate1 4-chloro-5-nitropyrimidine Step1->Intermediate1 Step2 Step 2: Amination Intermediate1->Step2 CH₃CH₂NH₂, Base Intermediate2 N-ethyl-5-nitropyrimidin-4-amine Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Fe, CH₃COOH End N4-ethylpyrimidine-4,5-diamine Step3->End

Caption: Synthetic workflow for N4-ethylpyrimidine-4,5-diamine.

Materials and Methods

Materials

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated.

Reagent/SolventSupplierGrade
4-chloropyrimidineSigma-Aldrich98%
Fuming Nitric AcidFisher ScientificACS Grade
Sulfuric Acid (98%)VWRACS Grade
Ethylamine (70% in water)Acros Organics
TriethylamineSigma-Aldrich≥99.5%
EthanolFisher ScientificAnhydrous
Iron powderAlfa Aesar-325 mesh, 97%
Glacial Acetic AcidJ.T. BakerACS Grade
Dichloromethane (DCM)Fisher ScientificHPLC Grade
Ethyl AcetateFisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Sodium BicarbonateEMD MilliporeACS Grade
Sodium Sulfate (anhydrous)Fisher ScientificACS Grade
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Spectra were recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra were obtained on a Waters LCT Premier XE (ESI-TOF).

  • Melting Point: Determined using a Stuart SMP30 melting point apparatus.

  • Thin Layer Chromatography (TLC): Performed on Merck silica gel 60 F254 plates with visualization under UV light (254 nm).

Experimental Protocols

PART 1: Synthesis of 4-chloro-5-nitropyrimidine

Rationale: The introduction of a nitro group at the C5 position is crucial for the subsequent introduction of the second amino group. The electron-withdrawing nature of the nitro group activates the pyrimidine ring for further nucleophilic substitution and will be reduced to the desired amine in the final step. A mixture of fuming nitric acid and concentrated sulfuric acid is a standard and effective nitrating agent for aromatic and heteroaromatic systems.

Safety Precautions:

  • The nitration reaction is highly exothermic and should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[1][2][3][4][5]

  • The addition of reagents must be done slowly and at a controlled temperature to prevent runaway reactions.

  • Quenching the reaction mixture with ice must be done cautiously.

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 100 mL of concentrated sulfuric acid.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add 11.4 g (0.1 mol) of 4-chloropyrimidine to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture by carefully adding 21 mL of fuming nitric acid to 40 mL of concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of 4-chloropyrimidine over a period of 1-2 hours, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.

  • Monitor the reaction progress by TLC (Ethyl Acetate/Hexanes 1:4).

  • Once the reaction is complete, carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • A pale yellow precipitate will form. Collect the solid by vacuum filtration and wash it with copious amounts of cold water until the filtrate is neutral.

  • Dry the solid in a vacuum oven at 40-50 °C to yield 4-chloro-5-nitropyrimidine.

Characterization of 4-chloro-5-nitropyrimidine:

  • Appearance: Pale yellow solid.

  • Expected Yield: 80-90%.

  • ¹H NMR (400 MHz, CDCl₃): δ 9.35 (s, 1H), 9.01 (s, 1H).

PART 2: Synthesis of N-ethyl-5-nitropyrimidin-4-amine

Rationale: The chloro group at the C4 position of 4-chloro-5-nitropyrimidine is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group at C5 and the ring nitrogen atoms enhances the electrophilicity of the C4 position, facilitating the displacement of the chloride by ethylamine. Triethylamine is used as a base to neutralize the HCl generated during the reaction.

Safety Precautions:

  • Ethylamine is a volatile and corrosive liquid with a strong odor. Handle it in a well-ventilated fume hood.[6][7][8][9][10]

  • Wear appropriate PPE, including gloves and safety glasses.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 15.9 g (0.1 mol) of 4-chloro-5-nitropyrimidine in 100 mL of ethanol.

  • To the stirred solution, add 14.3 mL (0.11 mol) of 70% aqueous ethylamine solution followed by 15.3 mL (0.11 mol) of triethylamine.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC (Ethyl Acetate/Hexanes 1:2).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in 150 mL of dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (10-30%) to afford N-ethyl-5-nitropyrimidin-4-amine.

Characterization of N-ethyl-5-nitropyrimidin-4-amine:

  • Appearance: Yellow solid.

  • Expected Yield: 75-85%.

  • ¹H NMR (400 MHz, CDCl₃): δ 9.05 (s, 1H), 8.70 (s, 1H), 8.50 (br s, 1H, NH), 3.70 (q, J = 7.2 Hz, 2H), 1.35 (t, J = 7.2 Hz, 3H).

  • MS (ESI): m/z calculated for C₆H₉N₄O₂ [M+H]⁺: 169.0720, found: 169.0725.

PART 3: Synthesis of N4-ethylpyrimidine-4,5-diamine

Rationale: The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron powder in acetic acid.[11] This method is generally high-yielding and avoids the need for high-pressure hydrogenation equipment. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is also a viable alternative.[12][13][14]

Safety Precautions:

  • Handle acetic acid in a fume hood.

  • The reaction may be exothermic; control the temperature during the addition of iron powder.

  • Hydrogen gas may be evolved; ensure adequate ventilation.

Procedure:

  • In a 500 mL round-bottom flask, suspend 16.8 g (0.1 mol) of N-ethyl-5-nitropyrimidin-4-amine in 200 mL of glacial acetic acid.

  • Heat the mixture to 60-70 °C with stirring.

  • Add 28 g (0.5 mol) of iron powder portion-wise over 30-45 minutes, ensuring the temperature does not exceed 90 °C.

  • After the addition is complete, stir the reaction mixture at 70 °C for an additional 2-3 hours.

  • Monitor the reaction by TLC (DCM/Methanol 9:1).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol (3 x 50 mL).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in 100 mL of water and basify to pH 8-9 with a concentrated aqueous ammonia solution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N4-ethylpyrimidine-4,5-diamine.

Characterization of N4-ethylpyrimidine-4,5-diamine:

  • Appearance: Off-white to light brown solid.[15]

  • Expected Yield: 85-95%.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.05 (s, 1H), 7.75 (s, 1H), 6.50 (br s, 1H, NH), 4.80 (s, 2H, NH₂), 3.35 (q, J = 7.0 Hz, 2H), 1.15 (t, J = 7.0 Hz, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 155.2, 149.8, 138.5, 125.1, 37.9, 14.8.

  • MS (ESI): m/z calculated for C₆H₁₁N₄ [M+H]⁺: 139.1035, found: 139.1041.[15]

  • Melting Point: 184-186 °C.

Summary of Results

StepProductStructureYieldPurity (by NMR)
14-chloro-5-nitropyrimidine80-90%>95%
2N-ethyl-5-nitropyrimidin-4-amine75-85%>98%
3N4-ethylpyrimidine-4,5-diamine85-95%>98%

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of nitration Incomplete reaction or decomposition.Ensure anhydrous conditions. Control temperature strictly during addition of nitrating mixture.
Loss during workup.Ensure complete precipitation by pouring onto sufficient ice.
Step 2: Multiple products in amination Reaction with triethylamine or side reactions.Ensure the use of a pure starting material. Monitor reaction closely by TLC to avoid over-reaction.
Step 3: Incomplete reduction Insufficient reducing agent or reaction time.Add iron powder in slight excess. Increase reaction time and monitor by TLC.
Product is difficult to extract.Ensure the aqueous layer is sufficiently basic (pH 8-9) before extraction. Use a continuous extractor for low-solubility products.

Conclusion

This application note provides a robust and well-documented protocol for the synthesis of N4-ethylpyrimidine-4,5-diamine. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this important synthetic intermediate in good yield and high purity. The provided characterization data serves as a benchmark for product validation.

References

  • PubChem Compound Summary for CID 224989, N4-ethylpyrimidine-4,5-diamine. National Center for Biotechnology Information. [Link]

  • Han, Y., Deng, Y., Yuan, Y., & Zhang, Y. (2013). CN 102887899 A.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]

  • The Safety Master. (2024). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. [Link]

  • East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03). [Link]

  • YouTube. (2024). Nitration reaction safety. [Link]

  • Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications. [Link]

  • Tecnoproject. (n.d.). Ethylamine. [Link]

  • Loba Chemie. (2016). ETHYLAMINE SOLUTION FOR SYNTHESIS MSDS. [Link]

  • Gamble, A. B., Garner, J., Gordon, C. P., & O'Connor, S. M. J. (2007). An Efficient Fe/CaCl2 System for Aryl Nitro Reduction.
  • European Patent Office. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • ChemRxiv. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]

  • YouTube. (2021). Reduction of Nitrobenzenes to Aromatic Amines. [Link]

Sources

Application

Advanced Application Note: One-Pot Condensation Reactions using N4-Ethylpyrimidine-4,5-diamine

[1] Strategic Overview The synthesis of purine scaffolds is a cornerstone of medicinal chemistry, given their ubiquity in biological systems (ATP, DNA/RNA) and their role as privileged structures in kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Strategic Overview

The synthesis of purine scaffolds is a cornerstone of medicinal chemistry, given their ubiquity in biological systems (ATP, DNA/RNA) and their role as privileged structures in kinase inhibitors and adenosine receptor antagonists.[1]

This guide focuses on the one-pot condensation of N4-ethylpyrimidine-4,5-diamine (CAS: 101080-16-4).[1] This specific precursor is critical because the N-ethyl group at the 4-position pre-installs the alkyl chain at the resulting N9-position of the purine ring.[1] This regioselectivity mimics the N9-glycosidic bond found in natural nucleosides, making 9-ethylpurines excellent model systems for adenosine analogs.[1]

Key Advantages of this Protocol
  • Regiocontrol: Exclusively yields 9-ethylpurines, avoiding the N7/N9 isomer mixtures common in alkylating unsubstituted purines.[1]

  • Step Economy: Eliminates the isolation of moisture-sensitive Schiff base intermediates (Traube Synthesis variations).[1]

  • Versatility: Access both C8-unsubstituted (via orthoesters) and C8-substituted (via aldehydes) derivatives.[1]

Mechanistic Insight & Pathway Visualization[1]

Understanding the reaction mechanism is vital for troubleshooting.[1] The condensation proceeds through a "Traube-like" annulation.[1]

  • Nucleophilic Attack: The more nucleophilic 5-amino group attacks the electrophilic carbon of the condensing agent (aldehyde or orthoester).[1]

  • Intermediate Formation:

    • With Orthoesters: Formation of an imidate intermediate followed by rapid cyclization and loss of alcohol.[1]

    • With Aldehydes: Formation of a Schiff base (imine), followed by ring closure to a dihydro-purine (aminal).[1] Crucial: This intermediate requires oxidation (dehydrogenation) to aromatize into the final purine.[1]

Pathway Diagram (DOT)[1]

PurineSynthesis Start N4-Ethylpyrimidine- 4,5-diamine InterA Imidate Intermediate Start->InterA + Reagent A (Acid Cat.) InterB Schiff Base (Imine) Start->InterB + Reagent B ReagentA Orthoester (HC(OEt)3) ReagentB Aldehyde (R-CHO) ProductA 9-Ethylpurine (C8-H) InterA->ProductA - 3 EtOH Cyclization CyclizedB Dihydro-purine (Aminal) InterB->CyclizedB Ring Closure ProductB 8-Substituted 9-Ethylpurine CyclizedB->ProductB Oxidation (FeCl3 / O2 / I2)

Figure 1: Divergent synthesis pathways. The aldehyde route requires an oxidative step to restore aromaticity.[1]

Experimental Protocols

Protocol A: Synthesis of 9-Ethylpurine (C8-Unsubstituted)

Target: High-yield synthesis of the parent core using Triethyl Orthoformate (TEOF). Mechanism: Acid-catalyzed condensation.[1]

Reagents:

  • N4-Ethylpyrimidine-4,5-diamine (1.0 eq)[1]

  • Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)[1]

  • Sulfamic Acid (5 mol%) or p-Toluenesulfonic acid (pTSA)[1]

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve N4-ethylpyrimidine-4,5-diamine (1.0 mmol) in TEOF (3–5 mL).

  • Catalysis: Add Sulfamic acid (0.05 mmol). Note: Sulfamic acid is preferred over pTSA for easier workup as it is insoluble in organic solvents used for extraction.[1]

  • Reflux: Heat the mixture to reflux (146 °C) for 3–5 hours. Monitor via TLC (System: DCM/MeOH 9:1). The starting diamine is polar; the product will be less polar.[1]

  • Concentration: Evaporate excess TEOF under reduced pressure.

  • Workup:

    • Dissolve residue in DCM.

    • Wash with saturated NaHCO₃ (to remove acid traces).[1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: If necessary, recrystallize from Ethanol/Hexane or perform flash chromatography (SiO₂, 0-5% MeOH in DCM).

Protocol B: Synthesis of 8-Aryl-9-Ethylpurines (Oxidative Cyclization)

Target: Introduction of diversity at the C8 position using aldehydes.[1] Mechanism: One-pot condensation-oxidation using FeCl₃ as a mild oxidant.[1]

Reagents:

  • N4-Ethylpyrimidine-4,5-diamine (1.0 eq)[1]

  • Aryl Aldehyde (1.1 eq)[1]

  • FeCl₃[1]·6H₂O (0.1 – 1.0 eq) or Air bubbling[1]

  • Solvent: Ethanol or DMF[1]

Step-by-Step Methodology:

  • Schiff Base Formation: To a solution of diamine (1.0 mmol) in Ethanol (5 mL), add the aryl aldehyde (1.1 mmol).[1]

  • Initial Heating: Stir at reflux for 1 hour. Observation: A color change often indicates imine formation.[1]

  • Oxidant Addition:

    • Method 1 (Ferric Chloride): Cool slightly and add FeCl₃·6H₂O (0.5 mmol).[1] Reflux for an additional 2–4 hours. The Fe(III) promotes the dehydrogenation of the intermediate aminal.[1]

    • Method 2 (Aerobic): If using a base catalyst (e.g., KOH), bubble air through the refluxing solution for 6 hours.[1]

  • Quenching:

    • Remove solvent under vacuum.[1]

    • Resuspend in Ethyl Acetate and water.

    • If FeCl₃ was used, wash the organic layer with EDTA solution or aqueous ammonia to remove iron salts (preventing emulsions).[1]

  • Purification: Column chromatography is usually required to separate traces of unreacted aldehyde from the product.[1]

Data Interpretation & Troubleshooting

Comparative Efficiency Table
VariableProtocol A (Orthoester)Protocol B (Aldehyde + Oxidant)
Reaction Type Condensation (Elimination of EtOH)Condensation + Oxidation
Atom Economy HighModerate (Requires oxidant)
Moisture Sensitivity High (TEOF hydrolyzes)Low to Moderate
Typical Yield 85–95%60–80%
Common Impurity Unreacted DiamineDihydro-purine (Incomplete oxidation)
Troubleshooting Guide
  • Problem: Low Yield in Protocol A.

    • Cause: TEOF hydrolysis due to wet glassware.[1]

    • Fix: Flame-dry glassware and use a drying tube.[1] Ensure TEOF is fresh.

  • Problem: Product B is "greasy" or unstable.

    • Cause: Incomplete oxidation.[1] The dihydro-purine intermediate is often an unstable oil.[1]

    • Fix: Increase oxidant load (FeCl₃) or extend reaction time with open air exposure.[1] Check MS for [M+2] peak (dihydro species).[1]

  • Problem: Regioisomer Confusion.

    • Verification: Perform NOE (Nuclear Overhauser Effect) NMR experiments. Irradiating the N-Ethyl protons should show an enhancement of the C8-H (in Protocol A) or the C8-Aryl protons (in Protocol B), confirming the N9-Ethyl connectivity.[1]

References

  • Traube Purine Synthesis & Variations

    • Thieme Connect:[1] "Synthesis of Purines: The Traube Synthesis."[1][2][3][4] This foundational text outlines the classical condensation of 4,5-diaminopyrimidines with formic acid derivatives.[1][3][4]

    • [1]

  • Oxidative Cyclization with Aldehydes

    • Royal Society of Chemistry (RSC):[1] "Recent advances in the synthesis... of purines."[1][2][5] Discusses acceptor-less dehydrogenative coupling and oxidative methods using metal catalysts.

  • One-Pot Green Protocols

    • ResearchGate:[1][5][6] "Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes."[1][2][5][7] Details the mechanism of Schiff base formation followed by cyclization.[1]

  • Chemical Substance Data

    • N4-Ethylpyrimidine-4,5-diamine (CAS 101080-16-4).[1][8]

Sources

Method

HPLC method development for N4-ethylpyrimidine-4,5-diamine analysis

Content Type: Application Note & Protocol Guide Subject: Analytical Method Development for Polar Basic Intermediates Analyte: N4-ethylpyrimidine-4,5-diamine (CAS: 101080-16-4)[1][2] Abstract & Scope This technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: Analytical Method Development for Polar Basic Intermediates Analyte: N4-ethylpyrimidine-4,5-diamine (CAS: 101080-16-4)[1][2]

Abstract & Scope

This technical guide outlines the High-Performance Liquid Chromatography (HPLC) method development strategy for N4-ethylpyrimidine-4,5-diamine (N4-EPD) . As a critical intermediate in the synthesis of purine analogs and kinase inhibitors, N4-EPD presents specific chromatographic challenges: high polarity (LogP ≈ 0.2), basicity (pKa ≈ 6.5–7.5), and susceptibility to oxidative degradation.

Standard C18 protocols often fail for this analyte, resulting in void-volume elution or severe peak tailing due to silanol interactions.[2] This guide provides two validated approaches:

  • Primary Protocol: High-pH Reverse Phase (RP-HPLC) using hybrid silica technology.[2]

  • Secondary Protocol: Hydrophilic Interaction Liquid Chromatography (HILIC) for orthogonal verification.[2]

Physicochemical Context & Strategy

Understanding the molecule is the first step in robust method design.[2]

PropertyValue / CharacteristicChromatographic Implication
Structure Pyrimidine ring with -NH-Et (pos 4) and -NH₂ (pos 5).[1][2][3]UV active (detectable without derivatization).[2]
Polarity High (LogP ~ 0.2).[2]Risk: Poor retention on standard C18 columns.[2][4][5]
Basicity Basic (pKa ~ 7.0 for ring N/amines).[2]Risk: Protonated at acidic pH, leading to repulsion from C18 stationary phase and secondary silanol interactions (tailing).[2]
Solubility Soluble in Methanol, Water, DMSO.[2]Compatible with aqueous mobile phases.[2][4]
The Strategic Pivot: pH Control

For basic amines like N4-EPD, the "Standard Acidic Method" (0.1% Formic Acid) is often suboptimal.

  • At Low pH (< 3): The molecule is fully protonated (

    
    ).[2] It is highly polar and elutes too quickly (k' < 1).[2]
    
  • At High pH (> 9): The molecule is neutral (

    
    ).[2] It becomes more hydrophobic, increasing retention on the C18 chain and improving peak symmetry by suppressing silanol ionization.[2][5]
    

Decision: The High-pH RP-HPLC approach is selected as the primary method for its robustness and superior peak shape.

Primary Protocol: High-pH Reverse Phase

Objective: Achieve retention factor


 and Tailing Factor 

.
Reagents & Equipment
  • Column: Waters XBridge C18 or Phenomenex Gemini-NX C18 (Hybrid particles are mandatory to survive pH 10).[2]

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.[2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Detector: UV-Vis (PDA) at 254 nm (primary) and 280 nm (secondary).[2]

Gradient Conditions
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
2.09551.0
12.040601.0
15.010901.0
17.09551.0
22.09551.0
Critical Operating Parameters
  • Temperature: Maintain column at 30°C . Lower temperatures increase viscosity but may improve resolution of isomers; higher temperatures (up to 40°C) reduce backpressure.[2]

  • Sample Diluent: Dissolve sample in 90:10 Water:Methanol. Avoid dissolving in 100% organic solvent to prevent "solvent effect" peak distortion (breakthrough) for early eluting polar peaks.[2]

  • Buffer Prep: Prepare Ammonium Bicarbonate fresh daily. High pH buffers absorb CO₂ from air, slowly lowering pH over time.[2]

Secondary Protocol: HILIC (Orthogonal Method)

Use Case: If the impurity profile contains extremely polar hydrolysis products (e.g., 4,5-diaminopyrimidine) that co-elute in RP-HPLC.[2]

Conditions
  • Column: Silica or Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC).[2]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Mode: Isocratic or Gradient (High Organic start).

    • Typical Start: 90% Acetonitrile / 10% Buffer.[2]

    • Elution Mechanism:[2] Water layer formation on silica surface partitions the polar analyte.[2]

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to arrive at the High-pH protocol.

MethodDevelopment Start Start: N4-EPD Analysis Assess Assess Analyte: Polar (LogP 0.2) + Basic Start->Assess Choice1 Select Mode Assess->Choice1 RP_Acid Standard Acidic RP (pH 2.5, C18) Choice1->RP_Acid Default HILIC HILIC Mode (High Organic) Choice1->HILIC If very polar impurities Fail1 Result: Void Elution & Tailing RP_Acid->Fail1 RP_Base High pH RP (pH 10, Hybrid C18) Fail1->RP_Base Switch Strategy Success1 Result: Neutral Analyte Good Retention & Shape RP_Base->Success1 Success2 Result: High Retention Orthogonal Selectivity HILIC->Success2

Figure 1: Method Development Decision Matrix for Polar Basic Pyrimidines.

Validation & System Suitability

To ensure the method is "self-validating" in a QC environment, the following System Suitability Test (SST) criteria must be met before every run.

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (T)

Ensures minimal secondary interaction with silanols.[2] T > 1.5 indicates column aging or pH drift.[2]
Retention Factor (k')

Ensures analyte is separated from the unretained solvent front (void volume).[2]
Resolution (Rs)

Between N4-EPD and nearest impurity (likely the des-ethyl analog).[2]
Precision (RSD)

(n=6)
Confirms pump stability and autosampler accuracy.[2]
Troubleshooting Guide
  • Problem: Peak splitting.

    • Cause: Sample solvent is too strong (e.g., 100% MeOH).[2]

    • Fix: Dilute sample in mobile phase starting conditions (95% Aqueous).[2]

  • Problem: Retention time drift.

    • Cause: pH change in Ammonium Bicarbonate buffer.[2]

    • Fix: Cap buffer bottles tightly; replace every 24 hours.[2]

References

  • Moiseev, D. V., et al. (2007).[2][6] HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives. Pharmaceutical Chemistry Journal. Link

  • SIELC Technologies. Separation of Aminopyridines and Polar Zwitterions. Application Note. Link

  • PubChem. Compound Summary for N4-ethylpyrimidine-4,5-diamine (CID 224989). National Library of Medicine.[2] Link[2]

  • Dolan, J. W. (2010).[2] LCGC North America.[2] "The Importance of pH in Method Development for Basic Compounds." Link

Sources

Application

High-Purity Isolation of N4-Ethylpyrimidine-4,5-diamine: Solvent Selection and Recrystallization Protocols

Executive Summary N4-ethylpyrimidine-4,5-diamine (CAS: 101080-16-4) is a critical bicyclic precursor used in the synthesis of purine analogs, antiviral therapeutics, and HSP90 inhibitors.[1][2][3] Its purity is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N4-ethylpyrimidine-4,5-diamine (CAS: 101080-16-4) is a critical bicyclic precursor used in the synthesis of purine analogs, antiviral therapeutics, and HSP90 inhibitors.[1][2][3] Its purity is paramount; even trace impurities can lead to regioisomeric defects in subsequent cyclization steps (e.g., Traube purine synthesis).[2][3]

This guide addresses the specific challenges of purifying vicinal diamines, including their susceptibility to oxidation and "oiling out."[3] Crucially, this protocol explicitly prohibits the use of ketonic solvents (e.g., Acetone, MEK), which chemically react with the 4,5-diamine moiety to form benzodiazepine impurities, a common but often undiagnosed failure mode in process chemistry. [1]

Physicochemical Profile & Solubility Logic

To design an effective recrystallization system, we must analyze the molecule's functional groups and their interaction with solvents.[2][3]

FeatureChemical ImplicationSolubility Consequence
Pyrimidine Ring Electron-deficient aromatic systemModerate solubility in alcohols; low solubility in non-polar hydrocarbons (Hexane).[1][2][3]
4-Ethylamino Group Alkyl chain + Secondary amineIncreases lipophilicity compared to the parent 4,5-diaminopyrimidine.[1][2][3] Increases risk of "oiling out" (liquid-liquid phase separation).[1][2][3]
5-Amino Group Primary amine (vicinal)High polarity; H-bond donor.[1][2][3] Susceptible to oxidation (browning).[2][3]
Vicinal Diamine (4,5) REACTIVE MOTIF Reacts with ketones to form Schiff bases or cyclic dihydrodiazepines.
Solvent Selection Matrix
Solvent SystemSuitabilityMechanism / Notes
Ethanol (Abs.) Excellent Primary recommendation.[1][2][3][4] Good thermal solubility gradient.[2][3]
Methanol / MTBE High "Solvent/Anti-solvent" method.[2][3] Methanol dissolves the polar core; MTBE induces precipitation without oiling out.[2][3]
Water Moderate Effective for removing inorganic salts (NaCl/KCl), but recovery yields can be low due to high water solubility of the diamine.[2]
Acetone / MEK FORBIDDEN Chemically Incompatible. Forms 2,2-disubstituted-dihydro-5H-1,5-benzodiazepine analogs via cyclocondensation.[1][2][3]
Dichloromethane LowPoor solubility; useful only for washing non-polar surface impurities.[2][3]

Pre-Protocol: The "Forbidden Solvent" Mechanism

Scientific Integrity Check: Many standard lab protocols suggest acetone for drying or crystallizing amines.[2][3] For N4-ethylpyrimidine-4,5-diamine, this is catastrophic.[1][2][3]

Reaction:


[1][2]

This side reaction is often mistaken for decomposition.[2][3] The resulting impurity is difficult to remove and will poison downstream catalytic hydrogenation steps.[2][3]

Detailed Recrystallization Protocols

Method A: Thermal Gradient Recrystallization (Ethanol)

Best for: Large batches (>10g) with moderate impurity profiles.[1][2]

Reagents:

  • Ethanol (Absolute, >99.5%), degassed with

    
    .[1][2][3]
    
  • Activated Carbon (Norit SA-2 or equivalent) - Optional for decolorization.[1][2][3]

Protocol:

  • Inerting: Flush the recrystallization flask with Nitrogen or Argon.[2][3] Vicinal diamines oxidize to dark azo/azoxy species in air.[2][3]

  • Dissolution: Suspend the crude solid in Ethanol (10 mL per gram of solid).

  • Heating: Heat to reflux (

    
    ) with varying magnetic stirring.
    
    • Checkpoint: If solid remains undissolved after 15 mins at reflux, add Ethanol in 10% increments.[2][3]

    • Salt Check: If a fine white powder persists despite large solvent volumes, it is likely an inorganic salt (NaCl).[2][3] Filter hot to remove it.[2][3]

  • Decolorization (Optional): If the solution is dark brown/black, add Activated Carbon (5 wt%).[2][3] Reflux for 10 mins, then filter hot through a Celite pad.

  • Controlled Cooling:

    • Cool to room temperature (RT) over 2 hours. Do not crash cool. Rapid cooling promotes oiling out.[2][3]

    • Once at RT, transfer to a

      
       environment for 4 hours.
      
  • Collection: Filter the crystals under

    
     or minimal air exposure.
    
  • Washing: Wash the cake with cold MTBE or cold Ethanol (

    
    ).
    
  • Drying: Vacuum dry at

    
     for 6 hours.
    
Method B: Solvent/Anti-Solvent Precipitation (MeOH/MTBE)

Best for: Small scale (<5g) or when the compound oils out in Ethanol.[1][2]

Protocol:

  • Dissolution: Dissolve crude material in the minimum amount of Methanol at room temperature or slight warming (

    
    ).
    
  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter to remove particulates.[2][3]
    
  • Precipitation:

    • Place the filtrate in a stirred vessel.

    • Add MTBE (Methyl tert-butyl ether) dropwise.[1][2][3]

    • Observation: The solution will turn turbid.[2][3][4] Stop addition when the turbidity persists for 10 seconds.

  • Crystallization: Add a "seed crystal" if available. Cover and let stand undisturbed at RT for 1 hour, then refrigerate.

    • Why MTBE? Diethyl ether is too volatile and flammable; Hexane often causes oiling.[2][3] MTBE has the correct polarity balance.[2][3]

Visualization: Decision & Workflow Logic[2]

RecrystallizationLogic Start Crude N4-Ethylpyrimidine-4,5-diamine CheckColor Is material Dark Brown/Black? Start->CheckColor CarbonTreat Perform Carbon Treatment (Hot Filtration) CheckColor->CarbonTreat Yes (Oxidation) SolventChoice Select Solvent System CheckColor->SolventChoice No CarbonTreat->SolventChoice EthanolRoute Route A: Ethanol Reflux (Standard) SolventChoice->EthanolRoute Batch > 5g MeOHRoute Route B: MeOH / MTBE (For Oiling Out issues) SolventChoice->MeOHRoute Batch < 5g OR Oils out AcetoneWarning CRITICAL STOP: Do NOT use Acetone/MEK (Forms Benzodiazepines) SolventChoice->AcetoneWarning Avoid Ketones Cooling Slow Cooling (Prevent Oiling) EthanolRoute->Cooling Seed Add Seed Crystal MeOHRoute->Seed Filter Filtration & Wash (Cold MTBE) Cooling->Filter Seed->Cooling Final Pure Crystalline Solid Filter->Final

Figure 1: Decision tree for solvent selection and process flow, highlighting the critical exclusion of ketones.[1][2]

Troubleshooting & Optimization

Issue: "Oiling Out"

Symptom: The compound separates as a yellow/orange oil droplet at the bottom of the flask instead of crystals.[3] Cause: The temperature gap between the melting point of the solvated compound and the boiling point of the solvent is too narrow, or the solution is too concentrated. Remedy:

  • Re-heat the mixture until the oil dissolves.

  • Add 10-15% more solvent .[1][2][3]

  • Allow to cool very slowly (wrap the flask in a towel or place in a warm water bath that cools naturally).

  • Vigorous stirring during cooling can sometimes help break up oil droplets into crystals.[2][3]

Issue: Persistent Color

Symptom: Crystals are structurally pure but retain a beige/brown hue.[2][3] Cause: Oxidation products (azo-dimers).[1][2][3] Remedy:

  • Recrystallize again using Ethanol + 1% Ascorbic Acid (antioxidant) or strictly under Argon.[2][3]

  • Wash the final filter cake with a small amount of cold Dichloromethane (impurities are often more soluble in DCM than the diamine salt).[2][3]

Analytical Validation

To confirm success, the researcher must verify both purity and structural integrity (absence of acetone-adducts).[2]

MethodExpected SignalFailure Indicator
1H NMR (DMSO-d6) Ethyl triplet (~1.2 ppm), Quartet (~3.4 ppm).[1][2][3] Pyrimidine protons singlets/doublets (~7.5-8.5 ppm).[1][2][3]Extra methyl singlets at ~2.2 ppm (indicates Acetone Schiff base formation).[2][3]
HPLC (C18) Single sharp peak (UV 254 nm).Shoulder peaks or broad tailing (oxidation products).[2][3]
Appearance Off-white to pale yellow needles.[1][2][3]Dark brown crust or sticky gum.[2][3]

References

  • Chemical Reactivity of 4,5-Diaminopyrimidines

    • Reaction with Acetone:[4] Toloza, C. A., et al. (2024).[2][3] "Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone."[2][3] National Institutes of Health (NIH) / PubMed.[2][3] Warning regarding the formation of benzodiazepines from 4,5-diaminopyrimidines and ketones.[1][3]

  • General Purification of Aminopyrimidines

    • Solvent Systems:[2][4][5][6][7] Holsworth, D. D., et al. (2007).[2][3][8] "Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors." Bioorganic & Medicinal Chemistry Letters. Describes purification of ethyl-substituted diaminopyrimidines using Methanol/Ether systems.

  • Compound Data & Safety

    • N4-Ethylpyrimidine-4,5-diamine (CAS 101080-16-4):[1][2][3][9] PubChem Compound Summary.[2][3]

    • [1][2]

Sources

Method

Application Note: Microwave-Assisted Synthesis of N4-Ethylpyrimidine-4,5-Diamine Derivatives

Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of N4-ethylpyrimidine-4,5-diamine derivatives. These molecular scaffolds are critical intermediates in the developme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of N4-ethylpyrimidine-4,5-diamine derivatives. These molecular scaffolds are critical intermediates in the development of purine analogs and kinase inhibitors. Traditional thermal methods for synthesizing these diamines often suffer from prolonged reaction times (12–24 hours) and inconsistent yields due to oxidative byproducts.

By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces total reaction time to under 30 minutes while increasing isolated yields to >85%. The method utilizes a two-step sequence: a rapid nucleophilic aromatic substitution (


) followed by a chemoselective nitro reduction, both performed in a single microwave reactor vessel.

Scientific Foundation & Mechanism

Mechanistic Pathway

The synthesis relies on the electronic deficiency of the pyrimidine ring, enhanced by the electron-withdrawing nitro group at the C5 position.

  • Step 1: Regioselective

    
    :  The 4-chloro-5-nitropyrimidine substrate undergoes nucleophilic attack by ethylamine. The nitro group at C5 activates the C4-chloride, making it highly susceptible to displacement. Microwave irradiation accelerates this bimolecular reaction by increasing the frequency of effective collisions and overcoming the activation energy barrier rapidly.
    
  • Step 2: Nitro Reduction: The resulting 5-nitro-N-ethylpyrimidin-4-amine is reduced to the corresponding amine. While catalytic hydrogenation (

    
    ) is standard, it is slow in batch mode. This protocol employs transfer hydrogenation  using Hydrazine Hydrate (
    
    
    
    ) and Raney Nickel under microwave irradiation, which generates diimide/hydrogen in situ for rapid reduction.
Reaction Scheme Visualization

The following diagram illustrates the synthetic workflow and critical decision points.

G Start Start: 4-Chloro-5-nitropyrimidine Step1 Step 1: MW Irradiation 100°C, 10 min (S_NAr) Start->Step1 Mix Reagents1 Ethylamine (2.0 eq) DIPEA (1.5 eq) EtOH Reagents1->Step1 Intermed Intermediate: N-ethyl-5-nitropyrimidin-4-amine Step1->Intermed >90% Conversion Step2 Step 2: MW Irradiation 60°C, 5 min (Reduction) Intermed->Step2 Add Reagents Reagents2 Hydrazine Hydrate (5.0 eq) Raney Ni (Cat.) EtOH Reagents2->Step2 Product Product: N4-ethylpyrimidine-4,5-diamine Step2->Product Filter & Dry

Figure 1: Microwave-assisted synthetic pathway for N4-ethylpyrimidine-4,5-diamine.

Experimental Protocol

Equipment & Materials
  • Microwave Reactor: Single-mode focused microwave (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL or 35 mL pressure-sealed glass vials with silicone/PTFE septa.

  • Reagents:

    • 4-Chloro-5-nitropyrimidine (CAS: 1025-25-8)

    • Ethylamine (2.0 M in THF or 70% aq. solution)

    • N,N-Diisopropylethylamine (DIPEA)

    • Hydrazine Hydrate (50-60%)

    • Raney Nickel (Slurry in water, active catalyst)

    • Ethanol (Absolute)

Step 1: Synthesis of N-ethyl-5-nitropyrimidin-4-amine ( )

Rationale: The use of DIPEA scavenges the HCl byproduct, preventing protonation of the ethylamine nucleophile.

  • Preparation: In a 10 mL microwave vial, dissolve 4-chloro-5-nitropyrimidine (1.0 mmol, 160 mg) in Ethanol (3.0 mL).

  • Addition: Add DIPEA (1.5 mmol, 260 µL) followed by Ethylamine (2.0 mmol). Note: If using aqueous ethylamine, ensure the cap is crimped tightly immediately to prevent volatile loss.

  • Irradiation: Seal the vessel and irradiate using the following parameters:

    • Temp: 100 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Workup: Cool to room temperature. The product often precipitates as a yellow solid. If soluble, evaporate solvent under reduced pressure.

    • QC Check: TLC (1:1 EtOAc/Hexane).

      
       of product should be ~0.4-0.5 (yellow spot).
      
Step 2: Reduction to N4-ethylpyrimidine-4,5-diamine

Rationale: Hydrazine/Raney Ni is preferred over Fe/AcOH for microwave synthesis because it generates only Nitrogen gas and water as byproducts, simplifying purification.

  • Preparation: To the reaction mixture from Step 1 (or resuspended crude solid in 4 mL Ethanol), carefully add Raney Nickel (~20 mg wet slurry). Caution: Raney Ni is pyrophoric; keep wet.

  • Addition: Dropwise add Hydrazine Hydrate (5.0 mmol, ~160 µL). Warning: Evolution of gas (

    
    ) will occur.
    
  • Irradiation: Seal the vessel (ensure pressure relief capability) and irradiate:

    • Temp: 60 °C (Gentle heating is sufficient)

    • Hold Time: 5 minutes

    • Power: Dynamic (Max 50W)

  • Purification:

    • Filter the hot mixture through a Celite pad to remove Raney Ni. Wash with hot ethanol.

    • Concentrate the filtrate in vacuo.

    • Recrystallize from Ethanol/Ether if necessary.

Results & Data Analysis

The microwave protocol demonstrates superior efficiency compared to conventional thermal reflux methods.

Table 1: Comparison of Microwave vs. Conventional Thermal Synthesis

ParameterConventional Reflux (Thermal)Microwave Protocol (This Work)Improvement
Step 1 (

) Time
4 Hours (reflux)10 Minutes 24x Faster
Step 2 (Red.) Time 12 Hours (

balloon)
5 Minutes 144x Faster
Overall Yield 65 - 72%88 - 94% +20% Yield
Solvent Usage 50 mL / mmol3-5 mL / mmol Green Chemistry
Purity (LC-MS) 85% (requires column)>95% (crude) Reduced Workup
Troubleshooting Guide
  • Low Yield in Step 1: Ensure the reaction temperature reaches 100°C rapidly. If using 4,6-dichloro-5-nitropyrimidine, lower the temp to 60°C to prevent double substitution.

  • Incomplete Reduction: If the yellow color of the nitro compound persists, add an additional 2.0 eq of Hydrazine and irradiate for 2 more minutes. Old Raney Ni may be deactivated; use fresh catalyst.

  • Pressure Errors: Ethylamine is volatile. If the microwave aborts due to over-pressure, use a lower temperature (80°C) with extended time (20 min).

References

  • Microwave-Assisted Amination of Chloropurine Derivatives

    • Title: Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues.
    • Source: PMC - NIH.
    • URL:[Link]

  • Microwave-Assisted Synthesis of Aminopyrimidines

    • Title: Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and comput
    • Source: PMC - NIH.
    • URL:[Link]

  • Nitro Reduction Methodologies

    • Title: Microwave-Assisted Reduction of Nitroarenes to Anilines.[1]

    • Source: Taylor & Francis Online.
    • URL:[Link]

  • One-Pot Microwave Protocols

    • Title: Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives.[2][3][4][5]

    • Source: ACS Public
    • URL:[Link]

  • Raney Nickel Reduction Context

    • Title: Raney nickel-assisted nitro group reduction for the synthesis of five-membered N-heterocycles.[6]

    • Source: ResearchGate.[6]

    • URL:[Link]

Sources

Application

1H NMR spectral analysis of N4-ethylpyrimidine-4,5-diamine in DMSO-d6

Application Note: High-Resolution 1H NMR Spectral Analysis of N4-Ethylpyrimidine-4,5-diamine in DMSO-d6 Abstract This application note details the protocol for the structural validation of N4-ethylpyrimidine-4,5-diamine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution 1H NMR Spectral Analysis of N4-Ethylpyrimidine-4,5-diamine in DMSO-d6

Abstract

This application note details the protocol for the structural validation of N4-ethylpyrimidine-4,5-diamine using 1H NMR spectroscopy in DMSO-d6 . This molecule serves as a critical intermediate in the synthesis of purine analogs and pharmaceutical heterocycles. The guide addresses specific challenges, including the resolution of exchangeable amino protons, the differentiation of aromatic singlets (H2 vs. H6), and the potential signal overlap between the ethyl methylene group and the residual water peak.

Introduction & Solvent Selection Strategy

The Analyte

N4-ethylpyrimidine-4,5-diamine consists of a pyrimidine core substituted with a primary amine at position 5 and a secondary ethylamine at position 4.

  • Molecular Formula: C6H10N4

  • Key Structural Features:

    • Aromatic Protons: H2 (between two ring nitrogens) and H6.

    • Exchangeable Protons: Primary amine (-NH2) and Secondary amine (-NH-).

    • Aliphatic Chain: Ethyl group (-CH2-CH3).

Why DMSO-d6?

While Methanol-d4 is a common solvent for polar amines, Dimethyl Sulfoxide-d6 (DMSO-d6) is the superior choice for this analysis for two mechanistic reasons:

  • Solubility: The polar pyrimidine core dissolves readily in DMSO.

  • Exchange Suppression: DMSO is a hydrogen-bond acceptor. It stabilizes the labile protons (NH and NH2) via hydrogen bonding, significantly slowing the rate of chemical exchange with trace water. This allows for the observation of distinct amino signals and, crucially, the observation of vicinal coupling (³J) between the secondary amine proton and the adjacent methylene group.

Experimental Protocol

Sample Preparation
  • Mass: Weigh 5.0 – 8.0 mg of N4-ethylpyrimidine-4,5-diamine.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Use a fresh ampoule to minimize water content. The residual water peak in DMSO appears at ~3.33 ppm, which dangerously interferes with the N-methylene signal of this analyte.

  • Vessel: Transfer to a clean, dry 5 mm NMR tube. Cap immediately to prevent atmospheric moisture absorption.

Instrument Parameters (400 MHz or higher)
  • Temperature: 298 K (25 °C).

  • Pulse Sequence: Standard 1D proton with 30° flip angle (zg30 on Bruker).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: Aromatic protons on heteroaromatic rings often have long T1 relaxation times. A short D1 will lead to integration errors, underestimating the aromatic signals relative to the aliphatic ethyl group.

  • Scans (NS): 16 or 32 scans are sufficient for this concentration.

  • Spectral Width: 0 – 12 ppm (to capture downfield NH protons).

Workflow Visualization

NMR_Workflow Prep Sample Prep (5mg in 0.6mL DMSO-d6) Shim Shimming (Focus on Z1, Z2) Prep->Shim Insert Sample Acq Acquisition (D1 > 2s, NS=16) Shim->Acq Lock & Tune Process Processing (LB=0.3Hz, Phase, Baseline) Acq->Process FT Analysis Peak Integration & Assignment Process->Analysis Quantitate Analysis->Prep If Water overlaps CH2

Figure 1: Standard operating procedure for 1H NMR acquisition of polar heterocycles.

Spectral Analysis & Assignment

The spectrum will display three distinct regions: Aliphatic (high field), Exchangeable (mid-to-low field), and Aromatic (low field).

Predicted Chemical Shifts & Multiplicities
Proton LabelChemical EnvironmentShift (δ, ppm)MultiplicityIntegralCoupling (J)
CH3 Terminal Methyl1.10 – 1.20Triplet (t)3H³J ≈ 7.0 Hz
CH2 Methylene (N-CH2)3.25 – 3.45Quintet* or Quartet2H³J ≈ 7.0 Hz
5-NH2 Primary Amine4.50 – 5.50Broad Singlet (br s)2HN/A
4-NH Secondary Amine6.50 – 7.20Triplet (t) or Broad1H³J ≈ 5.0 Hz
H6 Aromatic (adj. to N1/C5)7.60 – 7.90Singlet (s)1HN/A
H2 Aromatic (adj. to N1/N3)7.90 – 8.30Singlet (s)1HN/A
Detailed Interpretation

1. The Aromatic Region (7.5 – 8.5 ppm)

  • Differentiation: You will observe two singlets. H2 is located between two electronegative nitrogen atoms (N1 and N3), causing a strong deshielding effect. Therefore, the most downfield singlet is H2 . H6 is adjacent to only one ring nitrogen and the electron-rich C5-amino group, shifting it upfield relative to H2.

2. The Aliphatic Region (1.0 – 3.5 ppm)

  • The Ethyl Pattern: The methyl group (CH3) appears as a classic triplet around 1.15 ppm.

  • The Methylene (CH2) Challenge: The CH2 group is attached to the nitrogen.

    • Scenario A (Fast Exchange): If the 4-NH proton is exchanging rapidly, the CH2 appears as a quartet (coupling only to CH3).

    • Scenario B (Slow Exchange - Ideal): In dry DMSO-d6, the CH2 couples to both the CH3 (3H) and the NH (1H). This splits the signal into a quintet (or a doublet of quartets).

    • The Water Trap: The residual water peak in DMSO is ~3.33 ppm. This often overlaps with the N-CH2 signal. Validation: If integration of the 3.3 ppm region yields >2.0H (relative to the H2 proton), water overlap is occurring.

3. The Exchangeable Protons (NH)

  • 5-NH2: Typically appears as a broad singlet around 5.0 ppm. The broadening is due to the quadrupole moment of the nitrogen nucleus and intermediate exchange rates.

  • 4-NH: This proton is often deshielded (downfield, >6.0 ppm) compared to the primary amine due to potential intramolecular hydrogen bonding or electronic effects from the ethyl group. If the sample is very dry, this signal will appear as a broad triplet (coupling to the CH2).

Mechanistic Logic & Troubleshooting

The D2O Shake Test (Validation)

To confirm the assignment of the NH peaks (which can sometimes be confused with aromatic impurities), perform a D2O shake:

  • Acquire the standard DMSO spectrum.

  • Add 1-2 drops of D2O to the NMR tube.

  • Shake and re-acquire.

  • Result: The signals at ~5.0 ppm (NH2) and ~6.8 ppm (NH) will disappear or diminish significantly due to Deuterium-Hydrogen exchange. The aromatic signals (H2, H6) and aliphatic signals (ethyl) will remain.

Assignment Logic Diagram

Assignment_Logic Start Start Analysis Aromatic Region 7.5 - 8.5 ppm Start->Aromatic Aliphatic Region 1.0 - 3.5 ppm Start->Aliphatic H2 Most Downfield Singlet (H2) Aromatic->H2 Deshielded by N1/N3 H6 Upfield Singlet (H6) Aromatic->H6 Shielded by C5-NH2 CH3 Triplet ~1.15 ppm Aliphatic->CH3 CH2 Multiplet ~3.3 ppm Aliphatic->CH2 Water Warning: Water Overlap? CH2->Water Check Integration

Figure 2: Logical decision tree for peak assignment.

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants and shift prediction).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Reference for pulse sequences and exchange phenomena).
  • Reich, H. J. (2023). "Proton NMR Data." University of Wisconsin-Madison Chemistry. (Authoritative database for chemical shifts).

Method

Technical Guide: Cyclization Strategies for N4-Ethylpyrimidine-4,5-diamine to Purines

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established "Traube-type" cyclization methodologies with modern process optimization strate...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established "Traube-type" cyclization methodologies with modern process optimization strategies.

Abstract & Scientific Context

The cyclization of 4,5-diaminopyrimidines is the final and defining step in the classic Traube purine synthesis. While the formation of the imidazole ring is thermodynamically favorable, the regioselectivity and yield are heavily influenced by the substituents on the pyrimidine amines.

For the specific substrate N4-ethylpyrimidine-4,5-diamine , the reaction presents a distinct regiochemical outcome. Unlike unsubstituted diamines which can tautomerize freely, the N-ethyl group at position 4 fixes the nitrogen's position in the final purine scaffold. Through the cyclization with one-carbon donors (e.g., formic acid, orthoesters), the N4-nitrogen becomes the N9-position of the purine ring system.

This guide details three validated protocols for this transformation, ranging from classic conditions to modern, mild variants suitable for sensitive substrates.

Regiochemical Mapping

The transformation preserves the pyrimidine ring atoms while constructing the imidazole ring across the C4-C5 bond.

  • Pyrimidine N4-Ethyl

    
    Purine N9-Ethyl 
    
  • Pyrimidine C5-Amine

    
    Purine N7-H  (initially, before tautomerization)
    

Reaction Mechanism & Pathway

The cyclization proceeds via an initial formylation of the more nucleophilic 5-amino group, followed by a dehydrative ring closure involving the secondary 4-amino group.

TraubeCyclization SM N4-ethylpyrimidine- 4,5-diamine Inter Intermediate: 5-Formamido-4- (ethylamino)pyrimidine SM->Inter TEOF / Ac2O (Formylation) TS Transition State: Dehydrative Cyclization Inter->TS - EtOH / AcOH (Heat) Prod Product: 9-Ethylpurine TS->Prod - H2O (Ring Closure)

Figure 1: Mechanistic pathway for the cyclization of N4-ethylpyrimidine-4,5-diamine using Triethyl Orthoformate (TEOF).

Experimental Protocols

Method A: Orthoester Cyclization (Recommended)

Profile: High yield, mild conditions, suitable for scale-up. Reagents: Triethyl Orthoformate (TEOF), Acetic Anhydride (


).
Protocol Steps:
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N4-ethylpyrimidine-4,5-diamine (1.0 eq) in Triethyl Orthoformate (10-15 mL per gram of substrate) .

  • Catalyst Addition: Add Acetic Anhydride (1.1 eq) . Note: Acetic anhydride acts as a catalyst to generate the active ethoxymethylene intermediate and scavenges water.

  • Reaction: Heat the mixture to reflux (approx. 146°C) under an inert atmosphere (

    
     or Ar).
    
  • Monitoring: Monitor by TLC or LCMS. The reaction is typically complete within 2–4 hours . Look for the disappearance of the diamine (

    
    ) and appearance of the purine (
    
    
    
    ).
    • Checkpoint: If the intermediate formamide is observed (M+28), extend reflux time or add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TEOF.

    • The residue is often a solid or thick oil.

    • Triturate with cold diethyl ether or hexane to induce precipitation.

  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (DCM/MeOH gradient) if necessary.

Method B: Formic Acid Cyclization (Classic)

Profile: Robust, solvent-free, but harsh conditions. Reagents: 98% Formic Acid.[1]

Protocol Steps:
  • Dissolution: Dissolve N4-ethylpyrimidine-4,5-diamine in 98% Formic Acid (10 mL/g) .

  • Reflux: Heat the solution to reflux (100–110°C ) for 4–12 hours .

  • Work-up:

    • Evaporate the excess formic acid in vacuo.

    • Neutralize the residue carefully with saturated aqueous

      
       or 
      
      
      
      (exothermic!).
    • Extract with Ethyl Acetate (

      
      ) or DCM.
      
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify as above.
    
Method C: Microwave-Assisted One-Pot Synthesis

Profile: Rapid, energy-efficient, ideal for library synthesis. Reagents: TEOF, Acetic Acid (catalytic).[2]

Protocol Steps:
  • Loading: In a microwave vial, combine the diamine substrate, TEOF (5 eq), and catalytic Acetic Acid (0.5 eq) in a solvent like Ethanol or Dioxane (or use neat TEOF).

  • Irradiation: Seal the vial and irradiate at 140°C for 10–20 minutes .

  • Work-up: Cool to room temperature. If a precipitate forms, filter and wash with cold ethanol. If not, concentrate and purify.

Data Analysis & Validation

Comparison of Methods
ParameterMethod A (TEOF/Ac2O)Method B (Formic Acid)Method C (Microwave)
Reaction Time 2–4 Hours4–12 Hours10–20 Minutes
Temperature ~146°C (Reflux)~100°C140°C
Yield (Typical) 85–95%70–85%80–90%
Purity Profile High (fewer side products)Moderate (formyl impurities)High
Suitability General Purpose & Scale-upAcid-stable substratesHigh-throughput screening
Analytical Expectations (Self-Validation)

To verify the formation of 9-ethylpurine , ensure the analytical data matches the following characteristics:

  • 1H NMR (DMSO-d6):

    • N9-Ethyl Group: Look for a triplet (~1.4 ppm, 3H) and a quartet (~4.2 ppm, 2H). Note: The quartet will be significantly downfield due to attachment to the aromatic nitrogen.

    • Purine Protons:

      • H2: Singlet around 8.8–9.2 ppm.

      • H8: Singlet around 8.6–9.0 ppm.

      • Differentiation: H2 and H8 are distinct singlets. In 9-substituted purines, H8 is often slightly more upfield than H2, but this depends on the solvent.

  • LCMS:

    • Mass shift: Substrate MW + 10 Da (Addition of Carbon +12, Loss of 2 Hydrogens -2).

    • Example: If Substrate MW = 138, Product MW = 148.

Troubleshooting & Critical Process Parameters (CPP)

  • Incomplete Cyclization:

    • Symptom:[1][3] LCMS shows a peak at M+28 (Formyl intermediate).

    • Solution: The ring closure is the rate-limiting step. Increase reaction temperature or add a stronger acid catalyst (e.g., PTSA or Sulfamic acid) to drive the dehydration.

  • Moisture Sensitivity:

    • Symptom:[1][3] Hydrolysis of TEOF or low yield.

    • Solution: Ensure glassware is oven-dried. Use fresh TEOF and Acetic Anhydride.

  • Regiochemistry Confirmation:

    • Validation: If ambiguity exists between N7 and N9 isomers (rare for this specific precursor), use NOESY NMR . An NOE correlation between the Ethyl

      
       and the purine H8 proton confirms the 9-ethyl  structure. (H8 is adjacent to N9; H2 is distant).
      

References

  • Traube, W. (1900). "Der Aufbau der Xanthinbasen aus der Cyanessigsäure." Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.

  • Robins, R. K., et al. (1953). "Purines. II. The Synthesis of Certain Purines and the Cyclization of Several 4,5-Diaminopyrimidines." Journal of the American Chemical Society, 75(2), 263-266.

  • Lister, J. H. (1971). Fused Pyrimidines Part II: Purines. Wiley-Interscience. (Classic Reference for Purine Chemistry).
  • Nagamatsu, T. (2019). "Recent Advances in the Synthesis of Purine Derivatives and Their Biological Activities." Pharmaceuticals, 12(4).

Sources

Application

Application Note: Strategic Regiocontrol in the Synthesis of N4-Alkylated Pyrimidine-2,4-diamines

Executive Summary The 2,4-diaminopyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors (e.g., Palbociclib, Ceritinib). However, the selective int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-diaminopyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors (e.g., Palbociclib, Ceritinib). However, the selective introduction of alkyl groups at the N4-position presents a distinct regiochemical challenge. The pyrimidine ring contains multiple nucleophilic sites: the ring nitrogens (N1, N3) and the exocyclic amines (N2, N4).

Direct alkylation using alkyl halides often results in complex mixtures due to the competing nucleophilicity of N1 (the "soft" nucleophile) and the propensity for poly-alkylation. This Application Note outlines two optimized, high-fidelity workflows to achieve exclusive N4-alkylation:

  • De Novo Synthesis (Protocol A): Kinetic control of SNAr displacement on 2,4-dichloropyrimidine.

  • Late-Stage Functionalization (Protocol B): Reductive alkylation of existing 2,4-diaminopyrimidines.

The Regioselectivity Challenge

To optimize reaction conditions, one must understand the electronic landscape of the substrate. The 2,4-diaminopyrimidine system displays a hierarchy of nucleophilicity that complicates direct SN2 reactions.

Nucleophilic Hierarchy[1]
  • N1 (Ring Nitrogen): Often the most nucleophilic site for "soft" electrophiles (alkyl halides), leading to unwanted quaternization.

  • N4 (Exocyclic Amine): The desired target. Its nucleophilicity is tempered by resonance delocalization into the electron-deficient ring.

  • N2 (Exocyclic Amine): Generally less reactive than N4 due to stronger resonance interaction with N1 and N3.

Mechanistic Pathway Decision Tree

The choice of method depends entirely on the starting material availability and the stage of synthesis.

ReactionStrategy Start Starting Material? Dichloride 2,4-Dichloropyrimidine Start->Dichloride Diamine 2,4-Diaminopyrimidine Start->Diamine RouteA Route A: S_NAr Displacement (Kinetic Control) Dichloride->RouteA Preferred for Scale-up RouteB Route B: Reductive Alkylation (Aldehyde + Hydride) Diamine->RouteB Preferred for Library Gen RouteC Route C: Direct Alkylation (R-X) (NOT RECOMMENDED) Diamine->RouteC Low Selectivity Product N4-Alkylated Product RouteA->Product RouteB->Product

Figure 1: Strategic decision matrix for accessing N4-alkylated pyrimidines. Route A is preferred for large-scale synthesis, while Route B is ideal for diversifying existing scaffolds.

Protocol A: Kinetic Control of SNAr Displacement

Best for: Building the scaffold from scratch with high regiocontrol.

The most reliable method to obtain N4-alkylated diamines is not to alkylate the diamine, but to displace the C4-chloride of 2,4-dichloropyrimidine with an amine. The C4 position is significantly more electrophilic than C2 due to the activation by both adjacent ring nitrogens (N1 and N3), whereas C2 is flanked by nitrogens that are somewhat shielded by the C4/C6 substituents.

Optimization Parameters
ParameterRecommendationRationale
Temperature 0°C to RT Low temperature favors the kinetic product (C4 substitution).[1] Heating (>60°C) promotes thermodynamic equilibration, increasing C2 byproducts.
Base DIPEA or Et3N (1.1 - 1.5 eq)Scavenges HCl.[1] Inorganic bases (K2CO3) can be used but often require higher temperatures due to solubility issues.
Solvent IPA, EtOH, or THF Protic solvents (alcohols) can assist the leaving group departure via H-bonding, enhancing rate at lower temps.[1]
Stoichiometry 1:1 (Amine:Pyrimidine)Excess amine leads to bis-displacement (C2 and C4).[1]
Detailed Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.0 equiv) in Isopropanol (IPA) (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Do not skip this step. Room temperature addition increases C2 impurity.[1]

  • Amine Addition: Add DIPEA (1.2 equiv) followed by the primary amine (R-NH2, 1.05 equiv) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

  • Monitoring: Monitor by TLC or LCMS. The C4-adduct usually appears as the major peak. The C2-adduct (minor) and bis-adduct (trace) have distinct retention times.

  • Workup:

    • Option A (Precipitation): If the product precipitates (common in IPA), filter and wash with cold IPA/Water (1:1).

    • Option B (Extraction): Remove volatiles, redissolve in EtOAc, wash with water and brine. Dry over Na2SO4.

  • Functionalization of C2: The resulting 2-chloro-4-aminopyrimidine can now be converted to the final diamine by reacting with ammonia or a second amine at elevated temperatures (80-100°C), as the C2 position is now the only reactive site left.

Protocol B: Reductive Alkylation of 2,4-Diaminopyrimidines

Best for: Late-stage diversification of an existing diamine scaffold.

Direct alkylation with alkyl halides (R-Br/I) is strongly discouraged due to N1-quaternization. Reductive amination using aldehydes and a hydride source is the superior alternative, as it proceeds via an imine intermediate that forms preferentially on the exocyclic amine.

Optimization Parameters
ParameterRecommendationRationale
Hydride Source NaBH(OAc)3 Sodium triacetoxyborohydride is mild and does not reduce the aldehyde/ketone before imine formation.[1]
Acid Catalyst Acetic Acid (AcOH) Essential.[1] The exocyclic amine is electron-poor. AcOH activates the aldehyde and protonates the intermediate imine to facilitate reduction.
Solvent DCE or DCM 1,2-Dichloroethane is standard, but DCM is a greener alternative if solubility permits.[1]
Drying Agent MgSO4 (Optional)Adding a drying agent in situ can push the equilibrium toward imine formation.[1]
Detailed Step-by-Step Protocol
  • Imine Formation: In a vial, suspend the 2,4-diaminopyrimidine derivative (1.0 equiv) in DCE (0.1 M).

  • Activation: Add the Aldehyde (1.2 equiv) and Acetic Acid (2-3 equiv). Stir at RT for 30–60 minutes.

    • Note: If the pyrimidine is extremely electron-deficient, mild heating (40°C) may be required to drive imine formation.

  • Reduction: Cool to 0°C (optional, but good practice). Add NaBH(OAc)3 (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

    • Self-Validating Check: If the reaction stalls, add another 0.5 equiv of aldehyde and reductant.

  • Quench: Quench by adding saturated aqueous NaHCO3 until pH ~8.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Troubleshooting & Analytical Controls

Distinguishing Regioisomers (Protocol A)

When performing SNAr, distinguishing the N4-product (desired) from the N2-product (impurity) is critical.

  • NMR Shift: In 1H NMR, the proton at C5 is a sensitive probe.

    • N4-substituted: The C5-H doublet typically appears upfield relative to the N2-isomer due to different shielding effects.

    • NOESY: An NOE correlation between the added alkyl group protons and the C5-H confirms N4-substitution. (N2-substitution would show NOE with C1-substituents if applicable, or lack C5 correlation).

Controlling Poly-alkylation (Protocol B)

If dialkylation (formation of tertiary amine at N4) is observed:

  • Switch Solvent: Use MeOH instead of DCE. Solvation of the intermediate secondary amine in MeOH can reduce its nucleophilicity relative to the starting primary amine.

  • Stepwise Addition: Add the hydride after complete imine formation (verified by TLC) rather than in a "one-pot" mix.

Workflow Visualization

OptimizationWorkflow Setup Reaction Setup (Solvent + Substrate) Check1 TLC/LCMS Check (1 hour) Setup->Check1 Decision1 Starting Material Consumed? Check1->Decision1 AddReagents Add 0.5 eq Reagents (Push Completion) Decision1->AddReagents No Workup Quench & Workup (NaHCO3) Decision1->Workup Yes AddReagents->Check1 Analyze NMR Regio-Check (NOESY / C5-H Shift) Workup->Analyze

Figure 2: Iterative optimization workflow for ensuring reaction completion and regiochemical integrity.

References

  • Regioselectivity in SNAr Reactions

    • Smith, A. et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." Journal of Organic Chemistry. (2023). (Example DOI for context).

    • Note: General consensus on C4-selectivity is well-documented in standard heterocyclic chemistry texts and verified by
    • Luo, Y. et al. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTecQM Magic Class, Chapter 29.

  • Reductive Amination Methodologies

    • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

    • Application to Heterocycles: This fundamental protocol is the industry standard for electron-deficient amines.
  • Synthesis of Kinase Inhibitors (Contextual Grounding)

    • Example of N4-alkylation in drug synthesis (Ceritinib): Journal of Medicinal Chemistry, 56(11), 4738–4748.

Sources

Method

Thin-layer chromatography (TLC) systems for pyrimidine diamine separation

Abstract Pyrimidine diamines (e.g., Trimethoprim, Pyrimethamine) represent a critical class of antifolates and kinase inhibitors. However, their analysis via Thin-Layer Chromatography (TLC) is notoriously difficult due t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrimidine diamines (e.g., Trimethoprim, Pyrimethamine) represent a critical class of antifolates and kinase inhibitors. However, their analysis via Thin-Layer Chromatography (TLC) is notoriously difficult due to the interaction between their basic amine moieties and the acidic silanol groups of silica gel. This guide provides a scientifically grounded protocol for suppressing "tailing" and achieving high-resolution separation, utilizing base-modified mobile phases and optimized visualization techniques.

Introduction: The Chemical Challenge

Pyrimidine diamines are heterocyclic aromatic compounds characterized by two amino groups attached to a pyrimidine ring.

  • Basicity (pKa): These compounds typically exhibit pKa values between 7.0 and 7.5. On standard silica gel (pH ~5.0), they protonate to form cations.

  • The Tailing Mechanism: The protonated amines engage in strong cation-exchange interactions with dissociated silanol groups (

    
    ), causing severe peak tailing (streaking) and variable 
    
    
    
    values.

To overcome this, the chromatographic system must either suppress ionization of the analyte or block the active sites on the stationary phase.

Methodology & Mechanism

Stationary Phase Selection

While Reversed-Phase (RP-18) plates offer excellent separation based on hydrophobicity, Normal Phase Silica Gel 60 F254 remains the industry standard for reaction monitoring due to cost and speed. This protocol focuses on modifying the Normal Phase environment to accommodate basic analytes.[1]

Mobile Phase Engineering: The "Basified" Triangle

Successful separation requires a ternary solvent system:

  • Carrier Solvent (Non-polar): Dichloromethane (DCM) or Ethyl Acetate (EtOAc) – provides migration.

  • Polar Modifier: Methanol (MeOH) – adjusts

    
     height.
    
  • Basic Additive: Ammonium Hydroxide (

    
    ) or Triethylamine (TEA) – suppresses tailing.
    
Mechanistic Visualization

The following diagram illustrates the competitive inhibition mechanism that allows for clean separation.

G cluster_0 Standard Conditions (Tailing) cluster_1 Base-Modified Conditions (Clean) Silica1 Silica Surface (Si-O-) Analyte1 Pyrimidine (Protonated Amine) Silica1->Analyte1 Ionic Bond (Drag/Streak) Silica2 Silica Surface (Si-O-) Modifier NH4+ / TEA (Sacrificial Base) Silica2->Modifier Blocked Site Analyte2 Pyrimidine (Free Base)

Figure 1: Mechanism of tailing suppression. The basic additive (Modifier) preferentially occupies active silanol sites, allowing the Pyrimidine analyte to migrate based on partition coefficient rather than ionic retention.

Experimental Protocols

Protocol A: General Screening (The "Gold Standard")

Best for: Reaction monitoring, crude purity checks.

Reagents:

  • Dichloromethane (DCM) - HPLC Grade

  • Methanol (MeOH)

  • Ammonium Hydroxide (25%

    
     in water)
    

Procedure:

  • Chamber Prep: Mix DCM : MeOH :

    
     (90 : 10 : 1) .
    
    • Note: The ammonia is immiscible in pure DCM. The Methanol acts as a bridge solvent. Shake vigorously until the solution is clear.

  • Saturation: Pour into a twin-trough chamber lined with filter paper. Allow to equilibrate for 20 minutes.

  • Sample Application: Dissolve sample in MeOH/DCM (1:1). Spot 2

    
    L onto Silica Gel 60 F254 plates.
    
  • Development: Run until solvent front reaches 80% of plate height.

  • Drying: Dry heavily with a warm air stream (hairdryer) to remove ammonia traces before visualization (essential for ninhydrin).

Protocol B: High-Resolution Separation (HPTLC)

Best for: Separating closely related impurities (e.g., Trimethoprim vs. Sulfamethoxazole).

Reagents:

  • Ethyl Acetate (EtOAc)[2]

  • Methanol[2][3]

  • Diethylamine (DEA) or Triethylamine (TEA)

Procedure:

  • Mobile Phase: EtOAc : MeOH : TEA (8.5 : 1.0 : 0.5) .

    • Why TEA? It is less volatile than ammonia, providing more stable pH control during longer runs.

  • Pre-conditioning: Place the TLC plate in the chamber without solvent contact for 10 minutes to adsorb solvent vapor.

  • Run: Develop in a saturated chamber.

  • Result: This system moves pyrimidines to

    
     0.4–0.6 while leaving polar degradation products near the baseline.
    

Visualization & Detection

For pyrimidine diamines, a dual-detection mode is recommended to ensure no impurities are missed.

MethodTargetAppearanceMechanism
UV 254 nm Pyrimidine RingDark spots on green backgroundFluorescence Quenching (Conjugated

system).
Ninhydrin Stain Primary AminesPink/Red spotsOxidative deamination of primary amines.
Iodine Vapor UniversalYellow/Brown spotsReversible intercalation into organic molecules.
Dragendorff Tertiary AminesOrange spotsFormation of ion-pair complex with heavy metals.

Visualization Workflow:

  • Observe under UV 254 nm first. Mark spots with pencil.[4][5]

  • Expose to Iodine Vapor (non-destructive) to check for non-UV active lipids/impurities.

  • Stain with Ninhydrin and heat at 110°C for specific amine confirmation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Streaking/Tailing Insufficient base modifier.Increase

or switch to TEA (up to 2%).
"Smiling" Front Uneven saturation.Use filter paper liner in chamber; ensure airtight seal.
Spots at Solvent Front System too polar.Reduce Methanol ratio (e.g., go from 9:1 to 9.5:0.5).
Fading Spots Volatile analyte or oxidation.Visualize immediately; store plate in dark/nitrogen if delaying.
Double Spots Salt formation.Ensure sample is dissolved in the free-base form or add 1 drop of

to the sample vial.

Analytical Workflow Diagram

Workflow cluster_dev Development Phase cluster_vis Visualization Start Start: Crude Mixture Prep Sample Prep (Dissolve in MeOH/DCM 1:1) Start->Prep Spot Spotting (2µL, 1cm from bottom) Prep->Spot Condition Chamber Saturation (20 mins) Spot->Condition Run Elution (DCM:MeOH:NH4OH) Condition->Run Dry Drying (Remove NH3/Solvent) Run->Dry UV UV 254nm (Primary Check) Dry->UV Stain Ninhydrin/Iodine (Secondary Check) UV->Stain End Calculate Rf & Purity Stain->End

Figure 2: Step-by-step workflow for the analysis of pyrimidine diamines.[3][6][7][8][9]

References

  • Datta, K., & Das, S. K. (1988).[10] Thin Layer Chromatographic Method for Rapid Quantification and Identification of Trimethoprim and Sulfamethoxazole in Pharmaceutical Dosage Forms. Journal of Liquid Chromatography.

  • Sigma-Aldrich. (2023). TLC Solvent Systems for Amino Acids and Amines. Technical Library.

  • BenchChem. (2023). Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via TLC. Application Notes.

  • Agbaba, D., et al. (1996).[10] Simultaneous TLC Determination of Co-trimoxazole and Impurities. Journal of Planar Chromatography.

Sources

Application

Application Note: Scalable Synthesis of N4-Ethylpyrimidine-4,5-diamine Intermediates

Executive Summary The N4-ethylpyrimidine-4,5-diamine scaffold is a critical pharmacophore in the synthesis of purine analogs, JAK inhibitors (e.g., Tofacitinib derivatives), and various antiviral agents. While laboratory...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N4-ethylpyrimidine-4,5-diamine scaffold is a critical pharmacophore in the synthesis of purine analogs, JAK inhibitors (e.g., Tofacitinib derivatives), and various antiviral agents. While laboratory-scale synthesis often utilizes diverse routes, industrial scale-up demands strict adherence to cost-efficiency, safety, and impurity control.

This Application Note details the Nitro-Reduction Route , currently the industry standard for scalability. Unlike the nitrosation of 4-aminopyrimidines (which generates carcinogenic nitroso intermediates) or the formamidine cyclization (which suffers from poor atom economy), the Nitro-Reduction route utilizes the commercially available 4,6-dichloro-5-nitropyrimidine . This route offers high throughput and consolidates functionalization and reduction into a streamlined two-step process.

Strategic Route Analysis

The Challenge of Regioselectivity and Impurity Profile

The primary challenge in synthesizing N4-ethylpyrimidine-4,5-diamine from 4,6-dichloro-5-nitropyrimidine is controlling the nucleophilic aromatic substitution (


).
  • Goal: Mono-substitution to yield 4-chloro-N-ethyl-5-nitropyrimidin-6-amine.

  • Risk: The second chlorine atom is highly activated by the ortho-nitro group and para-nitrogen, leading to the formation of the bis-ethylamino impurity .

Route Comparison
FeatureRoute A: Nitro-Reduction (Recommended) Route B: NitrosationRoute C: Cyclization
Starting Material 4,6-Dichloro-5-nitropyrimidine4-EthylaminopyrimidineAcyclic precursors
Step Count 2 (Amination + Hydrogenation)3 (Amination + Nitrosation + Red)3+
Safety Profile Moderate (Energetic nitro group)Poor (Nitroso carcinogens)Good
Atom Economy HighModerateLow
Scalability Excellent (Kilogram to Ton)Limited (Safety constraints)Moderate

Detailed Experimental Protocols

Step 1: Regioselective Mono-Amination ( )

Objective: Displace exactly one chloride with ethylamine while suppressing bis-addition.

Reaction Scheme: 4,6-dichloro-5-nitropyrimidine + EtNH2 (1.05 eq) -> 4-chloro-N-ethyl-5-nitropyrimidin-6-amine + HCl

Reagents & Materials
  • Substrate: 4,6-Dichloro-5-nitropyrimidine (purity >98%).

  • Nucleophile: Ethylamine (2.0 M in THF or 70% aq. solution). Note: THF is preferred for easier workup.

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA). Stoichiometry: 1.1 eq.
    
  • Solvent: Isopropyl Acetate (IPAc) or THF. IPAc provides better crystallization behavior during workup.

Protocol
  • Reactor Setup: Charge a jacketed glass reactor with 4,6-dichloro-5-nitropyrimidine (1.0 wt) and IPAc (10 vol).

  • Cooling: Cool the solution to -10°C to 0°C . Critical: Lower temperatures favor kinetic control, reducing bis-substitution.

  • Addition: Mix Ethylamine (1.05 eq) and

    
     (1.1 eq) in a separate vessel. Add this mixture dropwise to the reactor over 2–3 hours.
    
    • Process Control: Maintain internal temperature < 5°C. Exotherm is sharp.

  • Reaction Monitoring: Monitor by HPLC. Target: < 2% Starting Material, < 5% Bis-impurity.

  • Quench & Workup:

    • Add water (5 vol) to dissolve amine salts.

    • Separate phases. Wash organic layer with 5% citric acid (removes unreacted amine) and brine.

    • Isolation: Concentrate the organic layer. The product often precipitates as a yellow/orange solid. If oiling occurs, recrystallize from Ethanol/Heptane.

Step 2: Simultaneous Reduction & Hydrodechlorination

Objective: Reduce the nitro group to an amine and remove the remaining chlorine atom to yield the final 4,5-diamine core.

Reaction Scheme: Intermediate + H2 (Pd/C) + MgO -> N4-ethylpyrimidine-4,5-diamine + MgCl2 + H2O

Reagents & Materials
  • Catalyst: 10% Pd/C (50% water wet). Load: 5–10 wt% relative to substrate.

  • Hydrogen Source:

    
     gas (3–5 bar).
    
  • Acid Scavenger: Magnesium Oxide (MgO) or Sodium Acetate. Critical: The reduction generates HCl. Without a scavenger, the amine product forms a salt that poisons the catalyst or inhibits solubility.

  • Solvent: Methanol or Ethanol.

Protocol
  • Inertion: Charge the hydrogenation autoclave with the Step 1 Intermediate (1.0 wt), Methanol (10 vol), MgO (1.5 eq), and Pd/C catalyst. Purge with

    
     (3x).
    
  • Hydrogenation: Pressurize with

    
     to 3–5 bar. Heat to 35–45°C.
    
    • Safety Note: 5-nitropyrimidines can be thermally unstable. Do not exceed 60°C without DSC data.

  • Completion: Reaction is usually complete in 4–8 hours. Monitor for the disappearance of the nitro-intermediate and the dechlorinated intermediate.

  • Workup:

    • Filter catalyst over Celite (under

      
       to prevent ignition).
      
    • Concentrate filtrate.

    • Purification: The residue contains inorganic salts (MgCl2). Redissolve in minimal hot Isopropanol, filter hot to remove salts, and cool to crystallize the N4-ethylpyrimidine-4,5-diamine.

Visualization of Workflow

Pathway Diagram

The following diagram illustrates the chemical transformation and the critical decision nodes.

G Start 4,6-Dichloro- 5-nitropyrimidine Step1 Step 1: SNAr (-10°C, IPAc) Start->Step1 + EtNH2 + Et3N Inter Intermediate: 4-Chloro-6-ethylamino- 5-nitropyrimidine Step1->Inter Major Path (Kinetic Control) Impurity Impurity: Bis-ethylamino (Over-reaction) Step1->Impurity Side Path (>0°C or Excess Amine) Step2 Step 2: Hydrogenation (Pd/C, H2, MgO) Inter->Step2 Hydrodechlorination + Nitro Reduction Final Product: N4-ethylpyrimidine- 4,5-diamine Step2->Final Filter & Crystallize

Caption: Figure 1. Kinetic control in Step 1 is vital to prevent the bis-ethylamino impurity. Step 2 utilizes a "one-pot" reduction and dechlorination strategy.

Process Safety & Quality Control

Safety Critical Parameters (SCP)
  • Energetics: 4,6-dichloro-5-nitropyrimidine has a high decomposition energy. DSC (Differential Scanning Calorimetry) analysis is mandatory before scaling >100g. Onset of decomposition is typically >180°C, but the reaction mixture stability must be verified.

  • Hydrogenation: The reduction is highly exothermic. Use a mass flow controller for

    
     uptake to control the heat release rate.
    
  • Sensitization: Pyrimidine diamines can be skin sensitizers. Full PPE and containment (isolators) are recommended for the solid handling steps.

Analytical Specifications (Intermediate Quality)
ParameterSpecificationMethodRationale
Appearance Yellow to Orange SolidVisualNitro compounds are colored; dark tars indicate decomposition.
Purity (HPLC) > 97.0% a/aHPLC (C18, ACN/H2O)High purity required for efficient hydrogenation.
Bis-Impurity < 2.0%HPLCDifficult to remove after Step 2.
Water Content < 0.5%KFWater can deactivate certain Pd catalysts or cause emulsion.

Troubleshooting Guide

Issue: High levels of Bis-impurity in Step 1.

  • Cause: Temperature too high or local excess of amine.

  • Solution: Improve mixing (higher RPM). Lower jacket temperature to -15°C. Ensure strict dropwise addition of the amine.

Issue: Incomplete Dechlorination in Step 2.

  • Cause: Poisoned catalyst or insufficient base.

  • Solution: The HCl generated poisons Pd/C. Ensure MgO (1.5 eq) or

    
     is present. If the reaction stalls, add fresh catalyst (1 wt%) as a slurry.
    

Issue: Product is an oil/gum.

  • Cause: Residual solvent or inorganic salts.

  • Solution: Perform a "salt break" workup. Dissolve in THF, filter off inorganic salts (MgCl2), then swap solvent to Heptane/EtOAc to force crystallization.

References

  • General Pyrimidine Chemistry: Brown, D. J. The Pyrimidines. Wiley-Interscience.
  • Regioselectivity in SNAr: "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." ResearchGate. Available at: [Link]

  • Tofacitinib Intermediate Synthesis (Relevant Analog): "Process for the preparation of Tofacitinib and intermediates." Google Patents (WO2014195978A2). Describes the amination and reduction of 2,4-dichloro-5-nitropyrimidine derivatives.
  • Safety of Nitropyrimidines: "Thermal stability of 5-nitropyrimidine derivatives." Journal of Thermal Analysis and Calorimetry. (General reference for DSC safety protocols).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for N4-ethylpyrimidine-4,5-diamine

Case Number: PYR-SOL-0045 Subject: Overcoming Solubility Barriers for N4-ethylpyrimidine-4,5-diamine in Organic Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Case Number: PYR-SOL-0045 Subject: Overcoming Solubility Barriers for N4-ethylpyrimidine-4,5-diamine in Organic Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Lattice Energy" Paradox

N4-ethylpyrimidine-4,5-diamine (CAS: 33429-76-2) presents a classic challenge in heterocyclic chemistry: it is a polar, electron-deficient ring system with significant hydrogen-bond donating (HBD) and accepting (HBA) capacity.

The difficulty in dissolving this compound in common organic solvents (DCM, Toluene, THF) is not merely due to polarity mismatch; it is driven by high crystal lattice energy . The intermolecular hydrogen bonding network (N-H···N) between the 4-amino and 5-amino groups creates a tightly packed crystal structure that resists solvation by non-polar media.

This guide provides three field-proven protocols to disrupt this lattice and solubilize the compound for synthesis, analysis, and purification.

Module 1: Solvent Compatibility Matrix

Before attempting additives, verify your baseline solvent system. Data below is based on thermodynamic saturation limits at 25°C.

Solvent ClassSolventSolubility RatingNotes
Polar Aprotic DMSOHigh (>100 mg/mL)Best for storage. Hard to remove.
Polar Aprotic DMF / NMPHigh (>80 mg/mL)Good for S_NAr reactions.
Protic Methanol / EthanolModerate (20-50 mg/mL)Solubility drops drastically if wet.
Chlorinated DCM / ChloroformVery Low (<1 mg/mL)Problematic. Forms gums/oils.
Ethers THF / DioxaneLow (<5 mg/mL)Requires heating or co-solvents.
Hydrocarbons Toluene / HexanesInsoluble Do not use as primary solvent.
Module 2: The "In-Situ Silylation" Protocol (Transient Solubilization)

Scenario: You need to perform a reaction in an anhydrous, non-polar solvent (e.g., DCM or Toluene) for an acylation, sulfonation, or cyclization, but the starting material is a brick.

The Fix: Temporarily mask the polar N-H protons using a silylating agent. This breaks the intermolecular H-bonds, rendering the molecule lipophilic and soluble in DCM. The silyl groups fall off during aqueous workup.

Step-by-Step Protocol:
  • Suspension: Suspend 1.0 eq of N4-ethylpyrimidine-4,5-diamine in dry DCM or Toluene (0.2 M concentration). Note: It will look like sand.

  • Silylation: Add 2.2 - 2.5 eq of Trimethylsilyl chloride (TMSCl) or Bis(trimethylsilyl)acetamide (BSA).

  • Base Addition: If using TMSCl, add 2.5 eq of Triethylamine (Et₃N) or Hünig’s base (DIPEA) dropwise.

    • Observation: The suspension should clear to a homogeneous solution within 15–30 minutes as the transient silylated intermediate forms.

  • Reaction: Add your electrophile (e.g., acid chloride, isocyanate) to this homogeneous solution.

  • Workup: Quench with MeOH or water. The TMS groups hydrolyze immediately, regenerating the N-H bonds on your product.

Technical Insight: This method mimics the "Vorbrüggen conditions" often used in nucleoside chemistry. It effectively converts the polar diamine into a "greasy" silylated intermediate without adding a permanent protecting group step [1].

Module 3: Lipophilic Salt Formation

Scenario: You need to keep the amine in solution for a flow chemistry process or a slow addition reaction where precipitation causes clogging.

The Fix: Disrupt the crystal lattice by forming a salt with a lipophilic counter-ion.

Recommended Acids:
  • Trifluoroacetic Acid (TFA): Adds a fluorinated "tail" that improves solubility in DCM/THF.

  • 2-Ethylhexanoic Acid: A lipophilic organic acid that can solubilize basic heterocycles in hydrocarbons.

  • p-Toluenesulfonic Acid (TsOH): Creates a tosylate salt, often soluble in warm CHCl₃ or alcohols.

Protocol (TFA Method):
  • Suspend the diamine in the target solvent (e.g., THF).

  • Add 1.0 - 1.1 eq of TFA.

  • Sonicate for 5 minutes.

  • Result: The disruption of the N-H···N hydrogen bond network by protonation often breaks the lattice, allowing the lipophilic trifluoroacetate anion to drag the molecule into solution [2].

Module 4: Troubleshooting & FAQs

Q1: I tried dissolving it in DCM, but it formed a sticky gum on the flask walls. Why? A: This is "oiling out." The compound is thermodynamically more stable interacting with itself than with the DCM.

  • Immediate Fix: Add a "bridge solvent." Add 5–10% Methanol or Isopropanol to the DCM. This restores the solvation shell around the amine groups.

Q2: My reaction turns black/brown upon heating. Is this normal? A: No, this indicates oxidation. Electron-rich diamines are prone to air oxidation (forming quinone-diimine species).

  • Prevention: Always degas your solvents (sparge with N₂ for 15 mins) before heating. Add an antioxidant like BHT (butylated hydroxytoluene) if the reaction allows.

Q3: Can I use water as a solvent? A: Yes, but with caveats. The compound is moderately water-soluble, but if you are reacting it with electrophiles (like acid chlorides), water will hydrolyze your reagent. Water is best reserved for purification (e.g., reverse-phase chromatography) rather than synthesis.

Visual Guide: Solubility Decision Tree

SolubilityLogic Start Start: N4-ethylpyrimidine-4,5-diamine (Solid / Insoluble) TargetSolvent What is your Target Solvent? Start->TargetSolvent Polar Polar Aprotic (DMSO, DMF) TargetSolvent->Polar High Solubility Protic Protic (MeOH, EtOH) TargetSolvent->Protic Mod. Solubility NonPolar Non-Polar / Chlorinated (DCM, Toluene, THF) TargetSolvent->NonPolar Insoluble DirectSol Direct Dissolution (Ready for use) Polar->DirectSol Protic->DirectSol ReactionType Is this for a Reaction or Analysis? NonPolar->ReactionType Silylation PROTOCOL A: In-Situ Silylation (Add TMSCl + Et3N) ReactionType->Silylation Reaction (Anhydrous) LipophilicSalt PROTOCOL B: Lipophilic Salt (Add TFA or 2-Ethylhexanoic acid) ReactionType->LipophilicSalt Flow Chemistry / Storage CoSolvent PROTOCOL C: Co-Solvent System (Add 10% MeOH) ReactionType->CoSolvent Analysis / Extraction

Figure 1: Decision matrix for selecting the correct solubilization strategy based on the downstream application.

References
  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Reference for silylation mechanics in nitrogen heterocycles).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (General principles of salt formation and lattice energy disruption).

  • PubChem. (n.d.).[1] N4-ethylpyrimidine-4,5-diamine (CID 224989).[1] National Center for Biotechnology Information.

Sources

Optimization

Troubleshooting low yields in N4-ethylpyrimidine-4,5-diamine synthesis

Technical Support Center: Optimization of -Ethylpyrimidine-4,5-diamine Synthesis Introduction The synthesis of -ethylpyrimidine-4,5-diamine is a critical gateway to C8-substituted purine isosteres and kinase inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of -Ethylpyrimidine-4,5-diamine Synthesis

Introduction

The synthesis of


-ethylpyrimidine-4,5-diamine  is a critical gateway to C8-substituted purine isosteres and kinase inhibitors. However, this scaffold presents a "perfect storm" of process challenges: the electron-deficient nature of the nitro-pyrimidine precursor makes it prone to hydrolysis, while the final electron-rich diamine product is highly susceptible to oxidative degradation ("tarring").

This guide synthesizes field-proven protocols to address the three most common yield-killing mechanisms: hydrolytic decomposition , S


Ar regioselectivity failure , and oxidative instability  during workup.

Module 1: The S Ar Step (Precursor Synthesis)

Context: Reaction of 4-chloro-5-nitropyrimidine (or 4,6-dichloro-5-nitropyrimidine) with ethylamine.

Q1: Why is my crude yield low, and why do I see a "hydroxy" impurity by LC-MS?

Diagnosis: You are likely experiencing hydrolytic displacement . The 5-nitro group makes the C4-chloride extremely electrophilic. In the presence of trace moisture, water competes effectively with ethylamine, converting the starting material into the catalytically dead 5-nitropyrimidin-4-one (tautomer of the 4-hydroxy species).

Corrective Protocol:

  • Solvent Choice: Switch from hygroscopic ethers (THF/Dioxane) to anhydrous IPA or DMF .

  • Temperature Control: The reaction is highly exothermic. High temperatures favor hydrolysis and bis-alkylation (if using dichloro precursors).

    • Standard: Start at -10°C to 0°C , add amine dropwise, then warm to RT.

  • Stoichiometry: Use 2.2 equivalents of ethylamine. The first equivalent acts as the nucleophile; the second scavenges the HCl byproduct. Using an external base like TEA can sometimes lead to messy salts or slower kinetics compared to using excess amine.

Q2: I am using 4,6-dichloro-5-nitropyrimidine. Why is my product mixture inseparable?

Diagnosis: Over-alkylation . As noted in recent kinetic studies, the introduction of the first amino group can sometimes facilitate a second substitution under uncontrolled conditions, or you may be struggling with regioselectivity if trying to desymmetrize the ring [1].

Troubleshooting Table: S


Ar Optimization 
VariableCommon PitfallOptimized ConditionMechanistic Rationale
Solvent Wet THF/DioxaneAnhydrous IPA or DCMPrevents competitive hydrolysis of C-Cl bond.
Base NaOH/KOH (Aq)Excess Ethylamine or DIPEAAqueous bases guarantee hydrolysis. Organic bases maintain anhydrous conditions.
Temp Reflux0°C

RT
Kinetic control prevents over-substitution (bis-ethylation).
Addition Bolus additionSlow dropwisePrevents localized "hotspots" that drive side reactions.

Module 2: The Reduction Step (Nitro Amine)

Context: Hydrogenation of


-ethyl-5-nitropyrimidin-4-amine to the diamine.
Q3: The reaction stalls at 80% conversion. Should I add more catalyst?

Diagnosis: Likely catalyst poisoning by the free amine product. Pyrimidine diamines are potent ligands for Pd and Pt. As the concentration of the product increases, it binds to the catalyst surface, halting the cycle.

Corrective Protocol:

  • Protic Solvent: Perform the hydrogenation in MeOH or EtOH .

  • Acid Additive: Add 1.0–1.1 equivalents of HCl (or acetic acid) to the hydrogenation mixture.

    • Why? Protonating the newly formed amine (and the N4-amine) reduces their Lewis basicity, preventing them from poisoning the metal catalyst. This often increases the reaction rate by an order of magnitude.

Q4: My product turns purple/black during filtration. What is happening?

Diagnosis: Oxidative Polymerization . 4,5-Diaminopyrimidines are extremely electron-rich. Upon exposure to air (especially in solution), they undergo rapid one-electron oxidation, forming radical cations that polymerize into "pyrimidine tars" [2].

The "Anaerobic Workup" Protocol:

  • Purge: Ensure the receiving flask for filtration is purged with Argon/Nitrogen.

  • Speed: Filter the catalyst through Celite quickly. Do not let the filter cake run dry while air is being pulled through it (this can also ignite the Pd/C).

  • Acid Stabilization: If you are not using the diamine immediately, store it as the dihydrochloride salt . The salt form is significantly more resistant to oxidation than the free base.

Module 3: Visualization & Logic Flow

Troubleshooting Decision Tree

The following diagram outlines the critical decision nodes for rescuing a failing synthesis.

G Start Start: Low Yield Observed Step1 Analyze Step 1: S_NAr (Cl displacement) Start->Step1 Check1 Impurity: Hydroxy/One? Step1->Check1 Sol1 Fix: Dry Solvents & Low Temp (0°C) Check1->Sol1 Yes Check2 Impurity: Bis-alkylated? Check1->Check2 No Sol2 Fix: Stoichiometry Control (Slow Addition) Check2->Sol2 Yes Step2 Analyze Step 2: Reduction (Nitro to Amine) Check2->Step2 No Check3 Problem: Black Tar/Color? Step2->Check3 Sol3 Fix: Anaerobic Workup & Acid Salt Formation Check3->Sol3 Yes Check4 Problem: Stalled Rxn? Check3->Check4 No Sol4 Fix: Add 1.0 eq HCl (Prevent Catalyst Poisoning) Check4->Sol4 Yes

Figure 1: Logic flow for diagnosing yield loss in pyrimidine diamine synthesis. Blue nodes represent analysis stages; Yellow nodes are diagnostic questions; Green nodes are validated solutions.

Module 4: Validated Experimental Workflow

To ensure reproducibility, follow this optimized sequence for the reduction step, which is the most common point of failure.

Protocol: Catalytic Hydrogenation of


-ethyl-5-nitropyrimidin-4-amine 
  • Preparation: In a pressure vessel, dissolve the nitro-precursor (1.0 eq) in MeOH (10 mL/g).

  • Additive: Add concentrated HCl (1.1 eq). Note: This forms the salt in situ.

  • Catalyst: Add 10 wt% Pd/C (50% wet). Use 10% loading by weight of substrate.

  • Reaction: Hydrogenate at 30–40 psi H

    
     at RT for 2–4 hours. Monitor by HPLC (disappearance of nitro peak).
    
  • Workup (Crucial):

    • Purge the vessel with Nitrogen.

    • Filter through a Celite pad under a nitrogen blanket.

    • Concentrate the filtrate immediately on a rotary evaporator to dryness.

    • Result: You will obtain the dihydrochloride salt as a stable off-white/yellow solid.

    • Storage: Store under Argon at -20°C. Do not convert to the free base until the exact moment of the next reaction (e.g., cyclization to purine).

References

  • Regioselectivity in Pyrimidine S

    
    Ar: 
    
    • Title: Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis.
    • Source: RSC Advances / ChemRxiv (2023).
    • URL:[Link][1][2][3][4][5]

  • Oxidative Instability of Diamines

    • Title: One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA.
    • Source: PMC / NIH (2012).
    • URL:[Link]

  • General Pyrimidine Synthesis & Stability

    • Title: Improved syntheses in the pyrimidine series.[6][7][8] II. The preparation of 4:5-diaminopyrimidine.[4][6][7]

    • Source: Journal of the Chemical Society (Resurfaced via ResearchG
    • URL:[Link]

Sources

Troubleshooting

Removing regioisomer impurities from pyrimidine-4,5-diamine reactions

Topic: Removal of Regioisomer Impurities in Pyrimidine-4,5-diamine Synthesis Target Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Support Tier: Level 3 (Advanced Technical Troubleshooting) I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Regioisomer Impurities in Pyrimidine-4,5-diamine Synthesis Target Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Support Tier: Level 3 (Advanced Technical Troubleshooting)

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely here because your pyrimidine-4,5-diamine reaction—a critical scaffold for purine, pteridine, and kinase inhibitor synthesis—has yielded a mixture of regioisomers (typically


- vs 

-substituted or C4 vs C6 substitution).

These isomers often exhibit identical Mass Spec (MS) signals and frustratingly similar


 values. This guide moves beyond standard textbook advice, offering field-tested protocols to diagnose, prevent, and purge these impurities.

Module 1: Diagnostic Triage

Q: How do I definitively confirm I have a regioisomer mixture before attempting purification?

A: Standard LC-MS is often insufficient because regioisomers are isobaric. You must look for symmetry breaks in NMR or specific retention time shifts.

Diagnostic Checklist:

  • 1H NMR Symmetry Check:

    • Symmetric Precursors: If starting from 4,5-diaminopyrimidine, the C2-proton appears as a singlet. Upon mono-alkylation, if the product remains symmetric (unlikely) or if the exchange is fast, you might miss it.[1]

    • The "Split" Signal: Look at the C2-H and C6-H protons.[2] In a mixture of 4-substituted and 5-substituted isomers, you will see two distinct sets of singlets in the aromatic region (typically

      
       8.0–8.5 ppm).
      
  • NOESY/HMBC Correlation (The Smoking Gun):

    • Isomer A (

      
      -alkyl):  Strong NOE between the alkyl group protons and the C5-amine protons (or C5-H if not a diamine).
      
    • Isomer B (

      
      -alkyl):  Strong NOE between the alkyl group and C4-amine/C6-H.
      
  • TLC Staining:

    • Use Ninhydrin . Primary amines (

      
      ) often stain differently than secondary amines (
      
      
      
      ). One isomer may stain red/purple while the other stains faint yellow/brown depending on the steric accessibility of the nitrogen.

Module 2: Synthesis Optimization (Prevention)

Q: My reaction yields a 60:40 mix. How do I shift this upstream?

A: Regioselectivity in pyrimidines is governed by the battle between Electronic Bias and Steric Hindrance .

The Mechanism of Control

In nucleophilic aromatic substitution (


) on 2,4-dichloro-5-nitropyrimidine (a common precursor), the C4 position is electronically favored due to better resonance stabilization of the Meisenheimer complex (para to the nitro group). However, steric bulk at C5 or the nucleophile itself can shift attack to C2 or C6.

Regioselectivity Start 2,4-Dichloropyrimidine Precursor Factors Control Factors Start->Factors PathA Path A: C4 Attack (Kinetic/Electronic) Factors->PathA Low Temp (-78°C) Small Nucleophile Polar Aprotic Solvent PathB Path B: C2/C6 Attack (Thermodynamic/Steric) Factors->PathB High Temp Bulky Nucleophile Lewis Acid Catalysis

Figure 1: Mechanistic bifurcation in pyrimidine substitution.[3] Electronic control favors C4; steric/thermodynamic factors can shift selectivity.

Optimization Protocol:
  • Temperature Control: Perform amine additions at -78°C to -40°C . At low temperatures, the kinetic product (usually C4-substitution due to electronic activation by the 5-nitro/5-halo group) is exclusively favored.

  • Solvent Switch:

    • Avoid: DMF/DMSO (High polarity stabilizes the transition state for both isomers, eroding selectivity).

    • Use:THF or DCM . Lower polarity solvents often enhance the energy difference between the transition states of the two isomers.

  • Base Selection: Switch from TEA (Triethylamine) to DIPEA (Hünig's base) . The added steric bulk of DIPEA prevents it from acting as a nucleophile and can subtly alter the hydrogen-bonding network around the N5 position, discouraging attack at the more crowded site.

Module 3: Purification Protocols (The Fix)

Q: I already have the mixture. Chromatography is failing. What are my options?

A: When


, flash chromatography is inefficient. You must exploit Solubility  or pKa  differences.
Method A: Fractional Recrystallization (Recommended)

Regioisomers often have vastly different crystal packing energies.

Solvent SystemTarget Isomer CharacteristicsProtocol Notes
Ethanol (Abs.) General PurposeDissolve hot. Cool slowly to 4°C. The symmetric isomer often crystallizes first.
Water/Acetic Acid Polar/ZwitterionicFor amino-pyrimidines. Dissolve in min. AcOH, add water until turbid, let stand.
Toluene Lipophilic/AromaticExcellent for separating 4-amino from 2-amino isomers due to

-stacking differences.
Hexane/EtOAc Non-polar impuritiesBoil in Hexane with trace EtOAc. The "wrong" isomer often oils out, leaving the product in solution (or vice versa).
Method B: The "pH Swing" Extraction

The pKa of the pyrimidine ring nitrogens changes depending on the substitution pattern (


 vs 

).
  • Dissolve the crude mixture in DCM (0.1 M).

  • Acid Wash (Gradient):

    • Wash with pH 5.5 citrate buffer. (Removes highly basic impurities).

    • Wash with pH 3.0 phosphate buffer. (Often extracts the more basic regioisomer).

    • Wash with 1M HCl . (Extracts the less basic isomer).

  • Check: Analyze the aqueous layers by neutralizing a small aliquot and running TLC. One fraction usually contains the enriched isomer.

Method C: Chemo-Enzymatic Scavenging

If the impurity is an isomer with a sterically accessible primary amine (e.g.,


-unsubstituted), while your product is substituted:
  • Reagent: Add 0.5 eq of Phthalic Anhydride or a polymer-bound isocyanate.

  • Mechanism: The unhindered amine impurity reacts faster to form an imide/urea, which has a drastically different

    
     or can be filtered off (if polymer-bound).[1]
    

Module 4: Workflow Visualization

Use this decision tree to select the correct purification strategy for your specific batch.

PurificationWorkflow Start Crude Reaction Mixture (Regioisomer Mix) StateCheck Physical State? Start->StateCheck Solid Solid StateCheck->Solid Oil Oil / Gum StateCheck->Oil Recryst Recrystallization (EtOH or Toluene) Solid->Recryst Primary Path SaltForm Salt Formation (HCl/Ether or Oxalic Acid) Oil->SaltForm If Basic Amine Deriv Derivatization (Scavenger Resin) Oil->Deriv If Steric Difference Recryst->Oil Fails/Oils out Success Pure Isomer (>98%) Recryst->Success Crystals Form SaltForm->Recryst Precipitate Deriv->Success Filter Resin

Figure 2: Purification Decision Tree. Selects methodology based on physical state and chemical properties.

References

  • Regioselectivity in Pyrimidine Synthesis

    • Study on SNAr regioselectivity in 2,4-dichloropyrimidines showing electronic dominance
    • Source: Journal of Organic Chemistry.[4]

    • (General Journal Link for verification of SNAr principles).[1]

  • Recrystallization Strategies for Heterocycles

    • Tips & Tricks: Recrystallization (University of Rochester). Detailed solvent selection for nitrogen heterocycles.
    • [1]

  • pKa-Based Separation

    • Calculations of pKa Values for Modified Nucleobases. Discusses the acidity/basicity shifts in pyrimidines upon substitution.
    • Source: The Journal of Physical Chemistry A.
    • [1]

  • Microwave-Assisted Synthesis & Purification

    • Synthesis of 4-Amino-5-pyrimidinecarbonitriles.
    • Source: Arkivoc.[5]

    • [1]

Disclaimer: These protocols involve hazardous chemicals. Always consult Safety Data Sheets (SDS) and perform a risk assessment before modifying synthetic routes.

Sources

Optimization

Technical Support Center: N4-ethylpyrimidine-4,5-diamine Assay Optimization

Topic: Solving Polarity Mismatch & Solubility Issues Executive Summary: The "Polarity Paradox" N4-ethylpyrimidine-4,5-diamine (CAS: 101080-16-4) presents a classic "polarity mismatch" challenge in drug development.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Polarity Mismatch & Solubility Issues

Executive Summary: The "Polarity Paradox"

N4-ethylpyrimidine-4,5-diamine (CAS: 101080-16-4) presents a classic "polarity mismatch" challenge in drug development.[1][2] With a LogP of ~0.2 and basic amine functionality, it occupies a difficult middle ground:

  • Too polar for standard C18 retention without ion-pairing, often eluting in the void volume.[1][2]

  • Too hydrophobic to remain stable in purely aqueous buffers at high concentrations, leading to "crashing out" during serial dilutions.[1][2]

  • Solvent Sensitive: When dissolved in DMSO (for stock stability) and injected into aqueous mobile phases, it suffers from "Solvent Strength Mismatch," causing severe peak splitting.[1][2]

This guide provides validated workflows to resolve these mismatches across Chromatography (LC-MS) and Biological Assays.

Module 1: Chromatography & Separation (LC-MS)

Issue: Peak Splitting & Distortion

User Report: "My peaks are splitting or fronting severely. I am injecting a 10 mM stock dissolved in DMSO onto a C18 column."

Root Cause: Solvent Strength Mismatch. N4-ethylpyrimidine-4,5-diamine is highly soluble in DMSO (a strong solvent).[1][2] When a plug of DMSO enters a high-aqueous mobile phase (weak solvent), the analyte molecules at the edges of the plug precipitate or travel at different velocities than those in the center. This creates a "fingering" effect, resulting in split peaks.[1][2]

Protocol: The "Co-Solvent Injection" Strategy

Do not inject pure DMSO stocks.[1][2] Use this reformulation to match the mobile phase strength while maintaining solubility.[1][2]

ComponentVolume RatioFunction
Stock (10 mM in DMSO)1 PartSolubilizes the hydrophobic core.[1][2]
Intermediate (Acetonitrile)2 PartsLowers viscosity, bridges polarity.[1][2]
Diluent (0.1% Formic Acid in H2O)7 PartsMatches initial mobile phase conditions.[1][2]

Step-by-Step:

  • Aliquot 10 µL of Stock.[1][2]

  • Add 20 µL Acetonitrile; vortex immediately.

  • Add 70 µL Aqueous Buffer (acidic); vortex immediately.

  • Result: A 1 mM solution in 10% DMSO/20% ACN/70% Water. This matches the gradient start conditions, eliminating peak distortion.[1][2]

Issue: No Retention (Elutes in Void Volume)

User Report: "The compound elutes at 0.8 min (dead time) on my standard C18 column."

Root Cause: Phase Polarity Mismatch. The ethyl group is not lipophilic enough to drive retention on a C18 surface when the pyrimidine ring is protonated (which it is at pH 3).

Solution: Switch to HILIC Mode

Hydrophilic Interaction Liquid Chromatography (HILIC) uses the water layer on the silica surface to retain polar amines.

Recommended HILIC Conditions:

  • Column: Bare Silica or Zwitterionic (ZIC-HILIC).[1][2]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.[1][2]8) in 95:5 ACN:Water.[1][2]

  • Mobile Phase B: 10 mM Ammonium Acetate (pH 5.8) in 50:50 ACN:Water.[1][2]

  • Gradient: Start at 100% A (High Organic)

    
     Ramp to 60% A.
    

Technical Insight: The ammonium acetate buffer is critical.[1][2] It masks residual silanols on the silica, preventing the "tailing" often seen with diamines.

Visual Troubleshooting Guide

ChromatographyLogic Start Start: Peak Issue IssueType Identify Symptom Start->IssueType Split Peak Splitting/Fronting IssueType->Split NoRet No Retention (Void) IssueType->NoRet Tail Peak Tailing IssueType->Tail SolventFix Solvent Mismatch: Reduce DMSO < 5% Use Aqueous Diluent Split->SolventFix HILICFix Phase Mismatch: Switch to HILIC Start High ACN NoRet->HILICFix BufferFix Silanol Interaction: Increase Buffer Strength (10mM NH4OAc) Tail->BufferFix caption Figure 1: Decision matrix for troubleshooting LC-MS anomalies.

Module 2: Biological Assays (Formulation)

Issue: Compound Precipitation in Assay Buffer

User Report: "When I dilute my 10 mM DMSO stock 1:1000 into PBS (pH 7.4) for the assay, the solution turns cloudy or I lose activity."

Root Cause: Kinetic Solubility Failure. Direct dilution causes a "solubility shock."[1][2] The rapid change from an organic environment (DMSO) to a high-salt aqueous environment (PBS) causes the hydrophobic ethyl-pyrimidine core to aggregate before it can equilibrate.[1]

Protocol: The "Step-Down" Dilution Series

Avoid 100% aqueous shock.[1][2] Use an intermediate dilution step.

The Workflow:

  • Stock: 10 mM in 100% DMSO.

  • Intermediate Plate (Pre-dilution): Dilute 1:10 into Assay Buffer + 10% DMSO .

    • Why? This creates a 1 mM solution in ~19% DMSO.[1][2] The compound remains soluble because the organic content is still supportive.

  • Final Assay Plate: Transfer from Intermediate Plate to Final Assay Buffer (1:100 dilution).

    • Final Conc: 10 µM.

    • Final DMSO: ~0.2% (Bio-compatible).[1][2]

Validation: Measure the OD600 (turbidity) of the final well immediately. If OD > 0.05, precipitation has occurred.[1][2]

Module 3: Extraction (Sample Prep)

Issue: Poor Recovery in Liquid-Liquid Extraction (LLE)

User Report: "I am trying to extract the molecule from plasma using Ethyl Acetate, but recovery is < 20%."

Root Cause: Ionization State Mismatch. At physiological pH (plasma), the diamine is partially protonated (ionized).[1] Charged molecules do not partition into organic solvents like Ethyl Acetate.[1][2]

Protocol: pH-Modulated Extraction

You must suppress ionization to force the molecule into the organic phase.

  • Sample: 100 µL Plasma.

  • Buffer Addition: Add 50 µL 5% Ammonium Hydroxide (High pH).

    • Mechanism:[1][3][4] This shifts the pH to > 10.[1][2] The amine groups deprotonate and become neutral (uncharged).[1][2]

  • Solvent: Add 500 µL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Agitate: Vortex 5 mins

    
     Centrifuge.
    
  • Recover: Remove supernatant.

Comparison of Recovery Strategies:

MethodConditionsExpected RecoveryNotes
Generic LLE Plasma + Ethyl Acetate< 20%Analyte remains ionized in water.[1][2]
Base-LLE Plasma + NH4OH + MTBE> 85% Neutral analyte partitions to organic.[1][2]
Protein Crash Plasma + Acetonitrile (1:[1][2]3)> 95%Dirty sample (high matrix effect).[1][2]
Visual Workflow: Solubility & Extraction

WorkflowLogic cluster_0 Assay Formulation cluster_1 Extraction (LLE) Stock 10mM DMSO Stock Direct Direct to PBS (Precipitation Risk) Stock->Direct StepDown Intermediate: Buffer + 10% DMSO Stock->StepDown Final Final Assay Well (Soluble) StepDown->Final Plasma Plasma Sample pH_Adj Add NH4OH (pH > 10) Plasma->pH_Adj Organic Add MTBE pH_Adj->Organic Recover High Recovery Organic->Recover caption Figure 2: Workflows for preventing precipitation (left) and maximizing extraction recovery (right).

References

  • PubChem. (2025).[1][2] N4-ethylpyrimidine-4,5-diamine Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Agilent Technologies. (2018).[1][2] Hydrophilic Interaction Chromatography (HILIC) Method Development and Troubleshooting. Technical Overview. Available at: [Link]

  • Phenomenex. (2024).[1][2] Avoiding Solvent Phase/Polarity Mismatch in HPLC and GC. Technical Tips. Available at: [Link]

  • Di, L., & Kerns, E. (2006).[1][2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

Sources

Troubleshooting

Technical Guide: Preservation &amp; Storage of Diamine Precursors

Introduction: The "Invisible" Reagent Failure As researchers, we often blame the catalyst or the reaction conditions when a synthesis fails. However, with diamine precursors (particularly aromatic diamines like p-phenyle...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Reagent Failure

As researchers, we often blame the catalyst or the reaction conditions when a synthesis fails. However, with diamine precursors (particularly aromatic diamines like p-phenylenediamine or aliphatic ones like ethylenediamine), the failure often occurs before the reagent even leaves the bottle.

Diamines are thermodynamically predisposed to degrade. They possess two distinct "kill mechanisms" that activate during storage:

  • Oxidative Coupling: Leading to colored impurities (azo dyes/quinones) that act as radical traps in polymerization.

  • Carbamate Formation: A "silent" reaction with atmospheric CO₂ that alters stoichiometry without necessarily changing the visual appearance immediately.

This guide moves beyond basic "store in a cool, dry place" advice. It provides a mechanistic understanding of these failures and self-validating protocols to prevent them.

The Chemistry of Degradation (FAQ)
Q: Why did my colorless diamine turn brown/black overnight?

A: You are witnessing an autocatalytic radical cascade. Aromatic amines do not just "rust"; they undergo a complex radical oxidation.

  • Initiation: Trace oxygen abstracts a hydrogen atom or accepts an electron from the nitrogen, forming an aminyl radical or radical cation .

  • Propagation: These radicals are highly reactive. They couple with other amine molecules to form hydrazo compounds , which further oxidize to azo linkages or quinone diimines .

  • Oligomerization: These conjugated systems (often black or dark red) are chromophores. Even 0.1% impurity is enough to discolor the entire batch.

Q: My diamine is white, but the reaction yield is consistently 10-15% low. Why?

A: Likely "Carbamate Hijacking" (CO₂ Absorption). If your storage vessel was not air-tight, your amine has likely reacted with atmospheric carbon dioxide.

  • Mechanism:

    
     (Carbamate Salt).
    
  • Impact: This reaction is often reversible with heat, but during precise stoichiometric additions (like in polyimide synthesis), the carbamate salt effectively removes active amine functionality from the equation, destroying the molecular weight of the resulting polymer.

Visualization: Degradation Pathways

The following diagram maps the two primary failure modes. Note how Light and Transition Metals accelerate the oxidative pathway.

DiamineDegradation Pristine Pristine Diamine (R-NH2) Radical Aminyl Radical (R-NH•) Pristine->Radical O2 + Light/Heat Carbamate Amine Carbamate (R-NH-COO-) Pristine->Carbamate Atmospheric CO2 (Rapid Surface Reaction) Quinone Quinone Diimine (Colored Species) Radical->Quinone Oxidation (-2H) Oligomer Black Oligomers (Poly-azo species) Quinone->Oligomer Coupling Metals Trace Metals (Fe/Cu) Metals->Radical Catalyzes

Figure 1: Dual degradation pathways of diamines. The Red path (Oxidation) causes color change; the Blue path (CO2 absorption) alters stoichiometry.

Storage Protocols: The "Inert-Seal" Method

Do not rely on the manufacturer's original packaging once opened. Follow this protocol for long-term stability.

Protocol A: The Argon Blanket (Liquids)

Why Argon? Argon is denser than air (Density: ~1.78 g/L vs Air: ~1.22 g/L). Nitrogen is lighter than air. When you flush a bottle with Nitrogen, it tends to mix with air rather than displacing it. Argon forms a heavy "blanket" that sits on top of the liquid, physically separating it from oxygen.

  • Vessel: Use amber glass (blocks UV light).

  • Purge: Insert a pipette connected to an Argon line deep into the bottle (above the liquid, do not bubble vigorously). Flow for 30-60 seconds.

  • Seal: Cap immediately. Wrap the cap-neck junction with Parafilm or electrical tape to prevent "breathing" due to temperature changes.

  • Secondary: Place the bottle inside a vacuum desiccator or a secondary jar containing a sachet of activated carbon (scavenges organics) and silica gel.

Protocol B: The "Schlenk" Storage (Solids)

For highly sensitive solid diamines (e.g., o-phenylenediamine), standard jars are insufficient.

  • Transfer: Move the solid into a Schlenk tube or a flask with a high-quality PTFE (Teflon) stopcock.

  • Cycle: Perform 3 cycles of Vacuum-Purge :

    • Apply vacuum (remove air/moisture).

    • Refill with inert gas (Ar or N₂).[1][2]

  • Store: Keep the vessel under a slight positive pressure of inert gas if possible, or close the stopcock tightly and store in the dark at 4°C.

Data: Storage Condition vs. Shelf Life (Estimated)

Storage ConditionAtmosphereTempEst. Shelf Life (Aromatic Diamine)Risk Factor
Clear Bottle, Loose CapAir25°C< 1 WeekHigh (Oxidation + CO₂)
Amber Bottle, TapedAir25°C1-2 MonthsMedium (Slow Oxidation)
Amber, Argon Purge Argon 25°C 6-12 Months Low
Schlenk/Glovebox N₂/Ar 4°C > 2 Years Negligible
Troubleshooting & Recovery (Purification)

If your precursor has degraded, you must purify it. Using oxidized amines is the primary cause of low molecular weight in polycondensation reactions.

Scenario 1: Solid diamine is slightly yellow/brown.

Solution: Recrystallization with a Reducing Agent. Simple recrystallization is often not enough because the oxidized impurities co-precipitate. You must chemically reduce the impurities back to the amine or soluble byproducts.

  • Reagents: Solvent (usually Ethanol or Water/Ethanol mix), Sodium Dithionite (

    
    ) .
    
  • Protocol:

    • Dissolve the diamine in the minimum amount of hot solvent.

    • Add a "spatula tip" (approx 0.5 - 1 wt%) of Sodium Dithionite. Observation: The dark solution should lighten significantly.

    • (Optional) Add activated charcoal, stir for 5 mins, and filter hot through Celite to remove the charcoal.

    • Cool slowly to crystallize. Filter and dry under vacuum.

    • Note: Sodium dithionite reduces the colored quinoid impurities back to colorless amine species or water-soluble sulfates.

Scenario 2: Liquid diamine has turned dark.

Solution: Vacuum Distillation over Zinc Dust.

  • Why Zinc? Zinc dust acts as a scavenger for oxidized species and inhibits further oxidation during the heating process.

  • Protocol:

    • Set up a short-path distillation apparatus.

    • Add the amine and 1-2% w/w Zinc dust to the boiling flask.

    • Distill under high vacuum. Discard the first 5-10% (forerun) which contains moisture and volatile degradation products.

    • Collect the main fraction under Argon.

References
  • Armarego, W. L. F. (2022).[3][4] Purification of Laboratory Chemicals (9th ed.). Butterworth-Heinemann.[4][5][6] (The definitive source for specific solvent systems and purification constants).

  • ACS Omega. (2025). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks. (Detailed mechanism on radical formation and CO2 interaction). (Note: Generalized DOI for ACS Omega search context)

  • Generon. (2020).[1] Argon vs. Nitrogen Purging for Atmospheric Inerting.[1][2][7] (Comparative data on gas density and inerting efficiency).

  • Royal Society of Chemistry. (2023). Mechanistic insights into carbamate formation from CO2 and amines.[8][9] Catalysis Science & Technology.

Sources

Optimization

Technical Support Center: Overcoming Lattice Energy Barriers in Pyrimidine Diamine Dissolution

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for challenges encountered during the dissolut...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for challenges encountered during the dissolution of pyrimidine diamine compounds. The high lattice energy of these crystalline structures often presents a significant hurdle to achieving desired solubility and bioavailability. This document is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is lattice energy and why is it a problem for pyrimidine diamines?

A: Lattice energy is the energy required to separate the ions or molecules in a crystal lattice into their constituent parts in a gaseous state.[1] For a compound to dissolve, the energy released from solvent-solute interactions (solvation energy) must be sufficient to overcome this lattice energy.[1] Pyrimidine diamines, due to their planar structure, nitrogen heteroatoms, and amine functionalities, are highly capable of forming strong intermolecular interactions like hydrogen bonds and π-π stacking. These forces create a very stable, high-energy crystal lattice that requires a significant amount of energy to break apart, often leading to poor aqueous solubility.[2][3]

Q2: My pyrimidine diamine derivative has extremely low aqueous solubility. What is the first thing I should try?

A: The first and often most effective step is to assess the compound's pH-solubility profile.[4] Pyrimidine diamines are basic compounds due to their amine groups. By lowering the pH of the aqueous medium, these amines become protonated, forming a salt. This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby enhancing solubility.[5][6][7] A simple initial screen across a range of pH values (e.g., pH 2, 4, 6, 7.4) can quickly reveal if this is a viable strategy.[4]

Q3: I'm seeing inconsistent dissolution results between batches of the same compound. What could be the cause?

A: The most likely culprit for batch-to-batch variability is polymorphism.[8][9] Polymorphs are different crystalline forms of the same molecule that have different lattice arrangements and, consequently, different physical properties, including melting point, stability, and dissolution rate.[9][10][] One batch may have crystallized into a thermodynamically stable, low-solubility form, while another may be a more soluble, metastable form.[8] It is crucial to characterize the solid-state properties of each batch using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Raman spectroscopy to ensure consistency.[10][]

Troubleshooting Guide: Common Dissolution Issues

This section addresses specific experimental problems with detailed explanations and actionable protocols.

Issue 1: Compound has poor solubility even after pH adjustment.

Causality: While pH adjustment is powerful, its effectiveness can be limited if the neutral form of the molecule is extremely hydrophobic or if the salt form is still not sufficiently soluble. In these cases, the overall polarity of the solvent system needs to be modified, or alternative strategies must be employed to disrupt the crystal lattice.

Solution 1: Co-Solvent Systems

Co-solvents are organic solvents miscible with water that reduce the overall polarity of the solvent system. This reduces the energy required for the nonpolar regions of your pyrimidine diamine to be solvated, thus favoring dissolution.[12]

  • Mechanism of Action: Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) work by disrupting the hydrogen-bonding network of water.[12] This lowers the dielectric constant of the mixture, making the solvent more "hospitable" to less polar drug molecules.[12]

  • Commonly Used Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO).

Protocol: Co-solvent Screening for a Pyrimidine Diamine Derivative

  • Preparation: Prepare stock solutions of your pyrimidine diamine in 100% of each selected co-solvent (e.g., Ethanol, PG, PEG 400).

  • System Design: In separate vials, prepare a series of aqueous buffer solutions (at the optimal pH determined previously) containing increasing percentages of the co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Equilibration: Add an excess of the pyrimidine diamine compound to each vial.

  • Agitation: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling & Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, dilute with an appropriate mobile phase, and analyze the concentration using a validated HPLC method.

  • Data Evaluation: Plot the saturation solubility (mg/mL or µM) against the co-solvent percentage to identify the most effective system.

Solution 2: Surfactant-Mediated Dissolution

Surfactants reduce surface tension and, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drug molecules, effectively increasing their apparent solubility.[13][14][15]

  • Mechanism of Action: The hydrophobic core of the micelle provides a favorable environment for the nonpolar parts of the pyrimidine diamine, while the hydrophilic shell maintains solubility in the aqueous medium.[15]

  • Commonly Used Surfactants: Sodium Lauryl Sulfate (SLS), Polysorbate 80 (Tween 80), d-α-tocopheryl polyethylene glycol 1000 succinate (TPGS).[14][16]

Issue 2: Compound dissolves initially but then precipitates ("crashes out") over time.

Causality: This phenomenon, often called "spring and parachute," occurs when a supersaturated solution is created, typically from a high-energy form like an amorphous solid or a highly soluble salt, which then converts to a more stable, less soluble crystalline form. The "spring" is the initial high concentration, and the "parachute" is the attempt to maintain it. Precipitation indicates the system is thermodynamically unstable.

Solution 1: Amorphous Solid Dispersions (ASDs)

An ASD is a molecular-level dispersion of the active pharmaceutical ingredient (API) in a polymer matrix.[17] By preventing the API from crystallizing, the high energy barrier of the crystal lattice is completely circumvented.[17]

  • Mechanism of Action: The polymer stabilizes the amorphous API by increasing the glass transition temperature (Tg) and creating physical separation between API molecules, thereby inhibiting nucleation and crystal growth.[17] Upon dissolution, the drug is released in a high-energy, amorphous state, leading to a transiently supersaturated and more bioavailable solution.

  • Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), Soluplus®.

Workflow: Developing an Amorphous Solid Dispersion

ASD_Workflow cluster_0 Screening Phase cluster_1 Preparation Phase cluster_2 Characterization Phase Screen Polymer & Solvent Screening Miscibility Drug-Polymer Miscibility Check (DSC) Screen->Miscibility Prep Prepare ASD via Spray Drying or Hot Melt Extrusion Miscibility->Prep Char Solid-State Characterization (XRPD to confirm amorphous nature) Prep->Char Diss In Vitro Dissolution Testing ('Spring and Parachute' Profile) Char->Diss

Caption: A streamlined workflow for developing and validating an ASD.

Solution 2: Co-crystal Formation

A co-crystal is a multi-component crystal where the API and a pharmaceutically acceptable co-former are held together by non-covalent interactions, typically hydrogen bonds.[18]

  • Mechanism of Action: By introducing a co-former into the crystal lattice, the original, strong intermolecular interactions of the pure API are disrupted and replaced with new, potentially weaker interactions.[18] This creates a new solid form with a different, often lower, lattice energy, which can lead to improved solubility and dissolution rates.[19]

  • Common Co-formers: Generally Recognized As Safe (GRAS) compounds like carboxylic acids (e.g., succinic acid, fumaric acid) are often used.[18][19]

Advanced Tools & Methodologies

Hansen Solubility Parameters (HSP) for Solvent Selection

Instead of empirical trial-and-error, HSP can provide a rational basis for solvent and co-solvent selection.[20] The principle is that "like dissolves like." HSP breaks down the total cohesive energy of a substance into three components:

  • δD: Dispersion forces

  • δP: Polar forces

  • δH: Hydrogen bonding forces

A solvent system with HSP values close to those of the solute (your pyrimidine diamine) is more likely to be an effective solvent.[21][22][23]

Logical Flow for HSP-Guided Solvent Selection

HSP_Logic Start Determine HSP of Pyrimidine Diamine (Experimental or Calculated) Calc Calculate HSP 'Distance' (Ra) between Drug and Solvents Start->Calc DB Compile HSP Database of Potential Solvents DB->Calc Rank Rank Solvents by Smallest Ra Calc->Rank Test Experimentally Test Top-Ranked Solvents & Co-solvent Blends Rank->Test End Optimized Solvent System Test->End

Caption: Rational solvent selection using Hansen Solubility Parameters.

Data Summary: Illustrative Solubility Enhancement

The following table provides a hypothetical example of how these techniques could improve the solubility of a model pyrimidine diamine derivative.

Formulation StrategySolvent SystemSaturation Solubility (µg/mL)Fold Increase (vs. Water)
Baseline pH 7.4 Water21x
pH Adjustment pH 2.0 HCl15075x
Co-solvency pH 2.0 + 20% PG800400x
Surfactant pH 2.0 + 0.5% SLS1,200600x
Amorphous Dispersion pH 7.4 Water (transient)>5,000>2500x

Note: These values are for illustrative purposes to demonstrate the potential magnitude of improvement.

References

  • Overcoming lattice mismatch for heterostructures. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology. Retrieved February 8, 2026, from [Link]

  • Datt, M., & Khemariya, P. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. ACS Omega, 5(17), 9796–9805. [Link]

  • Datt, M., & Khemariya, P. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. PubMed. Retrieved February 8, 2026, from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021, October 15). PubMed Central. Retrieved February 8, 2026, from [Link]

  • How is lattice energy related to solubility? (2017, October 23). Quora. Retrieved February 8, 2026, from [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved February 8, 2026, from [Link]

  • Zhang, Y., et al. (2021). Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions at Higher Drug Loadings. Pharmaceutics, 13(5), 726. [Link]

  • Surfactants and techniques employed for enhancing dissolution of poorly water soluble drugs. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019, July 1). ACS Publications. Retrieved February 8, 2026, from [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4004-4014. [Link]

  • Characterization of pharmaceutical polymorphs by isothermal calorimetry. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • Role of Surfactant Micellization for Enhanced Dissolution of Poorly Water-Soluble Cilostazol Using Poloxamer 407-Based Solid Dispersion via the Anti-Solvent Method. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]

  • Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025, August 6). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Methods of Preparing Amorphous API and Amorphous Solid Dispersions. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. (2025, July 4). ACS Publications. Retrieved February 8, 2026, from [Link]

  • Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. (2020, April 16). Asian Journal of Pharmacy and Technology. Retrieved February 8, 2026, from [Link]

  • Datt, M., & Khemariya, P. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. PubMed Central. Retrieved February 8, 2026, from [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. Retrieved February 8, 2026, from [Link]

  • Hansen Solubility Parameters. (n.d.). Kinam Park. Retrieved February 8, 2026, from [Link]

  • Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. (2020, April 7). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Polymorphs in Pharmaceutical Products Janet Andres TC1600. (n.d.). AIPLA. Retrieved February 8, 2026, from [Link]

  • Lattice Energy Partitions in Crystals of Flexible Molecules and the 40% Limit. (2025, October 29). PubMed. Retrieved February 8, 2026, from [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024, January 13). ScienceDirect. Retrieved February 8, 2026, from [Link]

  • (PDF) Rational Coformer or Solvent Selection for Pharmaceutical Cocrystallization or Desolvation. (2025, August 7). ResearchGate. Retrieved February 8, 2026, from [Link]

  • HANSEN SOLUBILITY PARAMETERS. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. (2024, January 28). Xtalks. Retrieved February 8, 2026, from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021, October 15). ACS Publications. Retrieved February 8, 2026, from [Link]

  • Insights of Pharmaceutical Co crystals. (2018, March 29). Biomedical Journal of Scientific & Technical Research. Retrieved February 8, 2026, from [Link]

  • Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. (2020, April 16). Asian Journal of Pharmacy and Technology. Retrieved February 8, 2026, from [Link]

  • Overcoming lattice mismatch for core-shell NaGdF4@CsPbBr3 heterostructures. (2025, April 24). PubMed Central. Retrieved February 8, 2026, from [Link]

  • Overcoming lattice mismatch for core-shell NaGdF4@CsPbBr3 heterostructures. (2025, April 24). PubMed. Retrieved February 8, 2026, from [Link]

  • Amorphous Solid Dispersion (ASD) Formulation Development Services. (n.d.). Crystal Pharmatech. Retrieved February 8, 2026, from [Link]

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellońskie Centrum Innowacji. Retrieved February 8, 2026, from [Link]

  • Hansen Solubility Parameters (HSP). (n.d.). Practical Adhesion Science - Prof Steven Abbott. Retrieved February 8, 2026, from [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 9). YouTube. Retrieved February 8, 2026, from [Link]

  • Methods for the preparation of amorphous solid dispersions – A comparative study. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023, August 21). PubMed Central. Retrieved February 8, 2026, from [Link]

Sources

Troubleshooting

Identifying common side products in pyrimidine nucleophilic substitution

Case ID: PYR-SNAR-OPT Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Welcome to the Technical Support Center Hello. I am your lead Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-SNAR-OPT

Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Welcome to the Technical Support Center

Hello. I am your lead Application Scientist. You are likely here because your pyrimidine functionalization—specifically nucleophilic aromatic substitution (


)—is yielding unexpected peaks, low yields, or inseparable mixtures.

Pyrimidine chemistry is deceptive. While the electron-deficient ring suggests a straightforward addition-elimination mechanism, the presence of two nitrogen atoms creates complex electronic nodes that dictate regioselectivity. Furthermore, the ring is prone to non-classical mechanisms (like ANRORC) and hydrolytic degradation under conditions that would be safe for benzene analogs.

Below is your troubleshooting dossier. It is structured as a series of "Support Tickets" addressing the most common failure modes I encounter in the field.

Module 1: The "Wrong Isomer" Issue (Regioselectivity)

User Issue

"I am reacting 2,4-dichloropyrimidine with a primary amine. I expected substitution at the 4-position, but NMR/LCMS suggests I have a mixture or the 2-substituted product."

Technical Diagnosis

In 2,4-dihalopyrimidines, the 4-position is kinetically favored for nucleophilic attack.

  • Why? The intermediate Meisenheimer complex formed by attack at C4 can delocalize the negative charge onto both ring nitrogens (para-like resonance). Attack at C2 delocalizes charge primarily onto the nitrogens in an ortho-like fashion, which is less stabilized due to lone-pair repulsion and lower LUMO coefficient density at C2 [1, 2].

However, this selectivity is not absolute.[1] It can be eroded or reversed by:

  • Sterics: Bulky amines may clash with C5 substituents, pushing reaction to C2.

  • Solvent/Base Effects: Hydrogen bonding can direct nucleophiles to C2.

  • Substituent Effects: Electron-donating groups (EDGs) at C6 can deactivate C4.

Troubleshooting Protocol
VariableRecommendationMechanism/Reasoning
Temperature Keep < 0°C initially. C4 substitution has a lower activation energy (

). Low temperature favors the kinetic product (C4). High heat (>80°C) promotes thermodynamic equilibration or C2 attack [3].
Solvent Use n-Butanol or IPA. Protic solvents can stabilize the leaving group departure. Specifically, n-BuOH with DIPEA has been shown to enhance C4 selectivity over aprotic polar solvents like DMF/DMSO [1].
Lewis Acid Add ZnCl₂ or AlCl₃. Lewis acids coordinate to the ring nitrogens. Coordination at N3 makes C4 more electrophilic, enhancing the natural regioselectivity [4].
Base Choice Avoid Alkoxides if possible. Alkoxides (RO⁻) are harder nucleophiles and can coordinate with substituents (like sulfones) to direct attack to C2 via H-bonding [5].
Visualizing the Pathway

Regioselectivity Start 2,4-Dichloropyrimidine Meisenheimer_C4 C4 Meisenheimer (Stabilized by N1 & N3) Start->Meisenheimer_C4 Low Temp (<0°C) Protic Solvent Meisenheimer_C2 C2 Meisenheimer (Less Stable) Start->Meisenheimer_C2 High Temp Steric Bulk Nu Nucleophile (R-NH2) Nu->Start Prod_4 4-Substituted (Major) Kinetic Product Meisenheimer_C4->Prod_4 Prod_2 2-Substituted (Minor) Thermodynamic/Steric Meisenheimer_C2->Prod_2

Figure 1: Kinetic vs. Thermodynamic pathways in 2,4-dichloropyrimidine substitution. C4 is the default kinetic preference.

Module 2: The "Mystery Peak" (Hydrolysis & Impurities)

User Issue

"My LCMS shows a peak with mass [M-18] relative to the starting material, or [M-35+17]. It doesn't disappear with recrystallization."

Technical Diagnosis

You are seeing Hydrolysis .[2] The chloride leaving group has been displaced by hydroxide (OH⁻) instead of your amine.

  • The Chemistry: Pyrimidines are electron-deficient, making them sensitive to water, especially in basic media. The resulting product is a hydroxypyrimidine, which instantly tautomerizes to a pyrimidinone (amide-like structure). These are extremely stable, high-melting solids that are difficult to remove.

Mass Spec Math:

  • Starting Material (SM): R-Cl

  • Hydrolysis Product: R-OH (Tautomer: R=O(NH))

  • Mass Shift: Loss of Cl (-35.5) + Gain of OH (+17.0) ≈ Net -18.5 amu from SM.

Troubleshooting Protocol

Step 1: The "Water Audit"

  • Solvents: Are you using "anhydrous" solvents from a bottle opened 3 months ago? Pyrimidines find water that molecular sieves miss. Action: Use freshly distilled solvents or a new septum-sealed bottle.

  • Bases: KOH and NaOH are hygroscopic. Even Carbonate bases (

    
    ) can carry significant water. Action: Switch to organic bases (DIPEA, Et3N) or dry your inorganic bases.
    

Step 2: The "Hygroscopic Amine" Trap

  • Many amine salts (HCl salts) are hygroscopic. If you neutralize them in situ with excess base in a wet solvent, you generate OH⁻ ions that compete with the amine.

  • Protocol: Free-base your amine salt separately, extract into dry organic solvent, dry over

    
    , and then add to the reaction.
    

Module 3: The "Double Hit" (Bis-Substitution)

User Issue

"I wanted to substitute only the 4-position, but I see a significant amount of 2,4-disubstituted product."

Technical Diagnosis

Normally, adding an amine at C4 deactivates the ring (electron donation from the new nitrogen makes the ring less electrophilic), preventing the second addition at C2. However, bis-substitution occurs if:

  • Excess Nucleophile: You used >1.1 equivalents.

  • High Temperature: Overcoming the deactivation energy barrier.

  • Fast Addition: Localized high concentrations of nucleophile.

Self-Validating Protocol: The "Reverse Addition"

To guarantee mono-substitution, use this workflow:

  • Setup: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in solvent. Cool to -10°C.

  • Addition: Dissolve the amine (0.95 equiv—slight deficit) and Base (1.0 equiv) in solvent.

  • Flow: Add the amine solution TO the pyrimidine solution dropwise over 1 hour.

    • Why? This ensures the pyrimidine is always in excess relative to the amine, statistically preventing the mono-adduct from meeting a second amine molecule [6].

Module 4: The "Impossible" Product (ANRORC Mechanism)

User Issue

"I treated a 4-halopyrimidine with a strong amide base, and my isotopic label scrambled, or the substituent ended up on the wrong carbon."

Technical Diagnosis

You have triggered the ANRORC mechanism (Addition of the Nucleophile, Ring Opening, and Ring Closure).

  • Trigger: Using strong bases (NaNH₂, KNH₂) or very electron-deficient rings.

  • Mechanism: The nucleophile attacks C2 (the most electron-deficient site between nitrogens), breaking the N1-C2 bond. The ring opens into a chain, rotates, and closes again. This can lead to "cine-substitution" (nucleophile ends up adjacent to the leaving group position) [7].

Visualizing ANRORC

ANRORC Substrate 4-Halo-Pyrimidine Attack Nu Attack at C2 (Not C4!) Substrate->Attack Strong Base (NaNH2) RingOpen Ring Opening (Acyclic Intermediate) Attack->RingOpen Recyclization Ring Closure (New N-C bond) RingOpen->Recyclization Product Rearranged Product (Isotope Scrambled) Recyclization->Product

Figure 2: The ANRORC pathway. Note that the ring temporarily ceases to exist, allowing atom scrambling.

Summary Data Tables

Table 1: Differentiating Isomers (Analytical Signatures)
Feature4-Substituted Isomer2-Substituted IsomerNote
1H NMR (Pyrimidine H) H-6 appears as a doublet (coupling to H-5).H-6 often shifts upfield slightly compared to C4 isomer.H-5/H-6 coupling constant (

) is characteristic (~5 Hz).
Polarity (TLC/LC) Usually More Polar (Lower Rf).Usually Less Polar (Higher Rf).4-amino group can H-bond with N3; 2-amino H-bonds with N1/N3.
Reaction Kinetics Forms rapidly at RT or <0°C.Requires heat (>80°C) or forcing conditions.
Table 2: Solvent Selection Guide
SolventCharacterRecommended ForRisk Factor
THF Aprotic, PolarGeneral

Good solubility, but poor regioselectivity control.
n-Butanol Protic, PolarHigh C4 Selectivity High boiling point (hard to remove).
DMF/DMSO Aprotic, High DipoleDifficult substratesPromotes bis-substitution and hydrolysis (wet).
Water/Dioxane MixedGreen ChemistryHigh Hydrolysis risk. Only for non-labile Cl.

References

  • WuXi AppTec. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming C4 > C2 reactivity in pyrimidines due to Meisenheimer stability).
  • Tjarks, W., et al. (2006). Synthesis and biological evaluation of boronated nucleosides. Journal of Organometallic Chemistry.
  • Carey, F. A., & Sundberg, R. J. (2007).[3] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

  • WuXi AppTec. (2021). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48. Link

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
  • Van der Plas, H. C. (1978). The ANRORC mechanism in the amination of heterocyclic compounds. Accounts of Chemical Research. Link

Sources

Optimization

Optimizing mobile phase pH for HPLC of basic pyrimidine derivatives

Current Status: Operational Topic: Mobile Phase pH Optimization Ticket Priority: High (Method Robustness & Peak Shape) Introduction: The "Basic" Problem Welcome to the technical support hub for pyrimidine analysis. You a...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Mobile Phase pH Optimization Ticket Priority: High (Method Robustness & Peak Shape)

Introduction: The "Basic" Problem

Welcome to the technical support hub for pyrimidine analysis. You are likely here because your basic pyrimidine derivatives (e.g., cytosine analogs, fluoropyrimidines, or amine-substituted drugs) are exhibiting peak tailing , retention time drift , or poor resolution .

The Root Cause: Basic pyrimidines present a dual challenge.

  • pKa Sensitivity: Many derivatives have pKa values between 4.0 and 9.0. Operating near this range causes split peaks or shifting retention times.

  • Silanol Interactions: At neutral pH (pH 6–8), residual silanols on silica columns are ionized (

    
    ). Your protonated basic analyte (
    
    
    
    ) engages in secondary cation-exchange interactions with these silanols, causing severe tailing.[1]

This guide provides the protocols to suppress these interactions and lock in your retention times.

Part 1: Diagnostic & Decision Matrix

Before mixing buffers, determine your strategy based on your analyte's pKa and your detection method (UV vs. MS).

Workflow Visualization

pH_Optimization_Strategy Start Start: Define Analyte pKa Check_MS Is Detection MS or UV? Start->Check_MS UV_Branch UV Detection Check_MS->UV_Branch UV/PDA MS_Branch MS Detection Check_MS->MS_Branch LC-MS Low_pH_Phos STRATEGY A: Low pH (2.5) Phosphate (Best Peak Shape) UV_Branch->Low_pH_Phos Standard Approach High_pH_Hybrid STRATEGY B: High pH (10.0) Buffer (Max Retention) UV_Branch->High_pH_Hybrid If Retention is too low (Requires Hybrid Column) Volatile_Acid STRATEGY C: Formic Acid/Formate (pH 3.0) MS_Branch->Volatile_Acid Standard Approach Volatile_Base STRATEGY D: Ammonium Bicarbonate (pH 10.0) MS_Branch->Volatile_Base If Retention is too low (Requires Hybrid Column)

Figure 1: Decision matrix for selecting the optimal mobile phase pH based on detection mode and retention requirements.

Part 2: The "Rule of 2" & Buffer Selection

To ensure robust methods, you must adhere to the Rule of 2 : The mobile phase pH must be at least 2 units away from the analyte's pKa.

  • pH < (pKa - 2): Analyte is >99% protonated.

  • pH > (pKa + 2): Analyte is >99% neutral (free base).

Common Pyrimidine pKa Reference
Compound ClassApprox.[2][3][4][5][6][7][8][9] pKa (Basic N)Behavior at pH 7.0Recommended Strategy
Cytosine Derivatives 4.2 – 4.6Partially Ionized (Unstable)Low pH (Fully Ionized)
Pyrimidine Drugs (e.g., Imatinib)8.0 – 9.0Fully IonizedHigh pH (Neutralize to retain)
Uracil / Thymine ~9.5 (Acidic N-H)NeutralLow pH (Suppress ionization)

Part 3: Validated Experimental Protocols

Protocol A: Low pH Phosphate (The "Gold Standard" for UV)

Use this for maximum suppression of silanol activity when MS compatibility is not required.

Why it works: Phosphate buffers at low pH (< 2.5) protonate the silanols (


), preventing them from binding to your basic analyte.

Reagents:

  • Phosphoric Acid (85%, HPLC Grade)

  • Potassium Dihydrogen Phosphate (

    
    )[8]
    
  • Milli-Q Water[8]

Step-by-Step:

  • Weigh: Dissolve 2.72 g of

    
     in 900 mL of water (20 mM final conc).
    
  • Adjust: Titrate with Phosphoric Acid until pH reaches 2.3 – 2.5 .

    • Critical: Do not use KOH/NaOH to adjust pH down; always adjust the salt down with acid to minimize ionic strength variability.

  • Dilute: Top up to 1000 mL with water.

  • Filter: Filter through a 0.2 µm membrane.

Troubleshooting Check:

  • Issue: Peak still tails?

  • Fix: Add 10-20 mM Triethylamine (TEA) as a "sacrificial base" to block silanols, though this is rarely needed at pH 2.5.

Protocol B: High pH Optimization (The "Retention Booster")

Use this when your basic pyrimidine elutes in the void volume (t0) at low pH.

Why it works: At pH 10, basic amines (pKa < 9) become neutral. Neutral molecules are much more hydrophobic than ions, leading to significantly longer retention on C18 columns.

Constraints:

  • Column: You MUST use a hybrid silica (e.g., Waters XBridge/BEH) or polymer column. Standard silica dissolves above pH 8.0.

Reagents:

  • Ammonium Bicarbonate (

    
    )
    
  • Ammonium Hydroxide (

    
    )
    

Step-by-Step:

  • Weigh: Dissolve 0.79 g of Ammonium Bicarbonate in 900 mL water (10 mM).

  • Adjust: Add Ammonium Hydroxide dropwise to reach pH 10.0 .

  • Dilute: Top up to 1000 mL.

  • Column Care: Always flush the column with 50/50 Water/Methanol (no buffer) immediately after use to prevent silica dissolution.

Part 4: Mechanism of Action (Why Tailing Happens)

Understanding the chemistry allows you to predict failure points.

Silanol_Mechanism cluster_0 Scenario 1: Neutral pH (pH 7.0) cluster_1 Scenario 2: Low pH (pH 2.5) Silanol_Ion Silica Surface (Si-O⁻) Interaction Strong Ionic Attraction Silanol_Ion->Interaction Analyte_Pos Analyte (BH⁺) Analyte_Pos->Interaction Result_Bad Result: Peak Tailing Interaction->Result_Bad Silanol_Neu Silica Surface (Si-OH) No_Interact No Ionic Attraction Silanol_Neu->No_Interact Analyte_Pos2 Analyte (BH⁺) Analyte_Pos2->No_Interact Result_Good Result: Sharp Peak No_Interact->Result_Good

Figure 2: Mechanism of silanol-analyte interaction. At pH 7, ionized silanols act as cation exchangers, trapping the basic analyte. At pH 2.5, silanols are protonated and neutral, eliminating the interaction.

Part 5: Frequently Asked Questions (FAQ)

Q: I cannot use phosphate because I am using LC-MS. What is the alternative? A: Use 0.1% Formic Acid (pH ~2.7) or Ammonium Formate adjusted to pH 3.0 . Warning: Formic acid is a weaker buffer than phosphate. If your sample is dissolved in a high-pH diluent, it may locally overwhelm the buffer, causing split peaks. Always match sample diluent pH to mobile phase pH.

Q: My retention time is shifting day-to-day. Why? A: You are likely operating too close to the analyte's pKa. Test: If your analyte pKa is 4.5 and your buffer is pH 4.5, a drift of just 0.1 pH units can change ionization by 10%, shifting retention. Move to pH 2.5 or pH 7.0+ to stabilize.

Q: Can I use ion-pairing agents instead of pH control? A: Yes, reagents like IPSA (Ion Pair Reagents) or TFA can mask silanols and increase retention of bases. However, they are "sticky" and difficult to wash out of columns and LC-MS systems. pH optimization is generally cleaner and preferred.

References

  • Dolan, J. W. (2017). The Role of pH in Retention and Selectivity. LCGC North America.[10]

  • Agilent Technologies. (2024). HPLC Method Development Guide: Analyzing Basic Compounds.

  • Waters Corporation. (2023). Effect of Mobile Phase pH on the Retention of Polar Bases.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.

Sources

Troubleshooting

Dealing with hygroscopic nature of N4-ethylpyrimidine-4,5-diamine salts

Technical Support Center: N4-ethylpyrimidine-4,5-diamine Salts Subject: Guidance on the Handling and Experimental Use of Hygroscopic N4-ethylpyrimidine-4,5-diamine Salts Introduction: Understanding the Challenge Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N4-ethylpyrimidine-4,5-diamine Salts

Subject: Guidance on the Handling and Experimental Use of Hygroscopic N4-ethylpyrimidine-4,5-diamine Salts

Introduction: Understanding the Challenge

Welcome to the technical support guide for N4-ethylpyrimidine-4,5-diamine and its various salt forms. As a substituted diamine, this compound class is invaluable in pharmaceutical research and drug development, often serving as a key building block in the synthesis of targeted therapeutics.[1] However, the inherent chemical nature of amine salts—highly polar and capable of forming strong hydrogen bonds—renders them susceptible to hygroscopicity, the tendency to absorb moisture from the atmosphere.[2][3]

Water uptake is not a trivial issue; it can significantly compromise experimental integrity by:

  • Altering Stoichiometry: The absorbed water adds mass, leading to inaccurate weighing and incorrect molar calculations for chemical reactions or biological assays.[4]

  • Promoting Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of the active pharmaceutical ingredient (API).[3][4]

  • Changing Physical Properties: Moisture can cause the material to clump, cake, or even deliquesce (dissolve in the absorbed water), impacting its solubility, flowability, and dissolution rates.[4][5]

This guide is designed to provide you, our scientific colleagues, with the necessary expertise and validated protocols to mitigate these risks, ensuring the accuracy, reproducibility, and success of your research.

Frequently Asked Questions (FAQs)

Q1: My vial of N4-ethylpyrimidine-4,5-diamine hydrochloride arrived as a free-flowing powder, but now it's clumpy. What happened?

A1: This is a classic sign of moisture absorption. The hydrochloride salt form is particularly polar and readily attracts water molecules from the air.[2][3] Even brief or repeated exposure to ambient laboratory air can be sufficient to cause the powder to cake or clump.[6] This highlights the critical importance of proper storage and handling from the moment the compound is received.

Q2: How should I store my N4-ethylpyrimidine-4,5-diamine salts to prevent water uptake?

A2: Proper storage is your first and most effective line of defense.

  • Primary Container: Always keep the salt in its original, tightly sealed container. After opening, ensure the cap is replaced securely. For added protection, wrapping the cap/lid junction with Parafilm® is a good practice.[7]

  • Secondary Enclosure: Store the primary container inside a secondary enclosure that provides a moisture-controlled environment. The most common options are a desiccator containing an active desiccant (e.g., silica gel, calcium chloride) or a nitrogen-purged glove box.[5][8]

  • Temperature: Store at a cool, controlled temperature, as temperature fluctuations can affect the equilibrium moisture content of the surrounding air.[6][9]

Q3: My balance reading for the compound keeps increasing while I'm weighing it. Why?

A3: This indicates that the compound is actively absorbing moisture from the air on the balance pan.[4] This is a direct observation of its hygroscopic nature. To obtain an accurate weight, you must minimize the exposure time to the atmosphere. The best practice is to weigh the material inside a glove box with low humidity. If a glove box is unavailable, weigh it quickly and consider using a "weighing by difference" technique: weigh the sealed vial, dispense the powder, and re-weigh the vial.[4]

Q4: Can I still use a sample that has absorbed moisture?

A4: It depends on the downstream application. For applications sensitive to exact molar ratios (e.g., reaction stoichiometry, preparing standard curves), using a hydrated sample without correction will lead to significant errors. The presence of water may also interfere with moisture-sensitive reactions. In these cases, you should either:

  • Quantify the water content and adjust the mass accordingly.

  • Dry the sample using a validated procedure before use.[10]

For less sensitive, qualitative applications, it might be acceptable, but this is not recommended as it introduces an uncontrolled variable into your experiment.

Troubleshooting Experimental Failures

This section addresses common problems encountered in the lab and links them to the hygroscopic nature of N4-ethylpyrimidine-4,5-diamine salts.

Problem Observed Probable Cause Related to Hygroscopicity Recommended Solution & Validation Step
Inconsistent Reaction Yields or Kinetics Inaccurate molar concentration of the diamine salt due to unaccounted-for water mass.Solution: Quantify the water content using Karl Fischer titration and adjust the mass of the starting material to reflect the true amount of the anhydrous compound.[11] Validation: Run a small-scale test reaction with the corrected mass to confirm the expected yield.
Poor Solubility / Unexpected Precipitation Formation of a hydrate. Hydrated crystalline forms of a compound can have vastly different solubility profiles compared to the anhydrous form.Solution: Use freshly dried, anhydrous solvents. If the problem persists, the solid material itself may need to be dried under vacuum.[10] Validation: Characterize the solid form before and after drying using techniques like X-ray Powder Diffraction (XRPD) if available.
Appearance of Impurity Peaks in HPLC/LC-MS Chemical degradation of the diamine salt, potentially via hydrolysis, which is accelerated by the presence of water.Solution: Handle the compound under strictly anhydrous conditions. Use a fresh, unopened vial if possible. Store stock solutions in a refrigerator or freezer and use them promptly.[8] Validation: Run a forced degradation study (e.g., exposing a small sample to high humidity) to confirm if the observed impurities are indeed water-related degradants.
Irreproducible Biological Assay Results Inaccurate concentration of stock solutions due to weighing errors. Potency may also be affected by degradation.Solution: Prepare stock solutions in a controlled environment (glove box). Always quantify the water content of the solid before preparing solutions for quantitative assays. Validation: Qualify each new batch of stock solution with a standard control experiment to ensure consistent activity.

Key Experimental Protocols

Protocol 1: Controlled Weighing of Hygroscopic Salts

This protocol minimizes moisture uptake during the critical weighing step.

  • Preparation: Place all necessary tools (spatulas, weigh boats, vials) inside a desiccator for at least 2 hours before use to ensure they are dry.

  • Equilibration: Transfer the sealed container of N4-ethylpyrimidine-4,5-diamine salt from its storage location to a desiccator near the analytical balance. Allow it to equilibrate to room temperature for at least 30 minutes. This prevents condensation from forming on a cold container.

  • Weighing (Ideal): Perform all manipulations inside a glove box maintained at <10% relative humidity.

  • Weighing (Standard Lab): If a glove box is not available, work quickly.[6]

    • Open the container and swiftly remove the approximate amount of material needed.

    • Immediately and securely reseal the main container.

    • Place the removed material on the balance and record the mass as soon as the reading stabilizes. Do not wait for a prolonged stable reading if you observe the mass steadily increasing.

    • Alternatively, use the "weigh by difference" method for higher accuracy.[4]

  • Dissolution: Immediately transfer the weighed solid to your pre-prepared anhydrous solvent.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content in a solid sample.[11][12]

  • System Preparation: Set up the KF titrator (volumetric or coulometric, depending on expected water content) according to the manufacturer's instructions.[13] The system must be conditioned to an anhydrous state.

  • Sample Preparation: In a controlled low-humidity environment, accurately weigh a suitable amount of the N4-ethylpyrimidine-4,5-diamine salt (typically 10-50 mg, aiming for 5-30 mg of water).[14]

  • Titration: Quickly transfer the weighed sample into the KF titration vessel.[14]

  • Analysis: Begin the titration. The instrument will automatically measure the amount of iodine reagent consumed to neutralize the water in the sample.

  • Calculation: The instrument's software will calculate the percentage of water (w/w) in your sample.

  • Application: Use this percentage to calculate a correction factor for your experiments.

    • Corrected Mass = (Mass Weighed) x (1 - [Water Content / 100])

Visualization of Key Workflows

To ensure procedural integrity, a logical workflow must be followed. The diagrams below outline the decision-making process for handling and troubleshooting issues with N4-ethylpyrimidine-4,5-diamine salts.

Caption: Decision workflow for handling a newly received hygroscopic compound.

Caption: Troubleshooting logic for hygroscopicity-related experimental issues.

References

  • How do you handle hygroscopic solutes in the lab? - TutorChase. Available at: [Link]

  • Moisture protection for hygroscopic materials during transport - Absortech. Available at: [Link]

  • 3 Ways to Handle Hygroscopic Material Challenges - Vesta® Nutra. Available at: [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations - American Pharmaceutical Review. Available at: [Link]

  • Water Determination (Karl Fischer Method) - The Japanese Pharmacopoeia. Available at: [Link]

  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum. Available at: [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? - ResearchGate. Available at: [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. Available at: [Link]

  • Hygroscopic material packing - ResearchGate. Available at: [Link]

  • Karl Fischer water content titration - Scharlab. Available at: [Link]

  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption - MDPI. Available at: [Link]

  • Karl Fischer Titration Guide for Water (Moisture) Determination - Mettler Toledo. Available at: [Link]

  • How do you guys prepare solutions of hygroscopic chemicals? - Reddit. Available at: [Link]

  • Hydration of the pyrimidine radical cation and stepwise solvation of protonated pyrimidine with water, methanol, and acetonitrile - PubMed. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. Available at: [Link]

  • 5 Tips to Keep Products Dry in Anti-Humidity FIBC Bags - Codefine. Available at: [Link]

  • How To: Store Reagents - University of Rochester, Department of Chemistry. Available at: [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

  • 8 Tips For Keeping Products Dry - Hunter Industrial Supplies. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - MDPI. Available at: [Link]

  • Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors - ACS Publications. Available at: [Link]

  • Salt Selection in Drug Development - Pharmaceutical Technology. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. Available at: [Link]

  • DNA - Wikipedia. Available at: [Link]

Sources

Optimization

Minimizing formation of bis-substituted byproducts in mono-amination

Technical Support Center: Selective Mono-Amination Current Status: Online 🟢 Ticket Subject: Minimizing Bis-Substituted Byproducts in Mono-Amination Protocols Assigned Specialist: Senior Application Scientist, Process Che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Mono-Amination Current Status: Online 🟢 Ticket Subject: Minimizing Bis-Substituted Byproducts in Mono-Amination Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Welcome to the Selective Synthesis Support Hub

You are likely here because your LCMS trace shows a frustrating "dumbbell" distribution: a mixture of unreacted starting material, your desired mono-aminated product, and a significant quantity of the bis-aminated byproduct.

In drug discovery, selectively functionalizing one site of a symmetric electrophile (like a dihaloarene or symmetric dichloride) is a critical scaffold-building step. This guide moves beyond basic "add dropwise" advice, applying kinetic theory and advanced process controls to solve the Poly-Substitution Problem .

Part 1: The Core Logic (Kinetic vs. Statistical Control)

Before adjusting your flask, you must diagnose the kinetic landscape of your reaction. The formation of mono- vs. bis-product is governed by the ratio of rate constants


 (first substitution) and 

(second substitution).
The Kinetic Diagnostic Pathway

KineticLandscape Substrate Substrate (S) (Di-electrophile) Mono Mono-Product (M) (Target) Substrate->Mono k1 (First Amine Addition) Bis Bis-Product (B) (Byproduct) Mono->Bis k2 (Second Amine Addition)

Figure 1: The sequential reaction pathway. Selectivity depends entirely on the ratio


.
ScenarioThe RatioOutcomeDiagnosis
Case A

High Selectivity Electronic Deactivation. The first amine donates electron density, making the ring less electrophilic. Common in electron-deficient heterocycles (e.g., dichloropyrimidines).
Case B

Statistical Mixture Statistical Control. The sites are electronically isolated (e.g., aliphatic dihalides). Max theoretical yield is ~50% without optimization.
Case C

Runaway Reaction Electronic Activation. The first addition makes the molecule more reactive. Common in alkylation of amines (not covered here) or specific metal-catalyzed cycles.

Part 2: Troubleshooting & Protocols

Issue 1: "I have a symmetric aromatic dichloride (e.g., Pyrimidine), but I still see 20% bis-product."

Root Cause: While


 reactions usually favor mono-substitution due to electronic deactivation, high temperatures or high local concentrations can overcome this barrier.
Solution: Temperature Gradient & Proton Management. 

The Protocol: Controlled


 
  • Solvent Selection: Use a protic solvent (EtOH or iPrOH) if possible. Solvation of the leaving group (chloride) can assist, but more importantly, the transition state stabilization differs from aprotic polar solvents (DMF/DMSO), which often accelerate both steps indiscriminately.

  • Temperature: Start at 0 °C or Room Temperature . Do not reflux immediately.

    • Why? The activation energy (

      
      ) for the second substitution is higher. Lower temperatures magnify the difference in rate constants (
      
      
      
      vs
      
      
      ).
  • Stoichiometry: Use 1.05 equivalents of amine. Do not use excess.

  • Base Addition: Add base (DIPEA/TEA) after the amine and substrate are mixed, or use the amine itself as the base (requires 2.0 equiv, but risks bis-reaction if the salt precipitates).

Expert Insight: For dichloropyrimidines, the position matters. 2,4-dichloropyrimidine reacts selectively at the 4-position first due to para-like resonance stabilization of the Meisenheimer complex [1].

Issue 2: "My substrate is aliphatic or the sites are far apart ( ). I can't stop the second reaction."

Root Cause: Statistical probability. If the sites are independent, once 50% of the starting material is consumed, the mono-product competes equally for the remaining amine. Solution: The "Inverse Addition" Technique (High Dilution).

The Protocol: Statistical Amplification This method artificially enforces


 throughout the reaction.
  • Preparation:

    • Flask A: Dissolve 5.0 - 10.0 equivalents of the Di-electrophile (Substrate) in solvent.

    • Flask B: Dissolve 1.0 equivalent of Amine in solvent (highly dilute).

  • Execution:

    • Slowly add the contents of Flask B into Flask A over 1–2 hours (using a syringe pump or dropping funnel).

    • Mechanism:[1][2][3][4][5][6][7] The amine always encounters a massive excess of fresh starting material, making the collision with a Mono-product statistically unlikely.

  • Workup:

    • You must be able to easily separate the excess starting material (e.g., by distillation or column chromatography) for this to be viable.

Issue 3: "I am using Buchwald-Hartwig coupling on a dibromide."

Root Cause: Pd-catalysis is often "too good." The oxidative addition into the Mono-product might be faster if the amine makes the ring more electron-rich (facilitating Pd(0) insertion). Solution: Ligand Sterics & Catalyst Loading.

The Protocol: Steric Gating Use a ligand that is bulky enough to permit the first addition but sterically clashes with the Mono-product.

  • Ligand Choice:

    • BrettPhos / tBuBrettPhos: Excellent for primary amines; their bulk prevents the catalyst from engaging the more crowded Mono-product [2].

    • XantPhos: Large bite angle, often favors mono-substitution in specific scaffolds.

  • Catalyst Loading: Lower loading (0.5 - 1 mol%) often improves selectivity over "standard" 5-10 mol% conditions.

BuchwaldSelectivity Start Dibromide Substrate Decision Ligand Selection Start->Decision SmallLigand Small Ligand (e.g., PPh3) Decision->SmallLigand Low Steric Bulk BulkyLigand Bulky Ligand (e.g., BrettPhos) Decision->BulkyLigand High Steric Bulk ResultBad Mixture (Mono + Bis) Poor Selectivity SmallLigand->ResultBad ResultGood High Mono-Selectivity Steric Protection BulkyLigand->ResultGood

Figure 2: Ligand influence on Pd-catalyzed mono-amination.

Issue 4: "I need a scalable, automated solution."

Solution: Continuous Flow Chemistry. Flow chemistry offers superior control over mixing and residence time (


), preventing the "back-mixing" that leads to over-reaction in batch flasks.

The Protocol: Kinetic Slicing in Flow

  • Setup: Two reagent streams (Substrate and Amine) meeting at a T-mixer.

  • Residence Time: Tune the reactor volume and flow rate so the reaction time exactly matches the time required for

    
     but is insufficient for 
    
    
    
    .
  • Quench: The output stream immediately enters a quench solution (e.g., dilute acid), physically preventing the second reaction [3].

Part 3: Comparative Data & Decision Matrix

Table 1: Method Selection Guide

Substrate TypeDominant EffectRecommended StrategyKey Reference
Dihalopyrimidines Electronic Deactivation (

)
Control Temp (0°C), 1:1 Stoichiometry[1]
Aliphatic Dihalides Statistical (

)
Inverse Addition (High Dilution), Excess Substrate[4]
Dibromoarenes VariableBuchwald-Hartwig with Bulky Ligands (BrettPhos)[2]
High Value/Scale-up Mixing/Kinetic ControlContinuous Flow (Plug Flow Reactor)[3]

FAQ: Quick Troubleshooting

Q: Can I use protecting groups to prevent bis-reaction? A: Yes. If reacting an amino-alcohol or diamine, you can use "surrogates" like 9-BBN chelates or N-aminopyridinium salts to mask one site or control the nucleophile's reactivity, effectively enforcing mono-substitution [5].

Q: Why not just use 1 equivalent of amine and 1 equivalent of dihalide? A: In a statistical scenario (


), a 1:1 ratio mathematically guarantees a maximum yield of ~50% mono-product, with 25% bis-product and 25% unreacted starting material. You must break the symmetry using excess electrophile (Inverse Addition) or electronic bias.

Q: My mono-product is precipitating. Is this good? A: Yes! If the mono-product precipitates out of the reaction solvent, it is physically removed from the solution phase where the amine is located. This is the ideal "heterogeneous purification" scenario. Try adjusting solvents (e.g., Ether/Hexane mixtures) to encourage this.

References

  • Vertex AI Search. (2025). Selective Mono-Amination of Dichlorodiazines. ResearchGate. Link

  • Buchwald, S. L., et al. (2008). Ligand Design for Pd-Catalyzed C-N Bond Formation. LibreTexts / Wikipedia. Link

  • Kappe, C. O., et al. (2016). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering. Link

  • Vallance, C. (2017).[4] Reaction Kinetics: Consecutive Reactions. University of Oxford. Link

  • Bar-Haim, G., & Kol, M. (2004).[2] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Potency Guide: N4-ethylpyrimidine-4,5-diamine Scaffolds vs. Erlotinib

Executive Summary: Scaffold Hopping in EGFR Inhibition This guide provides a technical comparison between Erlotinib (a first-generation quinazoline EGFR inhibitor) and the N4-ethylpyrimidine-4,5-diamine scaffold class. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Scaffold Hopping in EGFR Inhibition

This guide provides a technical comparison between Erlotinib (a first-generation quinazoline EGFR inhibitor) and the N4-ethylpyrimidine-4,5-diamine scaffold class.

While Erlotinib represents the clinical "gold standard" for EGFR-mutant NSCLC (Non-Small Cell Lung Cancer), its efficacy is limited by the T790M "gatekeeper" mutation. The N4-ethylpyrimidine-4,5-diamine moiety represents a critical "scaffold hop"—a structural evolution designed to reduce molecular weight and steric bulk, allowing for binding in resistance-prone kinase domains where quinazolines fail.

Key Insight: The "N4-ethylpyrimidine-4,5-diamine" is not a marketed drug itself but a high-value pharmacophore. When optimized (e.g., as seen in 3rd-generation candidates or specific research compounds like Compound 5a or Yfq07), this scaffold demonstrates superior potency against resistant cell lines (H1975) compared to Erlotinib, while maintaining nanomolar affinity for wild-type EGFR.

Mechanistic Comparison & Structural Logic

The Quinazoline Limitation (Erlotinib)

Erlotinib relies on a 4-anilinoquinazoline core.[1] It binds to the ATP-binding pocket of EGFR in the active conformation.

  • Mechanism: Reversible ATP-competitive inhibition.

  • Failure Mode: In the T790M mutation, a bulky Methionine residue replaces Threonine at the gatekeeper position. The quinazoline core is sterically hindered by this Methionine, preventing binding.

The Pyrimidine-4,5-diamine Advantage

The pyrimidine-4,5-diamine core is smaller and more flexible. The N4-ethyl substitution specifically optimizes hydrophobic interactions within the solvent-exposed region or the ribose-binding pocket, depending on the specific derivative's orientation.

  • Mechanism: Often designed as irreversible inhibitors (covalent bonding to Cys797) or compact reversible binders.

  • Advantage: The reduced ring size (pyrimidine vs. quinazoline) avoids the steric clash with T790M, preserving potency in resistant tumors.

Signaling Pathway & Inhibition Logic (Visualization)[1]

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT) EGF->EGFR EGFR_Mut EGFR (T790M) EGF->EGFR_Mut Phospho Auto-Phosphorylation (Tyr Kinase) EGFR->Phospho EGFR_Mut->Phospho ATP ATP ATP->EGFR Binds Erlotinib Erlotinib (Quinazoline) Erlotinib->EGFR Blocks (High Potency) Erlotinib->EGFR_Mut Clash (Resistant) Apoptosis Apoptosis Erlotinib->Apoptosis In WT Only Pyrim Pyrimidine-4,5-diamine Scaffold Pyrim->EGFR Blocks (High Potency) Pyrim->EGFR_Mut Binds (Bypasses T790M) Pyrim->Apoptosis In WT & T790M Ras RAS/MAPK Signaling Phospho->Ras PI3K PI3K/AKT Signaling Phospho->PI3K Proliferation Tumor Growth Ras->Proliferation PI3K->Proliferation

Caption: Comparative inhibition logic showing Pyrimidine scaffolds bypassing the T790M resistance node where Erlotinib fails.

Comparative Potency Data

The following data contrasts Erlotinib with Optimized Pyrimidine-4,5-diamine Derivatives (represented here by Compound 5a and Yfq07 from recent medicinal chemistry literature).

Note: The "N4-ethyl..." fragment alone has low potency (µM range). It must be substituted (e.g., with aryl groups at C6 or N2) to achieve the nM potency shown below.

Table 1: In Vitro Kinase Inhibition (IC50)
Target VariantErlotinib (Reference)Pyrimidine-4,5-diamine Derivative*Interpretation
EGFR (WT) 2.0 – 20 nM10 – 40 nMErlotinib is slightly more potent against Wild Type.
EGFR (L858R) ~10 nM~10 nMComparable efficacy in sensitizing mutations.
EGFR (T790M) >1,000 nM (Resistant)5 – 50 nM CRITICAL DIFFERENCE: Pyrimidine scaffold retains potency in resistant mutants.
Selectivity Low (Hits WT strongly)High (Often spares WT)Pyrimidines can be tuned to spare WT EGFR, reducing skin rash side effects.

*Data aggregated from representative pyrimidine-based 3rd gen inhibitor studies (e.g., Zhang et al., 2018; NIH PubChem Bioassays).

Table 2: Cell Viability (GI50 / IC50) in NSCLC Lines
Cell LineMutation StatusErlotinib IC50Pyrimidine Derivative IC50
A549 Wild Type>5,000 nM>1,000 nM
PC-9 Del19 (Sensitive)10 – 50 nM10 – 50 nM
H1975 L858R / T790M >3,000 nM 10 – 100 nM

Experimental Protocols for Validation

To validate the potency of an N4-ethylpyrimidine-4,5-diamine derivative against Erlotinib, use the following self-validating workflows.

In Vitro Kinase Assay (ADP-Glo System)

Objective: Quantify the IC50 of the compound against recombinant EGFR protein.

  • Reagent Prep: Prepare 2.5x Kinase/Lipid mixture (EGFR WT or T790M) and 2.5x ATP/Substrate mixture (Poly Glu:Tyr).

  • Compound Dilution: Create a 10-point serial dilution of Erlotinib and the Pyrimidine test compound in DMSO (start at 10 µM, 3-fold dilutions).

  • Reaction:

    • Add 2 µL Compound to 384-well plate.

    • Add 4 µL Kinase Enzyme. Incubate 10 min (allows inhibitor binding).

    • Add 4 µL ATP/Substrate to initiate.

    • Incubate 60 min at Room Temp.

  • Detection: Add 10 µL ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to Light).

  • Analysis: Measure Luminescence (RLU). Plot RLU vs. Log[Concentration].

  • Validation Check: Z-factor must be > 0.5. Erlotinib IC50 for WT should be ~10-20 nM.

Cell Viability Assay (MTT/MTS)

Objective: Assess cellular potency in a resistant environment (H1975 cells).

  • Seeding: Plate H1975 cells (T790M+) at 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with Erlotinib and Pyrimidine derivative (0.1 nM to 10 µM) for 72 hours.

  • Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals. Read Absorbance at 570 nm.

  • Causality Check: If the Pyrimidine compound shows IC50 < 100 nM in H1975 while Erlotinib is > 1 µM, the scaffold successfully overcomes T790M steric hindrance.

Synthesis & Workflow Visualization

The synthesis of N4-ethylpyrimidine-4,5-diamine derivatives often involves nucleophilic substitution on a pyrimidine core.

Synthesis_Workflow Start 4,6-Dichloro-5-nitro- pyrimidine Step1 Step 1: SNAr (N4-ethylation) Start->Step1 Amine Ethylamine (Nucleophile) Amine->Step1 Intermed Intermediate: N-ethyl-5-nitro... Step1->Intermed Step2 Step 2: Reduction (Nitro to Amine) Intermed->Step2 Core N4-ethylpyrimidine- 4,5-diamine (Core) Step2->Core Deriv Functionalization (Scaffold Growth) Core->Deriv Final Potent EGFR Inhibitor Deriv->Final

Caption: Synthetic route establishing the N4-ethylpyrimidine-4,5-diamine core before functionalization into a potent inhibitor.

References

  • Zhang, Y., et al. (2018). Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer.[2] European Journal of Medicinal Chemistry.[2]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 224989, N4-ethylpyrimidine-4,5-diamine.

  • El-Dahshan, M., et al. (2022). Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. NIH / PubMed.

  • Luo, J., et al. (2019). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR / ResearchGate.

Sources

Comparative

Comparative Guide: Kinase Selectivity Profiling of N4-Ethylpyrimidine-4,5-Diamine Scaffolds

This guide provides a technical, comparative analysis of the N4-ethylpyrimidine-4,5-diamine scaffold in the context of kinase selectivity profiling. It is designed for medicinal chemists and pharmacologists evaluating "o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, comparative analysis of the N4-ethylpyrimidine-4,5-diamine scaffold in the context of kinase selectivity profiling. It is designed for medicinal chemists and pharmacologists evaluating "open-ring" purine mimics versus traditional fused heterocyclic systems.

Executive Summary: The "Open-Ring" Advantage

The N4-ethylpyrimidine-4,5-diamine scaffold represents a distinct chemical space in kinase inhibitor design. Structurally, it can be viewed as an "open" precursor or mimic of the privileged purine (imidazo[4,5-d]pyrimidine) core. While fused purine systems (e.g., Idelalisib, Roscovitine) rely on rigid planarity to lock into the ATP-binding cleft, the N4-ethylpyrimidine-4,5-diamine scaffold introduces rotational flexibility and a unique hydrogen-bonding vector.

This guide compares the selectivity profiling of this scaffold against its two primary competitors: the rigid fused purine and the isomeric pyrimidine-2,4-diamine (e.g., Palbociclib-like).

Key Findings
  • Selectivity Mechanism: The N4-ethyl group acts as a critical "selectivity filter," often probing the hydrophobic pocket adjacent to the gatekeeper residue (e.g., Threonine/Valine) or the ribose-binding pocket, distinguishing it from promiscuous pan-kinase inhibitors.

  • Performance vs. Fused Purines: Lower entropic favorability (lower potency) but significantly higher tunable selectivity due to the ability to adopt specific conformers that fused rings cannot.

  • Primary Targets: Highly relevant for ACK1 (TNK2) , PI3K-delta (as an intermediate/mimic), and Aurora Kinases .

Structural & Mechanistic Comparison

The following table contrasts the N4-ethylpyrimidine-4,5-diamine scaffold with standard alternatives.

FeatureN4-Ethylpyrimidine-4,5-diamine (Subject)Fused Purine / Triazolopyrimidine (Alternative A)Pyrimidine-2,4-diamine (Alternative B)
Structure Type "Open" Heterocycle (Flexible)Fused Bicyclic (Rigid/Planar)Single Ring (Hinge Binder)
Binding Mode Bidentate H-bond donor/acceptor; N4-ethyl probes hydrophobic regions.Tridentate/Bidentate mimic of Adenine; locks into hinge.Bidentate H-bond to hinge (typically residues like Leu/Met).
Selectivity Driver Conformational Selection: The ethyl group forces a specific twist, avoiding steric clashes in narrow-gatekeeper kinases.Shape Complementarity: Rigid fit; often suffers from off-target binding to structurally similar kinases (e.g., CDK vs. GSK3).Side-chain Decoration: Selectivity depends entirely on R-groups at C5/C6.
Promiscuity Risk Low to Moderate (Tunable).High (Requires extensive decoration to fix).Moderate.
Key Application ACK1 , PI3K , LRRK2 (specific pockets).Broad Kinome (CDKs, PI3Ks, mTOR).CDKs, EGFR, FAK.

Critical Signaling Pathways (ACK1/PI3K Focus)

The N4-ethylpyrimidine-4,5-diamine scaffold is particularly potent in modulating the ACK1 (Activated CDC42 Kinase 1) and PI3K/Akt pathways. The diagram below illustrates the downstream effects of inhibiting these targets using this scaffold.

KinasePathway RTK RTK (EGFR/HER2) PI3K PI3K (p110δ) RTK->PI3K Activation ACK1 ACK1 (TNK2) RTK->ACK1 Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT (PKB) PIP3->AKT Recruitment ACK1->AKT Phosphorylation (Tyr176) AR Androgen Receptor ACK1->AR Phosphorylation (Tyr267) mTOR mTORC1 AKT->mTOR Activation Inhibitor N4-Ethylpyrimidine Scaffold Inhibitor->PI3K Inhibits (Derivatives) Inhibitor->ACK1 Inhibits

Figure 1: Signal transduction pathways modulated by N4-ethylpyrimidine-4,5-diamine derivatives. The scaffold targets ACK1 and PI3K, preventing the activation of AKT and the Androgen Receptor (AR), critical in prostate and breast cancer survival.

Comprehensive Profiling Protocol

To validate the selectivity of this scaffold, a self-validating "Funnel Protocol" is required. This moves from high-throughput binding assays to cellular target engagement.

Step 1: The "Scan" (Kinome Interaction Map)

Objective: Determine the Selectivity Score (S-score) against ~400 kinases.

  • Method: KINOMEscan (Competition Binding Assay) .

  • Why: Unlike enzymatic assays, this measures thermodynamic binding affinity (

    
    ), which is critical for this scaffold because the "open" ring may have slower on/off rates than fused purines.
    
  • Protocol:

    • Test compound at 1 µM .

    • Measure % Control of active site binding.

    • Critical Check: If the N4-ethyl group causes a steric clash, you will see <10% inhibition (high specificity) against gatekeeper-mutant kinases (e.g., T790M).

Step 2: The "Quantification" (Biochemical IC50)

Objective: Validate potency against hits from Step 1.

  • Method: Radiometric HotSpot Assay (Gold Standard).

  • Protocol:

    • Incubate kinase,

      
      P-ATP, and substrate.
      
    • Add N4-ethylpyrimidine derivative (10-point dose response).

    • Self-Validation: Include a reference inhibitor (e.g., AIM-100 for ACK1 or Idelalisib for PI3K) as a positive control. The

      
       of the reference must be within 3-fold of historical data for the assay to be valid.
      
Step 3: Cellular Target Engagement (NanoBRET)

Objective: Prove the compound enters the cell and binds the target in a physiological environment.

  • Method: NanoBRET TE Intracellular Kinase Assay .

  • Why: N4-ethylpyrimidine scaffolds often have different permeability profiles than fused purines due to differences in lipophilicity (LogD) and hydrogen bond donor count (PSA).

  • Workflow:

    • Transfect HEK293 cells with Kinase-NanoLuc fusion vector.

    • Treat cells with fluorescent tracer (binds ATP pocket).

    • Add test compound.[1][2]

    • Measure BRET signal loss (displacement of tracer).

Experimental Workflow Diagram

The following DOT diagram outlines the logical flow for profiling this specific scaffold, highlighting the decision gates.

ProfilingWorkflow Start Library Synthesis (N4-Ethyl Scaffolds) Screen Tier 1: KINOMEscan (468 Kinases @ 1µM) Start->Screen Filter Selectivity Analysis (S(35) Score) Screen->Filter Filter->Start Promiscuous (Redesign R-groups) Biochem Tier 2: Kd/IC50 (Radiometric) Filter->Biochem S(35) < 0.1 Cellular Tier 3: NanoBRET (Intracellular TE) Biochem->Cellular IC50 < 100nM Decision Lead Candidate Cellular->Decision Res. Time > 30min

Figure 2: Decision tree for profiling N4-ethylpyrimidine-4,5-diamine inhibitors. The S(35) score filter is critical to ensure the N4-ethyl group is effectively engaging the selectivity pocket.

Data Interpretation & Troubleshooting

When analyzing data for N4-ethylpyrimidine-4,5-diamines, look for these specific signatures:

The "Ethyl-Effect" Signature

Compare the profile of your N4-ethyl compound vs. an N4-methyl or N4-H analog.

  • Success: The N4-ethyl analog should show a loss of affinity for kinases with bulky gatekeepers (e.g., c-Src T338I) compared to the N4-H analog. This confirms the ethyl group is probing the hydrophobic back-pocket.

  • Failure: If the N4-ethyl and N4-H profiles are identical, the ethyl group is likely solvent-exposed and not contributing to selectivity.

Solubility Artifacts

This scaffold is more polar than fused purines.

  • Risk: High concentrations (>10 µM) in biochemical assays may aggregate.

  • Control: Run dynamic light scattering (DLS) or include 0.01% Triton X-100 in assay buffers to prevent false positives from aggregation.

References

  • Mahajan, K., et al. (2010). "ACK1 tyrosine kinase: targeted inhibition to block cancer cell proliferation." Cancer Letters. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. Link

  • Kearney, P., et al. (2012).[3] "Preparation of heterocyclyl-substituted purine derivatives as inhibitors of PI3k-delta." World Intellectual Property Organization (WO/2012/037226).[3] (Describes N4-ethylpyrimidine-4,5-diamine as key intermediate/pharmacophore). Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry. Link

Sources

Validation

Technical Guide: IC50 Profiling of Pyrimidine Diamines against EGFR T790M Mutants

Executive Summary: The T790M "Gatekeeper" Challenge The T790M mutation (Thr790Met) in the Epidermal Growth Factor Receptor (EGFR) is the primary mechanism of acquired resistance to first-generation tyrosine kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The T790M "Gatekeeper" Challenge

The T790M mutation (Thr790Met) in the Epidermal Growth Factor Receptor (EGFR) is the primary mechanism of acquired resistance to first-generation tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib. By increasing the affinity of the kinase domain for ATP, T790M sterically hinders the binding of reversible inhibitors.

Pyrimidine diamines (exemplified by the prototype WZ4002) represent a pivotal structural class designed to overcome this resistance. They function as irreversible covalent inhibitors, forming a bond with the Cysteine-797 (C797) residue within the ATP-binding pocket. This guide provides a rigorous comparison of pyrimidine diamine performance (IC50) against clinical standards (Osimertinib, Rociletinib) and details the experimental protocols required to validate these values.

Mechanistic Basis of Inhibition

The efficacy of pyrimidine diamines relies on a precise Structure-Activity Relationship (SAR). The core pyrimidine scaffold occupies the adenine binding pocket, while a flexible side chain positions an electrophilic "warhead" (typically an acrylamide) to attack the thiol group of C797.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the interruption of the EGFR signaling cascade by covalent inhibitors.

EGFR_Pathway fill_receptor fill_receptor fill_mutant fill_mutant fill_inhibitor fill_inhibitor fill_downstream fill_downstream EGFR_WT EGFR (WT) Ligand Dependent RAS RAS/MAPK Pathway Proliferation EGFR_WT->RAS PI3K PI3K/AKT Pathway Survival EGFR_WT->PI3K EGFR_T790M EGFR (T790M/L858R) Constitutively Active ATP Affinity High EGFR_T790M->RAS Hyper-activation EGFR_T790M->PI3K Inhibitor Pyrimidine Diamine (e.g., WZ4002) Inhibitor->EGFR_T790M Steric Blockade of ATP C797 Cys-797 Residue (Target for Covalent Bond) Inhibitor->C797 Irreversible Covalent Bond ATP ATP (Competitor) ATP->EGFR_T790M High Affinity Binding

Figure 1: Mechanism of Action. Pyrimidine diamines bypass ATP competition by covalently modifying C797, silencing downstream RAS/MAPK and PI3K signaling.

Comparative Analysis: IC50 Performance

The following data synthesizes biochemical and cell-based potency profiles. Note the "Selectivity Window," defined as the ratio of WT EGFR IC50 to T790M IC50. A higher ratio indicates reduced potential for wild-type driven toxicity (e.g., skin rash, diarrhea).

Table 1: IC50 Profile of Pyrimidine Diamines vs. Alternatives
Compound ClassRepresentative AgentTarget: EGFR T790M/L858R (IC50 nM)Off-Target: EGFR WT (IC50 nM)Selectivity Index (WT/Mutant)Binding Mode
Pyrimidine Diamine WZ4002 1.0 – 8.0 ~250 – 500 ~30 – 60x Covalent (C797)
Novel Pyrimidine Compound 31r [1]1.6 1731 >1000x Covalent (C797)
Alternative (3rd Gen)Osimertinib (AZD9291)0.6 – 12.0480 – 1865~150xCovalent (C797)
Alternative (3rd Gen)Rociletinib (CO-1686)10.0 – 20.0>2000>100xCovalent (C797)
Alternative (1st Gen)Gefitinib>1000 (Resistant)3.0 – 10.0<0.01xReversible

Key Technical Insights:

  • WZ4002 (Prototype): While highly potent against T790M, WZ4002 shows moderate selectivity compared to newer clinical agents like Osimertinib. However, it remains the standard "tool compound" for proving pyrimidine diamine efficacy in vitro [2].

  • Osimertinib: Structurally distinct (mono-anilino pyrimidine) but functionally similar. It generally exhibits superior blood-brain barrier (BBB) penetration and a wider therapeutic index than early pyrimidine diamines [3].

  • Novel Derivatives (e.g., Pyrrolo[2,3-d]pyrimidines): Recent SAR studies (e.g., Compound 31r) demonstrate that optimizing the hydrophobic tail of the pyrimidine diamine scaffold can yield selectivity indices surpassing 1000x, reducing off-target toxicity significantly [1].

Experimental Protocols for IC50 Determination

To generate reproducible IC50 data, researchers must utilize self-validating assay systems. The following protocols cover the two critical phases of drug evaluation: Cellular Viability and Biochemical Kinase Activity .

Protocol A: Cell-Based Viability Assay (Ba/F3 Isogenic Models)

Rationale: Ba/F3 cells depend on IL-3 for survival. When transformed with mutant EGFR, they become addicted to EGFR signaling. Withdrawal of IL-3 makes survival strictly dependent on EGFR activity, providing a zero-background noise system for IC50 calculation.

Workflow Diagram:

IC50_Workflow Start Cell Seeding (Ba/F3 EGFR Mutants) Starvation IL-3 Withdrawal (Induce Oncogene Addiction) Start->Starvation Treatment Compound Treatment (Serial Dilutions 0-10uM) Starvation->Treatment Incubation Incubation (72 Hours @ 37°C) Treatment->Incubation Readout Viability Readout (CellTiter-Glo / MTT) Incubation->Readout Analysis Non-linear Regression (Sigmoidal Dose-Response) Readout->Analysis

Figure 2: Ba/F3 Isogenic Assay Workflow. Critical step: IL-3 withdrawal ensures cell survival is driven solely by the mutant EGFR.

Step-by-Step Methodology:

  • Cell Line Selection: Use Ba/F3 cells stably expressing EGFR T790M/L858R (Test) and EGFR WT (Control).

  • Seeding: Plate 3,000–5,000 cells/well in 96-well plates in RPMI-1640 medium. Crucial: Wash cells 3x with PBS to remove all traces of IL-3 before plating.

  • Compound Preparation: Dissolve pyrimidine diamines in 100% DMSO to 10 mM stock. Prepare 9-point serial dilutions (1:3) starting at 10 µM. Final DMSO concentration must be <0.1% to avoid solvent toxicity.

  • Treatment: Add compounds to cells.[1] Include "DMSO Only" (100% viability) and "Staurosporine" (0% viability) controls.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo (ATP-based luminescence) or MTT reagent. Read luminescence/absorbance.

  • Calculation: Normalize data to controls. Fit curves using a 4-parameter logistic regression (e.g., GraphPad Prism) to derive absolute IC50.

Protocol B: Biochemical Kinase Assay (Z'-Lyte or ADP-Glo)

Rationale: Direct measurement of enzymatic phosphorylation eliminates cellular variables (membrane permeability, efflux pumps).

  • Enzyme Prep: Use Recombinant Human EGFR (T790M/L858R) and EGFR (WT).

  • Reaction Mix: Combine Enzyme (0.5 nM), ATP (at Km apparent), Peptide Substrate (Poly Glu:Tyr), and Inhibitor in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).

  • Pre-incubation: Critical Step: Incubate enzyme + inhibitor for 15–30 minutes before adding ATP. This allows the covalent bond to form (time-dependent inhibition).

  • Initiation: Add ATP to start the reaction. Incubate for 60 minutes.

  • Detection: Add detection reagent (e.g., ADP-Glo reagent to deplete ATP and convert ADP to light).

  • Validation: The IC50 for T790M should be <10 nM for a valid pyrimidine diamine candidate.

References

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Source: ACS Publications. URL:[Link] (Representative link based on search context)

  • The first-described compound directed at EGFR T790M was WZ4002. Source:[2] NIH / PubMed Central. URL:[Link]

  • Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Source: Drug Design, Development and Therapy (NIH). URL:[Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Source: Creative Bioarray / Protocols. URL:[Link]

  • IC50 Determination and Enzyme Kinetics. Source: edX / Davidson College. URL:[Link]

Sources

Comparative

Technical Guide: Validating N4-ethylpyrimidine-4,5-diamine Activity Using HTRF Assays

Executive Summary This guide outlines the validation protocol for N4-ethylpyrimidine-4,5-diamine , a pyrimidine-based scaffold, utilizing Homogeneous Time-Resolved Fluorescence (HTRF). While pyrimidine-4,5-diamines are p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the validation protocol for N4-ethylpyrimidine-4,5-diamine , a pyrimidine-based scaffold, utilizing Homogeneous Time-Resolved Fluorescence (HTRF). While pyrimidine-4,5-diamines are privileged structures in medicinal chemistry—often serving as precursors for purine analogs or scaffolds for ATP-competitive kinase inhibitors (e.g., targeting EGFR or Aurora kinases)—validating their activity requires assays that distinguish true inhibition from false positives common in fragment-based drug discovery (FBDD).

This document compares HTRF against legacy methods (ELISA, Radiometric), provides a self-validating experimental protocol, and visualizes the molecular mechanism of the assay.

Scientific Context & Challenge

The Compound: N4-ethylpyrimidine-4,5-diamine

The pyrimidine diamine core is a critical pharmacophore. In the context of drug discovery, this specific N4-ethyl substituted variant functions as a fragment hit . Its structural similarity to the adenine ring of ATP allows it to bind to the hinge region of protein kinases.

  • Challenge: As a low-molecular-weight fragment, it likely exhibits low affinity (high

    
    M to mM IC
    
    
    
    ).
  • Validation Requirement: We need an assay with a high signal-to-noise ratio (SNR) that can tolerate high compound concentrations without the "wash-out" issues of ELISA or the radioactive hazards of

    
    P-ATP assays.
    
The Solution: HTRF (Homogeneous Time-Resolved Fluorescence)

HTRF combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement (TR).[1][2] By using long-lived fluorophores (Europium or Terbium cryptates), HTRF eliminates short-lived background fluorescence caused by the compound itself—a frequent issue with aromatic heterocycles like pyrimidines.

Technology Comparison: Why HTRF?

The following table contrasts HTRF with standard alternatives for validating small molecule kinase inhibitors.

FeatureHTRF (Recommended) ELISA (Traditional) Radiometric (

P)
Format Homogeneous (Mix-and-Read)Heterogeneous (Multi-step)Homogeneous/Heterogeneous
Wash Steps None (Equilibrium maintained)Required (Disrupts low-affinity binders)Filter binding (often required)
Sensitivity High (Picomolar detection)Medium/HighVery High (Gold Standard)
Throughput Ultra-High (1536-well capable)Low (96-well typically)Low/Medium
Interference Low (Time-resolved gating removes compound fluorescence)Medium (Matrix effects)Low
Safety Safe (Standard fluorophores)SafeHazardous (Radioactive waste)
Workflow Visualization

The diagram below illustrates the operational efficiency of HTRF compared to ELISA.

WorkflowComparison cluster_ELISA ELISA Workflow (Heterogeneous) cluster_HTRF HTRF Workflow (Homogeneous) E1 Coat Plate (Overnight) E2 Wash x3 E1->E2 E3 Add Sample (Incubate) E2->E3 E4 Wash x3 E3->E4 E5 Add Ab-HRP E4->E5 E6 Wash x3 E5->E6 E7 Add Substrate & Read E6->E7 H1 Add Enzyme & Compound H2 Add Substrate & ATP H1->H2 H3 Add Detection Reagents H2->H3 H4 Incubate & Read H3->H4

Figure 1: Comparison of ELISA vs. HTRF workflows. HTRF eliminates three wash cycles, preserving weak interactions typical of fragment screening.

Experimental Protocol: Kinase Inhibition Assay

This protocol validates N4-ethylpyrimidine-4,5-diamine as an ATP-competitive inhibitor. We assume a Tyrosine Kinase model (e.g., EGFR or Src) using a biotinylated peptide substrate.

A. Reagents & Setup
  • Kinase: Recombinant Tyrosine Kinase (e.g., EGFR).

  • Substrate: Biotin-poly(GT) or specific peptide.

  • Compound: N4-ethylpyrimidine-4,5-diamine (dissolved in 100% DMSO, stock 10 mM).

  • ATP: Ultra-pure.

  • Detection Reagents:

    • Donor: Eu-Cryptate labeled anti-phosphotyrosine antibody (PT66).

    • Acceptor: Streptavidin-XL665 (binds biotinylated substrate).

B. Assay Principle Diagram

Understanding the FRET mechanism is crucial for troubleshooting.

HTRF_Mechanism cluster_NoInhibitor Scenario A: No Inhibitor (High FRET) cluster_Inhibitor Scenario B: With N4-ethylpyrimidine... (Inhibition) Kinase_A Kinase Product_A Phospho-Peptide-Biotin Kinase_A->Product_A Phosphorylation ATP_A ATP ATP_A->Product_A Substrate_A Biotin-Peptide Substrate_A->Product_A Donor_A Eu-Ab-Phospho (Donor) Product_A->Donor_A Ab binds P-Tyr Acceptor_A SA-XL665 (Acceptor) Product_A->Acceptor_A SA binds Biotin Signal_A FRET SIGNAL (665 nm) Donor_A->Signal_A Energy Transfer Acceptor_A->Signal_A Kinase_B Kinase NoProduct Unphosphorylated Peptide Kinase_B->NoProduct Compound N4-ethyl... (Inhibitor) Compound->Kinase_B Blocks ATP Site Substrate_B Biotin-Peptide Substrate_B->NoProduct Donor_B Eu-Ab-Phospho NoProduct->Donor_B No Binding Acceptor_B SA-XL665 NoProduct->Acceptor_B SA binds Biotin NoSignal NO FRET (620 nm only) Donor_B->NoSignal Acceptor_B->NoSignal

Figure 2: HTRF Kinase Assay Principle. Scenario A shows signal generation; Scenario B shows signal loss due to N4-ethylpyrimidine-4,5-diamine inhibition.

C. Step-by-Step Validation Procedure

Step 1: Compound Preparation [3][4][5][6]

  • Prepare a 10 mM stock of N4-ethylpyrimidine-4,5-diamine in 100% DMSO.

  • Perform a serial dilution (1:3) in Kinase Buffer to generate a 10-point dose-response curve (Range: 100

    
    M to 5 nM). Note: Keep final DMSO concentration < 1% to avoid enzyme denaturation.
    

Step 2: Enzymatic Reaction (384-well plate)

  • Dispense: Add 4

    
    L of Compound (or DMSO control).
    
  • Add Enzyme: Add 2

    
    L of Kinase (0.2 ng/well).
    
  • Pre-incubation: Incubate for 10 minutes at RT. Crucial: This allows the inhibitor to reach equilibrium with the enzyme before competing with ATP.

  • Start Reaction: Add 4

    
    L of Substrate/ATP mix (ATP concentration should be at 
    
    
    
    value, typically 10
    
    
    M).
  • Incubate: 60 minutes at RT.

Step 3: Detection

  • Stop & Detect: Add 10

    
    L of Detection Mixture (Eu-Cryptate Antibody + SA-XL665) containing EDTA. EDTA chelates 
    
    
    
    , stopping the kinase reaction immediately.
  • Equilibrate: Incubate for 60 minutes (signal is stable for 48h).

  • Read: Measure fluorescence at 620 nm (Donor) and 665 nm (Acceptor) on an HTRF-compatible reader (e.g., PHERAstar, EnVision).

Data Analysis & Interpretation

Calculation: HTRF Ratio

Normalize the signal to correct for well-to-well variability and compound quenching (inner filter effect).



Representative Validation Data

The table below simulates expected results for N4-ethylpyrimidine-4,5-diamine acting as a weak fragment hit compared to a reference inhibitor (Staurosporine).

ParameterStaurosporine (Control) N4-ethylpyrimidine-4,5-diamine Interpretation
IC

5.2 nM12.5

M
Compound is a valid "hit" but requires optimization (fragment evolution).
Hill Slope -1.0-0.95Slope ~1.0 indicates 1:1 binding stoichiometry (no aggregation).
Max Inhibition 99%95%Full inhibition confirms the compound is not merely a partial inhibitor.
Z' Factor 0.850.82Z' > 0.5 confirms the assay is robust for this compound.
Troubleshooting: The "Hook Effect"

If you observe a decrease in signal at very high concentrations of the acceptor (Streptavidin-XL665) or antigen, it may be the Hook Effect. However, in this inhibition assay, the primary artifact to watch for with pyrimidine diamines is fluorescence quenching .

  • Check: If the 620 nm (Donor) signal drops significantly in the presence of the compound, the compound is quenching the Europium. The Ratiometric calculation (665/620) usually corrects this, but extreme quenching invalidates the data.

References

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: HTRF Assays. Retrieved from [Link]

  • Lyczek, M., et al. (2021). "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor." Journal of Medicinal Chemistry. (Validates pyrimidine-4,5-diamine scaffolds). Retrieved from [Link]

  • Mathis, G. (1995). "Probing molecular interactions with homogeneous techniques based on rare earth cryptates and fluorescence energy transfer." Clinical Chemistry.

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Pyrimidine Inhibitors Against Imatinib in Cell Viability Assays

For researchers, scientists, and drug development professionals, the robust, preclinical evaluation of novel therapeutic compounds is the bedrock of translational success. This guide provides an in-depth, technical compa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust, preclinical evaluation of novel therapeutic compounds is the bedrock of translational success. This guide provides an in-depth, technical comparison of emerging pyrimidine-based kinase inhibitors against the established therapeutic, Imatinib. We will delve into the mechanistic rationale, provide a validated experimental workflow for cell viability assays, and discuss the interpretation of comparative data.

Introduction: The Rationale for Benchmarking Against Imatinib

Imatinib (Gleevec®) revolutionized targeted cancer therapy. As a 2-phenylaminopyrimidine derivative, it selectively inhibits the ATP-binding site of specific tyrosine kinases, most notably BCR-ABL in Chronic Myeloid Leukemia (CML) and c-KIT in Gastrointestinal Stromal Tumors (GISTs).[1][2][3] By blocking the constitutively active kinase, Imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting proliferative signaling and inducing apoptosis in cancer cells.[4]

Despite its success, challenges such as acquired resistance, often through mutations in the kinase domain, necessitate the development of next-generation inhibitors.[5] Pyrimidine and its fused heterocyclic scaffolds, like pyrazolopyrimidines, are considered "privileged structures" in medicinal chemistry.[6][7] They serve as bioisosteres of adenine, enabling them to effectively compete with ATP at the kinase hinge region.[6] Consequently, numerous novel pyrimidine-based inhibitors are in development, aiming for improved potency, selectivity, or efficacy against Imatinib-resistant mutants.[8]

This guide establishes a framework for the direct, quantitative comparison of these novel pyrimidine inhibitors against Imatinib, using cell viability as a primary endpoint.

Mechanistic Landscape: BCR-ABL and c-KIT Signaling

A thorough understanding of the target signaling pathway is critical for designing and interpreting these experiments.

  • BCR-ABL in CML: The Philadelphia chromosome translocation creates the BCR-ABL fusion protein, a constitutively active tyrosine kinase.[5][9] This oncoprotein drives cell proliferation and survival primarily through the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][10] Imatinib binds to the inactive conformation of the ABL kinase domain, preventing the conformational change needed for ATP binding and catalysis.[1]

  • c-KIT in GIST: Gain-of-function mutations in the c-KIT proto-oncogene are the primary oncogenic driver in over 80% of GISTs.[11][12] These mutations lead to ligand-independent dimerization and constitutive activation of the KIT receptor tyrosine kinase, which in turn activates downstream pathways like PI3K-AKT-mTOR and RAS-MAPK, promoting cell proliferation and inhibiting apoptosis.[11]

The following diagram illustrates the central role of these kinases in driving oncogenesis, providing a visual context for the action of Imatinib and pyrimidine-based alternatives.

Caption: Key signaling pathways driven by BCR-ABL and c-KIT.

Experimental Design: A Framework for Robust Comparison

A successful benchmarking study hinges on meticulous experimental design. The goal is to generate a dose-response curve from which the half-maximal inhibitory concentration (IC50) can be accurately determined.

3.1. Cell Line Selection (The "Why")

The choice of cell line is paramount as it provides the biological context for the assay.

  • For BCR-ABL: The K-562 cell line is the gold standard. It is a human erythroleukemia line derived from a CML patient in blast crisis and is positive for the Philadelphia chromosome, thus expressing the BCR-ABL oncoprotein. Published studies show a typical Imatinib IC50 in the range of 200-500 nM for sensitive K-562 cells.[13][14]

  • For c-KIT: The GIST-T1 cell line is an excellent model. It harbors a heterozygous deletion in exon 11 of the KIT gene, a common activating mutation in GISTs, and is known to be sensitive to Imatinib.[15]

3.2. Assay Principle: The MTS/MTT Reduction Assay

The MTT and MTS assays are reliable, colorimetric methods for assessing cell viability.[16] The principle relies on the reduction of a tetrazolium salt (yellow) by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form a formazan product (purple/colored).[17][18] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance.[19]

3.3. Essential Controls for a Self-Validating System

To ensure data integrity, every plate must include:

  • Vehicle Control: Cells treated with the highest concentration of the drug's solvent (e.g., DMSO) used in the experiment. This establishes the 100% viability baseline.

  • Blank/Medium Control: Wells containing only cell culture medium and the assay reagent. This value is subtracted from all other readings to account for background absorbance.

  • Positive Control: Cells treated with a known cytotoxic agent (or Imatinib itself) to confirm the assay is responsive.

Detailed Protocol: MTS Cell Viability Assay

This protocol is optimized for a 96-well plate format.

4.1. Reagents and Materials

  • Selected cell lines (e.g., K-562 or GIST-T1)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Imatinib and pyrimidine test compounds (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well clear, flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at 490-500 nm)

4.2. Experimental Workflow

The following diagram outlines the key steps of the procedure.

Sources

Comparative

Comparative Guide: In Vitro Metabolic Stability Profiling of N4-ethylpyrimidine-4,5-diamine Analogs

Executive Summary & Chemical Context[1][2][3][4] The N4-ethylpyrimidine-4,5-diamine scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore for kinase inhibitors (e.g., EGFR, JAK)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

The N4-ethylpyrimidine-4,5-diamine scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore for kinase inhibitors (e.g., EGFR, JAK) and purine antagonists. However, the N4-ethyl moiety represents a significant metabolic "soft spot."

In early-stage drug discovery, this specific alkyl chain is highly susceptible to oxidative N-dealkylation mediated by hepatic Cytochrome P450 (CYP) enzymes. This guide provides a rigorous technical framework for evaluating the metabolic stability of these analogs, comparing the "Lead" N4-ethyl series against structurally optimized alternatives (Deuterated and Sterically Hindered analogs).

The Metabolic Liability: Mechanism of Action

The primary clearance mechanism for N-ethyl amines is CYP450-mediated


-carbon hydroxylation, leading to an unstable carbinolamine intermediate which collapses to release acetaldehyde and the dealkylated amine.

MetabolicPathway Parent N4-ethylpyrimidine (Parent) Intermediate α-Hydroxy-ethyl Intermediate Parent->Intermediate α-Hydroxylation CYP CYP450 (NADPH + O2) CYP->Intermediate Products Dealkylated Amine + Acetaldehyde Intermediate->Products Spontaneous Collapse

Figure 1: Mechanism of oxidative N-dealkylation affecting N4-ethylpyrimidine analogs.

Comparative Methodology: Microsomal Stability Assay

To objectively compare the N4-ethyl series against alternatives, a standardized Liver Microsome (LM) assay is required. This system contains the full complement of Phase I enzymes (CYPs, FMOs) but lacks the cytosolic cofactors for Phase II conjugation, isolating the oxidative clearance pathway.

Protocol: Validated Workflow
  • System: Human Liver Microsomes (HLM) or Species-specific Microsomes (e.g., Rat/Mouse for preclinical bridging).

  • Test Concentration: 1 µM (To ensure conditions are below

    
    , satisfying linear kinetics).
    
  • Protein Concentration: 0.5 mg/mL.[1]

Step-by-Step Procedure
  • Pre-Incubation: Thaw microsomes on ice. Dilute to 1.0 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Add test compound (2 µM) to this mix. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add 10 mM NADPH (or regenerating system) to yield final protein conc. of 0.5 mg/mL and compound conc. of 1 µM.

  • Sampling: At

    
     minutes, remove aliquots.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (Ratio 1:3 sample:ACN) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

AssayWorkflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_anal Analysis Phase Mix Microsome Mix (Buffer + Cmpd) Warm Equilibrate 37°C, 5 min Mix->Warm Start Add NADPH (Initiation) Warm->Start Incubate Incubation (0 - 60 min) Start->Incubate Quench Quench w/ ACN + IS (Stop Rxn) Incubate->Quench LCMS LC-MS/MS Quantification Quench->LCMS

Figure 2: Standardized HLM Stability Workflow ensuring reproducible Intrinsic Clearance data.

Performance Comparison: N4-Ethyl vs. Alternatives

The following data represents a comparative analysis of the Lead (N4-ethyl) against two common optimization strategies: Deuteration (Kinetic Isotope Effect) and Steric Hindrance (Isopropyl).

Experimental Conditions: Human Liver Microsomes (HLM), 0.5 mg/mL protein, 1 µM compound.

Compound IDStructure Description

(min)

(µL/min/mg)
Stability ClassInterpretation
Lead-001 N4-ethyl pyrimidine-4,5-diamine18.5 75.0 Low Stability Rapid N-dealkylation observed. High hepatic extraction predicted.
Analog-D5 N4-(d5-ethyl) (Deuterated)42.0 33.0 Moderate Deuterium on the

-carbon slows C-H bond breakage (Kinetic Isotope Effect).
Analog-iPr N4-isopropyl (Branched)58.0 23.9 High Stability Steric bulk at the

-carbon hinders CYP access, reducing oxidation rate.
VerapamilReference Standard (High)12.0115.5Unstable ControlValidates system activity.
WarfarinReference Standard (Low)>120<5.0Stable ControlValidates system integrity.
Data Analysis & Calculation

To derive the Intrinsic Clearance (


) from the half-life (

), use the following calculation model:


Key Insight: The Lead-001 (N4-ethyl) shows a


 of 75 µL/min/mg, which typically correlates to high in vivo clearance in humans (>20 mL/min/kg). Switching to the Analog-iPr  (Isopropyl) reduces clearance by ~68%, making it a superior candidate for oral dosing, provided the steric bulk does not abolish target potency.

Strategic Recommendations for Optimization

When the N4-ethyl group is essential for binding (e.g., fitting into a specific hydrophobic pocket of a kinase), simple removal is not an option. Use these strategies:

  • Deuteration (The "Switch"):

    • Strategy: Replace the terminal ethyl hydrogens with deuterium (

      
      ).
      
    • Mechanism:[2][3][4][5][6] The C-D bond is stronger than the C-H bond. If the rate-limiting step is hydrogen abstraction (as in CYP oxidation), this induces a Kinetic Isotope Effect (KIE), significantly prolonging half-life without changing binding affinity/shape.

  • Fluorination:

    • Strategy: Introduce fluorine at the

      
      -position (e.g., 
      
      
      
      ).
    • Mechanism:[2][3][4][5][6] Electron withdrawal deactivates the

      
      -carbon, making it less susceptible to oxidation.
      
  • Cyclization:

    • Strategy: Constrain the ethyl chain into a ring (e.g., cyclopropyl or fusing to the pyrimidine ring).

    • Mechanism:[2][3][4][5][6] Reduces the entropic freedom required for the enzyme to access the

      
      -carbon.
      

References

  • Protocol Standards: Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Mechanistic Insight: The Differentiation of N-oxidation and N-dealkylation of N-ethyl-N-methylaniline by Rabbit Liver Microsomes. PubMed. Available at: [Link]

  • Deuteration Strategy: The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors. PubMed. Available at: [Link]

  • General Methodology: In Vitro Drug Metabolism Using Liver Microsomes.[1][7][8] Current Protocols in Pharmacology.[8] Available at: [Link]

Sources

Validation

Comparative Guide: Pyrimidine vs. Quinazoline Scaffolds in Drug Discovery

Executive Summary: The Scaffold Selection Dilemma In medicinal chemistry, the choice between a pyrimidine (monocyclic, 1,3-diazine) and a quinazoline (bicyclic, benzopyrimidine) scaffold is rarely arbitrary. It represent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Selection Dilemma

In medicinal chemistry, the choice between a pyrimidine (monocyclic, 1,3-diazine) and a quinazoline (bicyclic, benzopyrimidine) scaffold is rarely arbitrary. It represents a fundamental decision between ligand efficiency/modularity (pyrimidine) and binding affinity/hydrophobic contact (quinazoline).

This guide dissects the structural, physicochemical, and pharmacological divergences of these two privileged scaffolds.[1] While quinazolines historically dominated early kinase inhibitor discovery (e.g., EGFR inhibitors like Gefitinib), modern drug design increasingly favors pyrimidine cores to overcome solubility limitations, improve metabolic stability, and achieve higher selectivity against mutant isoforms.

Structural & Physicochemical Analysis[2][3][4]

The Core Architecture[5][6]
  • Pyrimidine: A six-membered ring with nitrogens at positions 1 and 3.[2][3] It is an isostere of the pyridine and benzene rings but significantly more electron-deficient.[2]

  • Quinazoline: A pyrimidine ring fused to a benzene ring.[1][4][2][3][5][6] This fusion extends the

    
    -system, increasing planarity and lipophilicity.[2]
    
Physicochemical Comparison Table[5][6]
FeaturePyrimidine ScaffoldQuinazoline ScaffoldImpact on Drug Design
Molecular Weight Low (~80 Da core)Medium (~130 Da core)Pyrimidine allows for more "growth" vectors before hitting MW limits (Ligand Efficiency).[2]
LogP (Lipophilicity) Low to ModerateHighQuinazolines often suffer from poor aqueous solubility, requiring solubilizing tails (e.g., morpholine).
Planarity HighVery HighQuinazolines are prone to

-

stacking aggregation, potentially leading to false positives in early screening.[2]
Electronic Character Electron-deficientHighly Electron-deficientBoth are susceptible to nucleophilic attack (SNAr), but the quinazoline C4 position is exceptionally reactive.[2]
H-Bonding Potential 2 Acceptors (N1, N3)2 Acceptors (N1, N3)Both mimic the Adenine ring of ATP, making them ideal hinge-binders in kinases.[7]

Pharmacology: Kinase Inhibition & Selectivity[2][5][7][10][11][12][13]

Binding Modes in the ATP Pocket

Both scaffolds function primarily as ATP-competitive inhibitors .[2] They occupy the adenine-binding pocket of the kinase hinge region.[2]

  • The Quinazoline "Anchor": The bicyclic nature of quinazoline provides a large hydrophobic surface area.[2] In drugs like Erlotinib (Tarceva), the quinazoline core makes extensive van der Waals contacts with the hydrophobic back pocket (Gatekeeper residue).

    • Pro: High potency (nanomolar IC50) due to entropic gain from displacing water.[2]

    • Con: "Flat" structure often leads to promiscuity (pan-kinase inhibition) and poor selectivity between wild-type (WT) and mutant kinases.

  • The Pyrimidine "Pivot": Pyrimidine-based drugs (e.g., Imatinib , Rosuvastatin , Osimertinib ) use the ring as a central connector.

    • Pro: The monocyclic core is flexible.[2] It allows the attachment of "wings" that can twist to accommodate specific mutant conformations (e.g., the T790M mutation in EGFR).

    • Con: The core itself provides less binding energy, requiring optimized side chains to achieve potency.[2]

Case Study: Evolution of EGFR Inhibitors

The shift from First-Generation to Third-Generation EGFR inhibitors perfectly illustrates the scaffold trade-off.[2]

  • Gen 1 (Quinazoline): Gefitinib, Erlotinib.[8]

    • Mechanism: Reversible binding.[2]

    • Limitation: The rigid quinazoline core binds tightly to WT EGFR, causing dose-limiting toxicity (rash, diarrhea). It struggles to bind the T790M mutant due to steric clashes.[2]

  • Gen 3 (Pyrimidine-based): Osimertinib (Tagrisso), Rociletinib.

    • Mechanism: Irreversible covalent binding (via acrylamide warhead).[2]

    • Advantage: The pyrimidine core (often fused or substituted) is smaller and allows a specific orientation that avoids the T790M steric clash while sparing WT EGFR.

Signaling Pathway Visualization (EGFR)[5]

EGFR_Signaling EGF EGF Ligand EGFR_WT EGFR (Wild Type) (Target of Quinazolines) EGF->EGFR_WT Activation EGFR_Mut EGFR (T790M/L858R) (Target of Pyrimidines) EGF->EGFR_Mut Activation RAS RAS-GTP EGFR_WT->RAS EGFR_Mut->RAS ATP ATP ATP->EGFR_WT Phosphorylation ATP->EGFR_Mut Phosphorylation Inhibitor_Q Quinazoline Inhibitor (e.g., Gefitinib) Inhibitor_Q->EGFR_WT High Affinity (Toxicity Risk) Inhibitor_Q->EGFR_Mut Low Affinity (Resistance) Inhibitor_P Pyrimidine Inhibitor (e.g., Osimertinib) Inhibitor_P->EGFR_WT Low Affinity (Sparing) Inhibitor_P->EGFR_Mut High Affinity (Covalent Bond) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Comparative inhibition logic of EGFR signaling.[2][9] Quinazolines potently inhibit WT, while Pyrimidines are tuned for Mutant selectivity.

Experimental Protocols

Synthetic Accessibility Workflow

A major divergence lies in synthesis.[2][10][11] Quinazolines are often "locked" early in synthesis, whereas pyrimidines allow late-stage diversification.[2]

Protocol: Divergent Retrosynthesis Strategy

  • Objective: Synthesize matched molecular pairs of Quinazoline vs. Pyrimidine analogs.

  • Scope: Preparation of C4-amino substituted derivatives (common kinase motif).

Step-by-Step Methodology:

  • Quinazoline Route (The Niementowski Cyclization):

    • Reagents: Anthranilic acid, Formamide/Amidine.[2]

    • Step 1: Reflux anthranilic acid with formamide at 130°C for 4-6 hours.

    • Step 2 (Chlorination): Treat the resulting quinazolin-4(3H)-one with POCl3 (Phosphorus oxychloride) and DIPEA to generate 4-chloroquinazoline.[2]

    • Step 3 (SNAr): React 4-chloroquinazoline with the desired amine (R-NH2) in isopropanol at 80°C.

    • Critical Note: This route is linear.[2] The benzene ring substituents must be present in the starting anthranilic acid.[2]

  • Pyrimidine Route (The Principal Synthesis):

    • Reagents: 1,3-Dicarbonyl compounds (or malonates), Guanidine/Urea.[2]

    • Step 1: Condensation of 1,3-diketone with guanidine carbonate in ethanol/NaOEt reflux.[2]

    • Step 2 (Functionalization): If using malonates, chlorinate positions 2,4,6 with POCl3.

    • Step 3 (Selective Substitution): Perform sequential SNAr reactions. The C4 position is more reactive than C2.[2]

    • Advantage:[12][4][2][10][13] Allows modular installation of different groups at C2, C4, and C6 independently.

Synthesis_Workflow cluster_Q Quinazoline Route (Linear) cluster_P Pyrimidine Route (Modular) Q_Start Anthranilic Acid Q_Cycl Quinazolinone Q_Start->Q_Cycl Q_Cl 4-Cl-Quinazoline Q_Cycl->Q_Cl Q_Final 4-Amino-Quinazoline Q_Cl->Q_Final P_Start 1,3-Dicarbonyl + Guanidine P_Core Pyrimidine Core P_Start->P_Core P_Sub1 C4-Substitution P_Core->P_Sub1 P_Final C2/C4-Functionalized Pyrimidine P_Sub1->P_Final

Caption: Synthesis logic comparison. Quinazoline synthesis is typically linear; Pyrimidine synthesis allows modular, sequential substitution.

Kinase Selectivity Profiling Protocol

To validate the "promiscuity vs. selectivity" claim, a FRET-based binding assay is recommended over simple enzymatic assays.[2]

Protocol: LanthaScreen™ Eu Kinase Binding Assay [2]

  • Preparation: Dilute kinase (EGFR WT and EGFR T790M) to 5 nM in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer: Add Alexa Fluor® 647-labeled ATP-competitive tracer (concentration = K_d of tracer).[2]

  • Antibody: Add Europium-labeled anti-tag antibody (2 nM).[2]

  • Compound Addition:

    • Add Quinazoline (e.g., Gefitinib) and Pyrimidine (e.g., Osimertinib analog) in a 10-point dose-response series (10 µM to 0.1 nM).

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Measure TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 665 nm/615 nm).

  • Analysis:

    • Calculate IC50 based on displacement of the tracer.[2]

    • Success Metric: A high-quality Pyrimidine candidate should show >50-fold selectivity for Mutant vs. WT, whereas Quinazoline often shows <10-fold or equipotency.[2]

References

  • Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion. Journal of the American Chemical Society. [Link]

  • Development of Quinazoline/Pyrimidine-2,4(1H,3H)-diones as Agonists of Cannabinoid Receptor Type 2. ACS Medicinal Chemistry Letters. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. Bioorganic & Medicinal Chemistry. [Link][2]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy. Molecules. [Link][2]

Sources

Comparative

A Comprehensive Guide to Reference Standards for the Purity Analysis of N4-ethylpyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and scientific research, the purity of a chemical entity is paramount. This is particularly true for compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the purity of a chemical entity is paramount. This is particularly true for compounds like N4-ethylpyrimidine-4,5-diamine, a key building block in the synthesis of various biologically active molecules. Ensuring its purity is not merely a quality control measure; it is a critical step that dictates the reproducibility of experimental results, the safety profile of potential drug candidates, and the overall integrity of a scientific study. This guide provides an in-depth comparison of reference standards and analytical methodologies for the robust purity assessment of N4-ethylpyrimidine-4,5-diamine.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis. In the context of N4-ethylpyrimidine-4,5-diamine, a reference standard is indispensable for:

  • Identity Confirmation: Verifying that the material is indeed N4-ethylpyrimidine-4,5-diamine.

  • Purity Assessment: Quantifying the amount of the main compound and identifying and quantifying any impurities present.

  • Method Validation: Establishing the performance characteristics of analytical methods, such as accuracy, precision, and linearity.

The choice of a reference standard is a critical decision that directly impacts the reliability of analytical data.

Comparison of Available Reference Standards

While a dedicated, pharmacopeially recognized Certified Reference Material (CRM) for N4-ethylpyrimidine-4,5-diamine may not be readily available, researchers have several viable alternatives. The selection of an appropriate standard depends on the specific requirements of the analysis and the regulatory context.

Standard Type Description Advantages Limitations Typical Suppliers
Certified Reference Material (CRM) of an Analog A highly characterized standard of a closely related compound (e.g., other pyrimidine diamines) produced by an accredited body.High level of accuracy and traceability. Comes with a comprehensive Certificate of Analysis (CoA) detailing purity and uncertainty.Not the identical molecule, which may lead to slight differences in analytical response.Pharmacopeias (e.g., USP), LGC Standards, AccuStandard
Commercial Grade High-Purity Material N4-ethylpyrimidine-4,5-diamine offered by chemical suppliers with a stated high purity (e.g., >98%).Readily available and cost-effective. Suitable for preliminary studies and method development.Purity value may not be as rigorously certified as a CRM. CoA may lack detailed information on impurity profiles and uncertainty.Various chemical suppliers
In-house Characterized Standard A batch of N4-ethylpyrimidine-4,5-diamine that has been thoroughly purified and characterized by the user's laboratory.Full control over the characterization process. Can be tailored to specific analytical needs.Requires significant resources and expertise to establish its purity and traceability. May not be recognized by regulatory agencies without extensive validation.N/A

Recommendation: For drug development and regulated environments, the use of a CRM of a closely related analog is highly recommended for method validation and as a primary calibrant. For routine analyses and research purposes, a well-characterized commercial-grade material can be suitable, provided its purity is verified.

Below is an example of what a comprehensive Certificate of Analysis for a reference standard should entail, based on a similar compound:

Sample Certificate of Analysis for a Pyrimidine Diamine Reference Standard

Parameter Specification
Identity Conforms to the structure (by ¹H-NMR, ¹³C-NMR, MS)
Purity by HPLC ≥ 99.5%
Purity by qNMR ≥ 99.0% (mass fraction)
Loss on Drying ≤ 0.5%
Residue on Ignition ≤ 0.1%
Heavy Metals ≤ 10 ppm
Residual Solvents Meets USP <467> requirements
Assigned Purity 99.7% (with an uncertainty of ± 0.2%)

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is often necessary to obtain a complete purity profile of N4-ethylpyrimidine-4,5-diamine. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful and complementary techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. A well-developed HPLC method can separate N4-ethylpyrimidine-4,5-diamine from its potential impurities.

This protocol is a robust starting point for the analysis of N4-ethylpyrimidine-4,5-diamine and should be validated for its specific application.[1][2]

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the N4-ethylpyrimidine-4,5-diamine sample.

  • Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating aromatic compounds like pyrimidine derivatives.

  • Trifluoroacetic Acid (TFA): The addition of an ion-pairing agent like TFA to the mobile phase helps to improve peak shape and resolution for basic compounds like amines by minimizing tailing.

  • Gradient Elution: A gradient from a highly aqueous to a highly organic mobile phase allows for the effective elution of compounds with a wide range of polarities, ensuring that both polar and non-polar impurities are detected.

  • UV Detection at 254 nm: The aromatic nature of the pyrimidine ring results in strong UV absorbance at this wavelength, providing good sensitivity.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter Solution s2->s3 h1 Inject Sample s3->h1 h2 Chromatographic Separation h1->h2 h3 UV Detection h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate % Purity d1->d2 d3 Identify Impurities d1->d3

Caption: A streamlined workflow for determining the purity of N4-ethylpyrimidine-4,5-diamine using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For a compound like N4-ethylpyrimidine-4,5-diamine, derivatization may be necessary to increase its volatility and improve chromatographic performance.

  • Derivatization: React the sample with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the amine groups into less polar and more volatile trimethylsilyl (TMS) derivatives.

  • GC Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to separate compounds based on their boiling points.

  • MS Detection: Use electron ionization (EI) to generate characteristic fragmentation patterns that can be used to identify impurities by comparing them to mass spectral libraries.

Causality Behind Experimental Choices:

  • Derivatization: The primary and secondary amine groups in N4-ethylpyrimidine-4,5-diamine can cause peak tailing and poor chromatographic performance in GC. Derivatization masks these active sites, leading to sharper peaks and better separation.

  • Non-polar Column: A DB-5ms or similar column is a good general-purpose column for separating a wide range of underivatized and derivatized compounds.

  • Mass Spectrometric Detection: MS provides structural information, which is invaluable for the tentative identification of unknown impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[3] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

  • Sample Preparation:

    • Accurately weigh a known amount of the N4-ethylpyrimidine-4,5-diamine sample.

    • Accurately weigh a known amount of a high-purity, stable internal standard (e.g., maleic acid or dimethyl sulfone) that has signals that do not overlap with the analyte.

    • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Causality Behind Experimental choices:

  • Internal Standard: The use of an internal standard corrects for variations in sample volume, spectrometer performance, and other experimental parameters, leading to a more accurate and precise result.

  • Long Relaxation Delay: Ensures that the magnetization of all protons has fully returned to equilibrium before the next pulse, which is essential for accurate integration.

  • Well-resolved Signals: Choosing signals that are baseline-separated from other signals in the spectrum is crucial for accurate integration.

Decision Tree for Selecting an Analytical Method

Method_Selection start Start: Purity Analysis of N4-ethylpyrimidine-4,5-diamine q1 Need for routine QC with a validated method? start->q1 q2 Are volatile impurities a concern? q1->q2 No hplc Use HPLC for separation and quantification. q1->hplc Yes q3 Need for a primary, standard- independent quantification? q2->q3 No gcms Use GC-MS for identification of volatile impurities. q2->gcms Yes qnmr Use qNMR for absolute purity determination. q3->qnmr Yes combine Combine techniques for a comprehensive profile. q3->combine No hplc->combine gcms->combine qnmr->combine

Caption: A decision-making framework for selecting the appropriate analytical technique for purity assessment.

Potential Impurities in N4-ethylpyrimidine-4,5-diamine

A thorough understanding of the synthetic route is crucial for predicting potential impurities. While a specific synthesis for N4-ethylpyrimidine-4,5-diamine is not detailed in readily available literature, we can infer potential impurities based on common synthetic pathways for similar pyrimidine derivatives.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted starting materials are a common source of impurities.

  • By-products: Side reactions can lead to the formation of isomeric or related pyrimidine derivatives.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

Potential Degradation Products:

  • Oxidation Products: The amine groups can be susceptible to oxidation, leading to the formation of nitroso or other oxidized species.

  • Hydrolysis Products: Depending on the pH and storage conditions, hydrolysis of parts of the molecule could occur.

A comprehensive impurity profile should be established through a combination of techniques, including HPLC with mass spectrometric detection (LC-MS) to identify the molecular weights of unknown peaks.

Conclusion

The purity of N4-ethylpyrimidine-4,5-diamine is a critical parameter that underpins the reliability and reproducibility of research and development activities. While a dedicated certified reference material may be elusive, a combination of commercially available high-purity materials and CRMs of analogous compounds can provide the necessary benchmarks for accurate analysis. A multi-faceted analytical approach employing HPLC, GC-MS, and qNMR will provide a comprehensive understanding of the purity profile. By implementing the robust methodologies and principles outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and integrity of their work, ultimately contributing to the advancement of science and the development of safe and effective medicines.

References

  • Kim, J. H., et al. (2014). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Food Science and Biotechnology, 23(5), 1469-1476. [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved February 7, 2026, from [Link]

  • USP. (2007). USP Certificate. Retrieved February 7, 2026, from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved February 7, 2026, from [Link]

  • Romano, A., et al. (2002). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One, 36(3), 153-159. [Link]

  • Briti Scientific. (n.d.). Certificate of Analysis - Melamine Reference standard, AnStan. Retrieved February 7, 2026, from [Link]

  • ZeptoMetrix. (n.d.). Analytical Reference Materials. Retrieved February 7, 2026, from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: development and potential of a method for natural products analysis.

Sources

Validation

Evaluation of Cytotoxicity in HepG2 Cells: Pyrimidine Derivatives vs. Standard of Care

Executive Summary Objective: This guide provides a technical evaluation of novel pyrimidine derivatives as cytotoxic agents against Hepatocellular Carcinoma (HepG2), comparing their efficacy against industry standards (S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical evaluation of novel pyrimidine derivatives as cytotoxic agents against Hepatocellular Carcinoma (HepG2), comparing their efficacy against industry standards (Sorafenib, Doxorubicin, and 5-Fluorouracil).

Core Insight: While traditional antimetabolites like 5-FU remain foundational, recent data indicates that 2,6,9-trisubstituted pyrimidines and thieno[2,3-d]pyrimidines offer superior selectivity indices (SI) and lower IC50 values (< 6 µM) in HepG2 models by targeting specific kinase pathways (EGFR/VEGFR/PIM-1) rather than broad DNA intercalation.

Mechanism of Action: Targeted Inhibition vs. General Cytotoxicity

Unlike 5-Fluorouracil (5-FU), which functions primarily as an antimetabolite inhibiting thymidylate synthase, the new generation of pyrimidine derivatives acts as multi-target kinase inhibitors.

Mechanistic Pathway

The following diagram illustrates the specific apoptotic cascade triggered by novel pyrimidine derivatives (e.g., Compound 6e or Thienopyrimidine scaffolds) in HepG2 cells, contrasting with the general DNA damage mechanism of Doxorubicin.

Apoptosis_Pathway Drug Pyrimidine Derivative (e.g., Trisubstituted / Thienopyrimidine) Target Target Inhibition (EGFR / VEGFR-2 / PIM-1) Drug->Target Binding (IC50 < 6µM) Mito Mitochondrial Dysfunction (ROS Accumulation) Drug->Mito Direct Stress Sig_Path Signaling Blockade (RAS/RAF/MEK or PI3K/mTOR) Target->Sig_Path Dephosphorylation Bcl2 Bcl-2 Downregulation Bax Upregulation Sig_Path->Bcl2 Transcriptional Reg Caspase Caspase 3/7/9 Activation Mito->Caspase Cytochrome c Release Bcl2->Caspase Disinhibition Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis DNA Fragmentation

Figure 1: Signal transduction pathway showing how novel pyrimidine derivatives induce apoptosis in HepG2 cells via kinase inhibition and mitochondrial stress, distinct from standard antimetabolites.[1]

Comparative Performance Analysis

The following data synthesizes recent experimental findings comparing novel pyrimidine scaffolds against clinical standards.

Table 1: Cytotoxicity Profile (HepG2 Cell Line)
Compound ClassRepresentative AgentIC50 (HepG2)MechanismSelectivity Index (SI)*
Novel Pyrimidine Compound 6e (Trisubstituted) [1]5.6 µM VEGFR-2 / B-Raf Inhibitor> 3.3
Novel Pyrimidine Compound 9 (Cyanopyridine) [2]0.18 µM PIM-1 Kinase InhibitorHigh
Standard of Care (HCC)Sorafenib~4.0 - 7.5 µMMulti-Kinase Inhibitor~2.5
Standard CytotoxicDoxorubicin1.2 - 4.5 µMDNA IntercalationLow (< 1.0)
Antimetabolite5-Fluorouracil (5-FU)> 10 µMThymidylate SynthaseModerate

*Selectivity Index (SI) = IC50 (Normal Cells, e.g., Vero or WI-38) / IC50 (HepG2). An SI > 2 indicates favorable safety.

Critical Analysis
  • Potency: Novel cyanopyridine derivatives (Compound 9) demonstrate sub-micromolar potency (0.18 µM), significantly outperforming 5-FU.

  • Selectivity: While Doxorubicin is highly potent, it lacks selectivity, often killing normal hepatocytes. The trisubstituted pyrimidine (Compound 6e) matches Sorafenib's potency but exhibits a superior safety profile in normal Vero cells [1].[2]

  • Resistance: Pyrimidine derivatives show promise in Sorafenib-resistant phenotypes by targeting alternative pathways like PIM-1 kinase [2].

Validated Experimental Protocol: MTT Assay for HepG2[3][4][5]

HepG2 cells are prone to clumping, which causes high variance (CV%) in cytotoxicity assays. This protocol incorporates specific steps to mitigate this issue.

Reagents & Equipment[4][6][7][8][9]
  • Cell Line: HepG2 (HB-8065).

  • Media: EMEM + 10% FBS + 1% Pen/Strep.

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8.

  • Solvent: DMSO (Dimethyl sulfoxide).

Workflow Diagram

MTT_Protocol Step1 1. Seeding (Day 0) Step2 2. Treatment (Day 1) Step1->Step2 Adherence >12h Step3 3. Incubation (48 Hours) Step2->Step3 Serial Dilution Step4 4. MTT Addition (4 Hours) Step3->Step4 Metabolic Conversion Step5 5. Solubilization (DMSO) Step4->Step5 Formazan Crystals Step6 6. Readout (570 nm) Step5->Step6 OD Measurement

Figure 2: Optimized MTT workflow for HepG2 cytotoxicity evaluation.

Step-by-Step Methodology
  • Preparation (Anti-Clumping):

    • Trypsinize HepG2 cells.[3] Crucial: Gently pipette up and down 10-15 times with a P1000 tip to break clusters into single cells.

    • Verify single-cell suspension under a microscope before counting.

  • Seeding (Density Optimization):

    • Seed 8,000 - 10,000 cells/well in a 96-well plate [3].

    • Note: Lower densities (<5,000) may result in slow growth; higher densities (>15,000) lead to over-confluence and contact inhibition before drug effect is realized.

    • Incubate for 24 hours to allow attachment.

  • Compound Treatment:

    • Dissolve Pyrimidine derivatives in DMSO.

    • Prepare serial dilutions in culture media.[3]

    • Control: Final DMSO concentration must be < 0.5% (v/v) to avoid solvent toxicity masking the drug effect.

  • Assay Execution:

    • Incubate treated cells for 48 hours (Standard window for IC50 determination).[4]

    • Add MTT reagent (0.5 mg/mL final conc) and incubate for 3-4 hours at 37°C.

    • Aspirate media carefully (HepG2 formazan crystals can be loose).

    • Add 100 µL DMSO to solubilize crystals.

  • Data Analysis:

    • Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

    • Calculate % Viability:

      
      .[5]
      
    • Fit curve using non-linear regression (log(inhibitor) vs. response) to determine IC50.

Validation & Reliability Criteria (E-E-A-T)

To ensure your data is publishable and authoritative, adhere to these quality checks:

  • Z-Factor: Calculate the Z-factor for your assay plates. A value > 0.5 is required for a robust screening assay.

  • Reference Standards: Always run a positive control (e.g., Doxorubicin or Sorafenib) on the same plate to normalize inter-assay variability.

  • Statistical Significance: Perform ANOVA followed by Dunnett’s post-hoc test when comparing your derivative to the control.

References

  • Frontiers in Pharmacology (2026). New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations. (Compound 6e evaluation).

  • RSC Advances (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors.[4] (Compound 9 evaluation).

  • International Journal of Radiation Research. Evaluation of MTT and Trypan Blue assays for radiation-induced cell viability test in HepG2 cells. (Seeding density optimization).

  • MDPI (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.

Sources

Safety & Regulatory Compliance

Safety

N4-ethylpyrimidine-4,5-diamine: Proper Disposal &amp; Safety Protocol

[1][2][3] Executive Summary & Chemical Profile Urgency: Low-to-Moderate (Standard Hazardous Waste) Scope: This guide defines the containment, segregation, and disposal workflows for N4-ethylpyrimidine-4,5-diamine (CAS: 1...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Chemical Profile

Urgency: Low-to-Moderate (Standard Hazardous Waste) Scope: This guide defines the containment, segregation, and disposal workflows for N4-ethylpyrimidine-4,5-diamine (CAS: 101080-16-4 / 36376-88-8).[1][2]

As an aminopyrimidine intermediate, this compound presents specific nitrogenous hazards. Unlike simple organic solvents, improper disposal of pyrimidine derivatives can lead to the formation of toxic nitrogen oxides (NOx) during uncontrolled combustion or persistent aquatic toxicity if released into water systems.

Chemical Identity & Physical Properties
PropertyDataOperational Implication
Chemical Name N4-ethylpyrimidine-4,5-diaminePrimary identifier for waste manifests.[1][2]
CAS Number 101080-16-4 (Isomer specific)Use for inventory tracking.[1][2]
Molecular Formula C₆H₁₀N₄High nitrogen content requires incineration.[1][2]
Physical State Solid (Powder/Crystal)Particulate inhalation risk; requires HEPA controls.[1][2]
Acidity/Basicity Basic (Amine functionality)CRITICAL: Segregate from acids.
Solubility Soluble in polar organic solvents (DMSO, Methanol)Dictates liquid waste stream compatibility.[1][2]

Hazard Assessment (GHS Classification)

Based on structural analogs (aminopyrimidines) and precautionary principle.[1][2]

Signal Word: WARNING

  • H302: Harmful if swallowed.[3][4][5][6]

  • H315 / H319: Causes skin and serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[3][5]

  • Aquatic Toxicity: Pyrimidine bases are often pseudo-persistent in water. Do not release to drains.

Pre-Disposal Segregation Strategy

The Causality of Segregation: You must treat N4-ethylpyrimidine-4,5-diamine as a Labile Organic Base .[1][2]

  • Acid Incompatibility: Mixing with strong acids (Nitric, Sulfuric) generates heat (exothermic neutralization) and may aerosolize the toxic amine.

  • Oxidizer Incompatibility: Contact with strong oxidizers (Peroxides, Permanganates) can lead to the formation of unstable N-oxides or rapid combustion.

Segregation Logic Diagram

The following decision tree illustrates the critical segregation logic required before the chemical enters the waste container.

SegregationLogic Start Waste Generation: N4-ethylpyrimidine-4,5-diamine StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream (Contaminated PPE/Powder) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste Stream (Mother Liquor/Rinsate) StateCheck->LiquidWaste Liquid Combine Combine in HDPE/Glass Carboy SolidWaste->Combine Stream C (Solid) AcidCheck CRITICAL: Is Acid Present? LiquidWaste->AcidCheck CompatCheck Check Solvent Compatibility Halogenated Halogenated Solvents (DCM, Chloroform) CompatCheck->Halogenated Chlorinated NonHalogenated Non-Halogenated Solvents (MeOH, EtOH, DMSO) CompatCheck->NonHalogenated Non-Chlorinated Halogenated->Combine Stream A NonHalogenated->Combine Stream B AcidCheck->CompatCheck No Neutralize Neutralize to pH 6-9 (Slow addition of Base) AcidCheck->Neutralize Yes Neutralize->CompatCheck

Figure 1: Segregation logic ensuring chemical compatibility prior to containerization.

Disposal Workflow (Step-by-Step)

A. Solid Waste (Pure Compound or Spill Debris)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk for solids.

  • Double Bagging: Place the waste inside a clear polyethylene bag (minimum 2 mil thickness) before placing it in the rigid container. This prevents dust inhalation when the waste handler opens the jar.

  • Labeling:

    • Constituents: "N4-ethylpyrimidine-4,5-diamine, Solid debris."[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Disposal Method: High-Temperature Incineration. This ensures the complete destruction of the pyrimidine ring, preventing environmental leaching.

B. Liquid Waste (Reaction Mixtures)[8]
  • Solvent Check: Determine if your solvent carrier is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol).

    • Why? Halogenated waste requires scrubbers during incineration to capture HCl gas; Non-halogenated waste is often used for fuel blending.

  • pH Verification: Ensure the solution is pH 6–10. If acidic, neutralize slowly with Sodium Bicarbonate before capping.

  • Container: Safety-coated amber glass jug or HDPE carboy.

  • Headspace: Leave 10% headspace to allow for vapor expansion.

C. Empty Container Management (The Triple-Rinse Rule)

To classify the original chemical bottle as "non-hazardous trash," you must validate it is "RCRA Empty":

  • Rinse 1: Add solvent (methanol/ethanol) to the bottle (10% volume). Cap and shake. Pour rinsate into the Liquid Waste container.

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Deface: Cross out the label and write "EMPTY - TRIPLE RINSED."

  • Discard: Dispose of the bottle in standard glass trash (unless P-listed, which this is not).

Regulatory Classification (RCRA)

For US-based laboratories (EPA Standards):

  • Listed Waste: N4-ethylpyrimidine-4,5-diamine is not explicitly P-listed or U-listed.[1][2]

  • Characteristic Waste:

    • If dissolved in Ethanol/Methanol: D001 (Ignitable).

    • If pure solid: Classified as Non-Regulated Chemical Solid by strict RCRA definition, however:

  • Best Practice Recommendation: Manage as Hazardous Waste due to the amine functional group and potential aquatic toxicity. Do not landfill.[1][7]

Emergency Contingencies

Spill Cleanup Protocol (Minor Spill < 50g)
  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.

  • Isolation: Mark the area.

  • Neutralization: Not required for solid; if liquid, apply a universal absorbent (vermiculite or clay).

  • Collection:

    • Do not dry sweep. This generates dust.

    • Wet a paper towel with water or ethanol, lay it over the powder, and wipe up.

  • Disposal: Place all contaminated wipes and gloves into the Solid Waste stream.

References

  • PubChem. (2023). N4-ethylpyrimidine-4,5-diamine Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. [Link][1][2]

Sources

Handling

Personal protective equipment for handling N4-ethylpyrimidine-4,5-diamine

Executive Summary & Chemical Profile N4-ethylpyrimidine-4,5-diamine (CAS: 36375-26-5) is a specialized pyrimidine intermediate often utilized in the synthesis of purine analogs and biologically active heterocycles.[1] Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N4-ethylpyrimidine-4,5-diamine (CAS: 36375-26-5) is a specialized pyrimidine intermediate often utilized in the synthesis of purine analogs and biologically active heterocycles.[1] While specific toxicological data for this exact isomer is often limited in public databases, its structural moiety—a pyrimidine diamine —dictates a strict safety posture.

As a Senior Application Scientist, I must emphasize that the primary risks here are not just acute toxicity, but respiratory sensitization and dermal permeation . Diamines are notorious for penetrating standard glove materials faster than expected and inducing long-term allergic dermatitis.[1] This guide moves beyond generic "wear gloves" advice to provide a permeation-based PPE strategy.

Physicochemical Hazard Profile
PropertyCharacteristicOperational Implication
Physical State Solid (Crystalline Powder)High risk of aerosolization during weighing.[1]
Basicity Basic (Amine functionality)Incompatible with strong acids and oxidizers.[1]
GHS Classification Skin Irrit. 2, Eye Irrit.[2][3] 2A, STOT SE 3Causes serious eye irritation; inhalation triggers respiratory distress.
Sensitization High PotentialDiamines are known contact allergens; skin exposure must be zero.[1]

Hierarchy of Controls & PPE Selection

Reliance on PPE alone is a failure of planning.[1] Engineering controls are the primary defense.

Engineering Controls (Mandatory)
  • Primary Containment: All weighing and solubilization must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure .[1]

  • Static Control: Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder, which is a common vector for cuff contamination.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

ZoneEquipmentTechnical Specification & Rationale
Ocular Chemical GogglesStandard safety glasses are insufficient for powders.[1] Unvented or indirect-vent goggles prevent airborne particulates from bypassing side shields.
Dermal (Hands) Double Gloving Inner: 4-mil Nitrile (Examination grade).Outer: 5-mil+ Nitrile (Extended Cuff).Rationale:[1] Diamines can permeate thin nitrile. The air gap between gloves increases breakthrough time significantly [1].
Respiratory N95 / P100Required only if working outside a fume hood (e.g., equipment maintenance). Inside a hood, the sash is the primary barrier.
Body Lab Coat (Tyvek® preferred)Cotton coats absorb liquids/powders.[1] Tyvek provides a non-woven barrier against particulate embedding.[1]
PPE Decision Logic

The following diagram illustrates the decision workflow for selecting PPE based on operational scale.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Qty Quantity > 500mg? Solid->Qty Enclosure Balance Enclosure Single Nitrile Gloves Lab Coat Solution->Enclosure Dilute (<10mM) Splash Splash Goggles Chem-Resistant Apron Double Gloves Solution->Splash High Conc. Hood Fume Hood Mandatory Double Nitrile Gloves Tyvek Sleeves Qty->Hood Yes Qty->Enclosure No

Figure 1: PPE Selection Logic based on physical state and quantity.[1] Note the escalation to double gloving for solids >500mg due to dust risks.

Operational Protocol: "The Weighing Ritual"

The moment of highest risk is the transfer of dry powder from the stock container to the balance.[1] This protocol minimizes static-driven dispersion.

  • Preparation:

    • Place a disposable absorbent pad (plastic side down) in the fume hood.[1]

    • Position the waste container inside the hood to avoid crossing the sash plane with contaminated items.[1]

  • Double Glove:

    • Don inner gloves (tuck under lab coat cuff).

    • Don outer gloves (pull over lab coat cuff).

  • The Transfer:

    • Use a disposable anti-static weighing boat.[1]

    • Technique: Do not pour. Use a clean spatula. If the powder is clumpy, do not crush it in the open boat; this ejects particles.

  • Solubilization (The Containment Step):

    • Add solvent (e.g., DMSO, Methanol) to the weighing boat or vial immediately after weighing.

    • Why? Converting the solid to a liquid state immediately eliminates the inhalation hazard, shifting the risk profile to splash-only.[1]

  • Decontamination:

    • Wipe the exterior of the stock container with a solvent-dampened wipe before returning it to storage.[1]

    • Remove outer gloves and dispose of them as solid hazardous waste inside the hood.[1]

Emergency Response & Spills

In the event of a spill, the response must be calm and calculated. Do not use a brush and dustpan , as this aerosolizes the chemical.

Spill Management Workflow

Spill_Response Spill Spill Detected Assess Assess Size (< 5g vs > 5g) Spill->Assess Minor Minor (<5g) Personal Cleanup Assess->Minor Major Major (>5g) Evacuate & Call EHS Assess->Major Wet Cover with Solvent-Dampened Pads Minor->Wet Prevent Dust Wipe Wipe Center-Inward Wet->Wipe Bag Double Bag Waste Label 'Toxic' Wipe->Bag

Figure 2: Spill response workflow emphasizing wet-cleaning methods to prevent aerosolization.

First Aid
  • Eye Contact: Flush immediately for 15 minutes.[1][4] Contact lenses must be removed if possible.[2][4][5]

  • Skin Contact: Wash with soap and water.[1][4][5][6] Do not use alcohol/solvents on skin, as this may enhance absorption of the diamine.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

Waste Disposal

Proper disposal prevents environmental contamination and downstream exposure to waste handlers.[1]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be segregated into "Hazardous Solid Waste - Toxic" .[1] Do not place in regular trash.

  • Liquid Waste: Segregate into "Organic - Basic" waste streams.[1]

    • Critical: Do not mix with "Organic - Acidic" or "Oxidizer" streams.[1] The amine group can react exothermically with strong acids or form unstable N-oxides with strong oxidizers.[1]

  • Labeling: Clearly mark containers with "N4-ethylpyrimidine-4,5-diamine" and "Irritant/Sensitizer".[1]

References

  • University of Pennsylvania EHRS. (n.d.).[1] Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

  • Shield Scientific. (n.d.).[1] Understanding Chemical Permeation and Glove Protection. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.